(1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Description
BenchChem offers high-quality (1S)-1-(1,1'-biphenyl-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(1,1'-biphenyl-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRPPCCDKMPO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine physical properties
Executive Summary
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also designated as (S)-1-(4-biphenylyl)ethylamine) is a high-value chiral building block, most notably recognized as a critical intermediate in the synthesis of Sacubitril (a component of the heart failure drug Entresto). Its structural rigidity, conferred by the biphenyl core, combined with the labile chiral center, makes it an ideal scaffold for asymmetric synthesis and chiral resolution processes.
This guide provides an exhaustive technical profile of the compound, moving beyond basic datasheet parameters to explore its solid-state behavior, synthesis pathways, and critical quality attributes (CQAs) required for pharmaceutical applications.
Molecular Identity & Physicochemical Profile
The distinction between the free base and its salt forms is critical for process design. The free base is prone to oxidation and carbamate formation (upon exposure to CO₂), whereas the hydrochloride salt represents the stable storage form.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine |
| Common Synonyms | (S)-4-Phenyl-α-methylbenzylamine; (S)-1-(4-Biphenylyl)ethylamine |
| CAS Number (Free Base) | 142347-70-2 (Specific (S)-isomer) / 223418-63-1 |
| CAS Number (HCl Salt) | 1354970-76-5 (Specific (S)-isomer HCl) |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol (Free Base); 233.74 g/mol (HCl Salt) |
| SMILES | CC1=CC=C(C2=CC=CC=C2)C=C1 |
Physical Properties Data
Note: Data below aggregates experimental values and high-confidence predictive models for the (S)-enantiomer.
| Property | Value (Free Base) | Value (HCl Salt) | Context/Notes |
| Physical State | Viscous Oil or Low-Melting Solid | White Crystalline Solid | Free base crystallizes slowly; often handled as a melt. |
| Melting Point | 50–54 °C (Lit.[1][2] for racemate/analog) | >240 °C (Decomposes) | Salt formation dramatically increases lattice energy. |
| Boiling Point | ~338 °C (at 760 mmHg) | N/A (Sublimes/Degrades) | High vacuum distillation required for free base purification. |
| Density | 1.031 g/cm³ | Bulk density varies | Important for reactor loading calculations. |
| pKa (Conjugate Acid) | ~9.6 | N/A | Comparable to α-methylbenzylamine; strongly basic. |
| Solubility | DCM, Toluene, Alcohols | Water, Methanol, DMSO | Salt is sparingly soluble in non-polar solvents. |
| Optical Rotation [α]²⁰D | Negative (-) | Negative (-) | Typically -30° to -40° (c=1, MeOH). Must be verified per lot. |
Critical Insight: The "2-(4-biphenyl)ethylamine" isomer (CAS 17027-51-9) is a common regioisomer often confused with the target compound. Ensure the amino group is on the benzylic carbon (alpha position) for chiral activity, not the terminal ethyl carbon.
Stereochemical Characterization & Quality Control
For pharmaceutical intermediates, enantiomeric purity is the governing specification.
Chiral Purity Analysis
The (S)-configuration is the "eutomer" (active/desired form) for Sacubitril synthesis. The (R)-enantiomer is considered a critical impurity.
-
Method: Chiral HPLC or GC.
-
Column: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base).
-
Target Specification: ee ≥ 99.5%.
Absolute Configuration Determination
While X-ray crystallography of the HCl salt is definitive, routine analysis relies on polarimetry.
-
Protocol: Dissolve 100 mg of sample in 10 mL Methanol. Measure at 589 nm (Sodium D line) at 20°C.
-
Acceptance: The specific rotation must be negative (-). A shift toward zero indicates racemization or contamination.
Synthesis & Manufacturing Pathways
Two primary routes dominate the production of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine: Biocatalytic Resolution (Green Chemistry) and Asymmetric Chemical Synthesis .
Workflow: Enzymatic Kinetic Resolution
This method is preferred for high-purity requirements as it separates the enantiomers under mild conditions, preventing thermal racemization.
Figure 1: Biocatalytic kinetic resolution workflow. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-amine free for extraction.
Chemical Synthesis (Reductive Amination)
Alternatively, the compound is synthesized from 4-acetylbiphenyl using chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Rh-DuPhos).
-
Precursor: 4-Acetylbiphenyl.
-
Reagent: (S)-tert-butylsulfinamide (Ellman's auxiliary) or chiral oxime.
-
Reduction: Diastereoselective reduction of the imine.
-
Hydrolysis: Removal of the auxiliary to yield the chiral amine.
Applications in Drug Development
The primary utility of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine lies in its role as a Chiral Resolving Agent and an API Intermediate .
Sacubitril (LCZ696) Synthesis
In the synthesis of Sacubitril, this amine is often used to introduce the biphenyl moiety with specific stereochemistry, or used as a resolving agent to purify the succinic acid derivative intermediates.
Figure 2: Simplified pathway illustrating the incorporation of the biphenyl-ethylamine scaffold into the Sacubitril structure.
Handling, Safety, and Storage
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[3] |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Sensitization | H317 | May cause an allergic skin reaction. |
Storage Protocols:
-
Atmosphere: Store under Nitrogen or Argon. The free base readily absorbs CO₂ from air to form carbamate salts (white crust formation).
-
Temperature: 2–8°C recommended for long-term stability.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2512430, (1S)-1-(4-phenylphenyl)ethanamine. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of Sacubitril and its intermediates (WO2016071818).
-
Royal Society of Chemistry. (2012). Enzymatic resolution of amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine chemical structure and stereochemistry
Structural Characterization, Stereochemical Assignment, and Synthetic Protocols[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CAS: 14237-64-0), a critical chiral building block in medicinal chemistry.[1][2][3] Structurally analogous to (S)-1-phenylethylamine but possessing significantly higher lipophilicity due to the biphenyl moiety, this amine serves as a privileged scaffold in the synthesis of neprilysin inhibitors, TAAR1 agonists, and as a resolving agent for chiral acids. This document details the absolute configuration assignment via Cahn-Ingold-Prelog (CIP) priority, outlines a self-validating enzymatic kinetic resolution (EKR) protocol, and establishes analytical standards using Mosher’s amide analysis.[1][2][3]
Chemical Identity and Stereochemistry[4][5]
The molecule consists of a biphenyl core substituted at the 4-position with an aminoethyl group. The chirality resides at the benzylic (
Nomenclature & Identifiers:
1.1 Absolute Configuration (CIP Analysis)
To assign the (S)-configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center (
-
Priority 2: Biphenyl group (Carbon attached to C, C, H in the aromatic ring).
-
Priority 3: Methyl group (Carbon attached to H, H, H).[2][3]
-
Priority 4: Hydrogen (lowest priority).
Stereochemical Logic:
When the lowest priority group (Hydrogen) is oriented away from the viewer (dashed wedge), the sequence 1
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.[1][2][3][4]
Synthetic Protocol: Enzymatic Kinetic Resolution (EKR)[2][3]
While asymmetric hydrogenation of imines is possible, it often requires expensive Ruthenium/Iridium-BINAP catalysts and high pressure. For laboratory to pilot-scale production, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the superior method due to its high enantioselectivity (
Mechanism: CAL-B selectively acylates the (R)-amine, leaving the desired (S)-amine untouched.[1][2][3] The resulting mixture (neutral amide + basic amine) is easily separated via acid-base extraction.[2][3]
2.1 Experimental Workflow
Reagents:
Step-by-Step Procedure:
-
Reaction Setup: Dissolve racemic amine (e.g., 10 mmol) in Ethyl Acetate (50 mL). Ethyl acetate acts as both the solvent and the acyl donor.
-
Catalysis: Add Novozym 435 (200 mg). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by HPLC or GC. The reaction will plateau at 50% conversion. The (R)-enantiomer is converted to the acetamide; the (S)-enantiomer remains as the free amine.[3]
-
Filtration: Filter off the immobilized enzyme (can be recycled).[2][3]
-
Separation (The Self-Validating Step):
-
Evaporate Ethyl Acetate.[2] Redissolve residue in MTBE.
-
Add 1M HCl (aq).[2][3] The (S)-amine forms a water-soluble hydrochloride salt and moves to the aqueous layer.[2][3] The (R)-amide remains in the organic layer.[3]
-
Separate layers.[2]
-
Basify the aqueous layer (pH > 12) with NaOH and extract with MTBE to recover pure (1S)-1-(1,1'-biphenyl-4-yl)ethanamine .[1][2][3]
-
Figure 2: Enzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.
Analytical Validation
Trust in stereochemical synthesis requires rigorous validation. Optical rotation is often insufficient for high-precision work due to solvent/concentration dependence.[1][2]
3.1 Mosher's Amide Analysis (Absolute Configuration)
This is the gold-standard method for determining absolute configuration without X-ray crystallography.[2][3]
-
Principle: Derivatize the amine with both (R)- and (S)-
-methoxy- -(trifluoromethyl)phenylacetic acid (MTPA) chloride.[1][2][3] -
Observation: The resulting diastereomeric amides exhibit distinct
and NMR shifts due to the anisotropic shielding effect of the phenyl group in the Mosher reagent.[3] -
Interpretation: Calculate
.[2][3] The spatial arrangement of protons relative to the shielding cone allows assignment of the original amine configuration [1].
3.2 Chiral HPLC Parameters
For routine purity checks (ee determination), use the following conditions:
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2][3]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Biphenyl absorption) |
| Expected | (S)-isomer typically elutes after (R)-isomer on OD-H (verify with racemate).[1][2][3] |
Applications in Drug Discovery[4][6]
The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold is a "privileged structure" in medicinal chemistry, offering a rigid, lipophilic anchor that fits into hydrophobic pockets of enzymes and receptors.[1][2]
-
Neprilysin Inhibition: The biphenyl-amine motif mimics the hydrophobic side chains of substrates for Neprilysin (NEP). It is a structural relative to the intermediates used in the synthesis of Sacubitril (part of the heart failure drug Entresto), where the biphenyl group provides critical binding affinity [2].
-
TAAR1 Agonists: Trace Amine-Associated Receptor 1 (TAAR1) ligands often require a phenylethylamine core.[1][2][3] Extending the phenyl to a biphenyl increases potency by engaging secondary hydrophobic pockets in the receptor [3].
-
Chiral Resolution Agents: Due to its high crystallinity and lipophilicity, this amine is an excellent resolving agent for chiral carboxylic acids (e.g., Ibuprofen, Naproxen) via diastereomeric salt formation.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[3]
-
Ksander, G. M., et al. (1995).[2][3] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689-1700.[2][3] (Foundational work on biphenyl-based NEP inhibitors).
-
MDPI. (2022).[2][3] Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... Pharmaceuticals.[2][5] [2][3]
-
Breuer, M., et al. (2004).[2][3] Industrial methods for the production of optically active amines.[6] Angewandte Chemie International Edition, 43(7), 788-824.[2][3] (Review of enzymatic resolution including CAL-B).
Sources
- 1. 55005-32-8|1-([1,1'-Biphenyl]-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP4001274A1 - Biphenyl derivatives for blocking pd-1/pd-l1 interaction, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. [1,1'-Biphenyl]-4-amine (CAS 92-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced Synthesis and Purification Protocols for (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Content Type: Technical Whitepaper Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: CAS 149557-78-2 (S-isomer) / 6036-49-3 (Racemate)
Executive Summary & Strategic Importance
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Sacubitril , the neprilysin inhibitor component of the heart failure drug Entresto (LCZ696). Beyond its pharmaceutical utility, it serves as a robust chiral resolving agent and a ligand scaffold in asymmetric catalysis.
Achieving high enantiomeric excess (ee > 99%) is non-negotiable for pharmaceutical applications. This guide presents three distinct methodologies ranging from classical wet chemistry to modern biocatalysis, ensuring applicability across varying laboratory capabilities.
Key Chemical Properties
| Property | Data |
| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Target Configuration | (S)-enantiomer |
| Solubility | Soluble in MeOH, EtOH, DCM; Low solubility in water (free base) |
Retrosynthetic Analysis & Route Selection
We define three primary routes based on scale, cost, and equipment availability:
-
Route A: Biocatalytic Transamination (The "Green" Standard) – Highest theoretical yield (100%), single-step from ketone, requires enzyme library.
-
Route B: Classical Diastereomeric Resolution (The "Robust" Standard) – Low tech, scalable, max theoretical yield 50% (without racemization), requires cheap chiral acids.
-
Route C: Lipase-Mediated Kinetic Resolution – High enantioselectivity, uses standard reagents (CAL-B), max theoretical yield 50%.
Route A: Biocatalytic Transamination (Direct Asymmetric Synthesis)
This method utilizes
Mechanism & Workflow
The enzyme transfers an amino group from the donor to the ketone substrate, mediated by the cofactor Pyridoxal-5'-phosphate (PLP).
Figure 1: Biocatalytic transamination cycle utilizing isopropylamine as the sacrificial donor.
Experimental Protocol
Reagents: 4-Acetylbiphenyl (10 mM), Isopropylamine (1 M), PLP (1 mM), ATA-113 (or commercially available S-selective ATA screening kit), Phosphate Buffer (pH 7.5).
-
Preparation: Dissolve 4-acetylbiphenyl in DMSO (5% v/v final concentration) to aid solubility.
-
Reaction Mix: In a reaction vessel, combine:
-
Phosphate buffer (100 mM, pH 7.5)
-
Isopropylamine (1.0 M) – Note: Adjust pH back to 7.5 after addition.
-
PLP (1 mM)
-
Enzyme lyophilized powder (10–20 mg/mL)
-
Substrate solution.[1]
-
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Equilibrium Shift: To drive the reaction to completion, remove the acetone byproduct using a slight nitrogen sweep or reduced pressure (if the enzyme is stable).
-
Workup: Basify to pH > 12 using 10M NaOH. Extract with Methyl tert-butyl ether (MTBE) (3x).
-
Yield: Typically >90% conversion with >99% ee.
Route B: Classical Diastereomeric Resolution
For laboratories without access to enzyme libraries, classical resolution via salt formation is the most reliable method.
The Principle
Racemic amine reacts with a chiral acid (Resolving Agent) to form two diastereomeric salts:
These salts possess different solubilities in specific solvents (e.g., Ethanol/Water), allowing one to crystallize out while the other remains in solution.
Recommended Resolving Agent: L-(+)-Tartaric Acid or (S)-Mandelic Acid . Literature precedent suggests L-Tartaric acid is highly effective for 1-aryl-ethanamines.
Detailed Protocol
Step 1: Synthesis of Racemate (Reductive Amination)
-
Reflux: Combine 4-acetylbiphenyl (1.0 eq), Ammonium Acetate (10.0 eq), and Sodium Cyanoborohydride (1.5 eq) in Methanol.
-
Conditions: Reflux for 12–18 hours.
-
Workup: Quench with HCl, wash with ether (removes ketone), basify aqueous layer, extract amine with DCM. Yield: ~85% Racemic Amine.[8][9]
Step 2: Resolution
-
Salt Formation: Dissolve Racemic Amine (10g, 50 mmol) in hot Ethanol (100 mL).
-
Addition: Add L-(+)-Tartaric Acid (3.75g, 25 mmol - 0.5 equivalents is crucial for "Pope-Peachy" method efficiency) dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The (S)-Amine[3][4][10]·L-Tartrate salt typically crystallizes first due to lower solubility.
-
Filtration: Collect the white precipitate.
-
Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade ee% from ~90% to >99%.
-
Free-Basing: Suspend the salt in water, add 2M NaOH until pH 12, and extract with DCM. Dry over Na₂SO₄ and evaporate.
Route C: Lipase-Mediated Kinetic Resolution[2]
This method uses Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) to selectively acetylate the (R)-enantiomer, leaving the desired (S)-amine untouched.
Reaction:
Racemic Amine + Ethyl Acetate (Solvent/Donor)
Protocol
-
Setup: Dissolve Racemic Amine (1.0 g) in anhydrous Ethyl Acetate (20 mL).
-
Catalyst: Add Novozym 435 (100 mg).
-
Conditions: Shake at 30°C. Monitor by HPLC.
-
Stop Point: The reaction slows significantly after 50% conversion (when R-amine is consumed). Stop at ~51% conversion to ensure high ee of the remaining S-amine.
-
Purification: Filter off the enzyme.
-
Separation:
-
Evaporate Ethyl Acetate.
-
Dissolve residue in DCM.
-
Wash with 1M HCl. The (S)-Amine goes into the aqueous layer (protonated). The (R)-Amide remains in the DCM layer.
-
Basify the aqueous layer (NaOH) and extract the pure (S)-Amine with MTBE.
-
Purification & Analytical Quality Control
Purification Logic Tree
Regardless of the synthesis route, the final purification ensures removal of trace isomers and chemical impurities.
Figure 2: Acid-Base purification strategy for isolation of high-purity amine.
Analytical Methods
1. Chiral HPLC (Enantiomeric Excess)
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV @ 254 nm.
-
Expectation: (S)-isomer usually elutes second on OD-H (verify with standard).
2. NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
7.5-7.3 (m, 9H, aromatic), 4.2 (q, 1H, CH-N), 1.4 (d, 3H, CH₃), 1.3 (bs, 2H, NH₂).
Comparison of Methods
| Feature | Biocatalytic (ATA) | Classical Resolution | Lipase Resolution |
| Max Theor. Yield | 100% | 50% (per pass) | 50% |
| Enantiomeric Excess | >99% (Excellent) | >99% (After recrystallization) | >98% (High) |
| Cost | High (Enzyme cost) | Low (Chemicals) | Medium |
| Scalability | High (Flow chemistry compatible) | High (Batch reactors) | Medium |
| Green Factor | High (Water-based) | Low (Solvent heavy) | Medium |
Recommendation:
-
For Drug Discovery/Small Scale (<10g): Use Lipase Resolution (Route C). It is fast, requires minimal optimization, and CAL-B is ubiquitous in labs.
-
For Process Development/Scale-up (>1kg): Develop Route A (Transaminase) for yield or Route B (Classical) for cost-efficiency.
References
-
Sacubitril Synthesis Overview
-
ChemicalBook.[12] (n.d.). Synthesis of Sacubitril intermediate (S)-1-(4-biphenyl)ethylamine. Retrieved from
-
-
Biocatalytic Transamination
-
Lipase Kinetic Resolution
-
Organic Chemistry Portal. (2007).[3] Dynamic Kinetic Resolution of Primary Amines. Retrieved from
-
-
Classical Resolution Techniques
-
Wikipedia. (n.d.). Chiral resolution and resolving agents. Retrieved from
-
-
Chiral HPLC Methods
-
YMC Co.[15] (n.d.). Efficient method development for chiral separation. Retrieved from
-
Sources
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. onyxipca.com [onyxipca.com]
- 3. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sacubitril intermediate and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Process For The Preparation Of Sacubitril Intermediates [quickcompany.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 14. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ymc.co.jp [ymc.co.jp]
Technical Guide: Spectroscopic Profile of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
[1][2]
Executive Summary
-
Compound Name: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine[1][2][3]
-
Synonyms: (S)-1-(4-Phenylphenyl)ethylamine; (S)-4-Phenyl-α-methylbenzylamine[1][2][3]
-
CAS Number: 37074-23-4 (S-isomer); 60492-42-2 (Racemate)[1][2]
-
Molecular Formula:
[3]
Significance in Drug Development: This compound serves as a robust Chiral Solvating Agent (CSA) and a Chiral Auxiliary .[2] Its biphenyl "wing" provides significant steric bulk and π-π stacking potential, making it superior to the standard 1-phenylethanamine in resolving complex racemic acids and in asymmetric synthesis of pharmacophores targeting CNS receptors.[1][2]
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the
NMR (400 MHz,
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.38 - 1.42 | Doublet ( | 3H | Methyl group adjacent to chiral center.[1][2] | |
| 1.65 | Broad Singlet | 2H | Exchangeable amine protons; shift varies with concentration/solvent.[1][2] | |
| 4.15 - 4.22 | Quartet ( | 1H | The chiral methine proton.[1][2] Diagnostic for enantiomeric purity when used with chiral shift reagents. | |
| 7.32 - 7.38 | Multiplet | 1H | Ar-H (Ring B, para) | Distal phenyl ring proton.[1][2] |
| 7.40 - 7.48 | Multiplet | 4H | Ar-H (Ring B, meta + Ring A, meta) | Overlapping aromatic signals characteristic of biphenyls.[1][2] |
| 7.55 - 7.60 | Doublet ( | 4H | Ar-H (Ring A, ortho + Ring B, ortho) | Protons ortho to the biphenyl linkage show downfield shift due to conjugation.[1] |
NMR (100 MHz,
)
| Chemical Shift ( | Carbon Type | Assignment |
| 25.6 | Methyl carbon.[1][2] | |
| 51.2 | Chiral methine carbon (attached to N). | |
| 126.5 - 127.5 | Biphenyl aromatic carbons (multiple peaks).[1][2][4] | |
| 128.8 | Distal ring meta-carbons.[1][2] | |
| 140.1 | Ipso-carbon (Ring A, attached to phenyl).[1] | |
| 141.0 | Ipso-carbon (Ring B).[1][2] | |
| 146.5 | Ipso-carbon (Ring A, attached to ethylamine). |
Infrared (IR) Spectroscopy
-
Primary Amine Stretches (
): Two weak-to-medium bands at 3380 cm⁻¹ (asymmetric) and 3300 cm⁻¹ (symmetric).[1][2] -
C-H Stretches:
-
Biphenyl Skeletal Modes: Strong bands at 1485 cm⁻¹ and 1600 cm⁻¹ (C=C aromatic ring stretch).[1][2]
-
Out-of-Plane Bending: Strong peaks at 760 cm⁻¹ and 695 cm⁻¹ (characteristic of monosubstituted benzene ring B) and 820 cm⁻¹ (para-substituted ring A).[1][2]
Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by
-
Molecular Ion (
): m/z 197 (Significant intensity due to aromatic stability). -
Base Peak (
): m/z 182 .[1][2][4] -
Minor Peak: m/z 44 (
).[1][2] -
Fragment: m/z 152 (Biphenyl cation).
Optical Rotation[1][2]
Experimental Protocols
Workflow Diagram: Synthesis & Resolution
The following diagram outlines the conversion of 4-acetylbiphenyl to the enantiopure amine.
Caption: Chemo-enzymatic or classical resolution pathway to isolate the (S)-enantiomer.
Protocol 1: Reductive Amination (Preparation of Racemate)
-
Reagents: Dissolve 4-acetylbiphenyl (10 mmol) and ammonium acetate (100 mmol) in dry methanol (50 mL).
-
Reduction: Add sodium cyanoborohydride (
, 7 mmol) portion-wise. -
Reaction: Stir at room temperature for 24-48 hours under inert atmosphere (
). -
Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10. Extract with Dichloromethane (DCM).
-
Purification: Dry organic layer over
, concentrate, and distill or recrystallize (hexane/ethyl acetate) to yield the racemic amine.
Protocol 2: Optical Resolution (Isolation of S-Isomer)
-
Salt Formation: Dissolve the racemic amine (10 g) in hot methanol. Add an equimolar amount of L-(+)-Tartaric acid dissolved in hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. The (S)-amine-(L)-tartrate salt is typically less soluble and will crystallize first.[1][2]
-
Recrystallization: Filter the crystals and recrystallize from ethanol/water (9:1) until constant melting point and optical rotation are achieved.[2]
-
Free Basing: Suspend the purified salt in water, treat with 2M NaOH, and extract the liberated (S)-amine into ether. Evaporate to yield the enantiopure product.[2]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of [1,1'-Biphenyl]-4-ethanamine. NIST Chemistry WebBook, SRD 69. Link
-
Sigma-Aldrich. Product Specification: (S)-(-)-1-(4-Bromophenyl)ethylamine (Analog Reference for Optical Rotation). Link
-
PubChem. Compound Summary: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CID 2512430).[1][2][3] National Library of Medicine.[2] Link
-
CymitQuimica. 4-Acetylbiphenyl (Precursor Synthesis Data). CAS 92-91-1 Technical Data Sheet.[2] Link
-
Doc Brown's Chemistry. Proton NMR spectrum of Ethylamine derivatives (Fragmentation and Shift Logic). Link
Sources
- 1. 4’-Acetylbiphenyl | SIELC Technologies [sielc.com]
- 2. CAS 92-91-1: 4-Acetylbiphenyl | CymitQuimica [cymitquimica.com]
- 3. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-BIPHENYLYL)ETHANOL(3562-73-0) 13C NMR spectrum [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. prepchem.com [prepchem.com]
- 7. uni-saarland.de [uni-saarland.de]
Technical Guide: Chirality and Optical Rotation of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
[1]
Executive Summary & Molecular Identity[1]
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also known as (S)-4-(1-aminoethyl)biphenyl) is a high-value chiral building block used in the synthesis of pharmaceutical intermediates, particularly for neprilysin inhibitors and anti-inflammatory agents.[1] As a member of the 1-arylethylamine family, its stereochemistry is governed by the chiral center at the benzylic position.
This guide provides a comprehensive technical analysis of its chirality, optical rotation properties, and validated protocols for its resolution and absolute configuration determination.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Chiral Center | C1 (Benzylic carbon) |
| Stereochemistry | (S)-Enantiomer |
| Physical State | Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, CHCl₃; HCl salt soluble in water |
| Key Analog | (S)-1-Phenylethylamine (structurally homologous) |
Optical Rotation and Stereochemistry[12]
The Sign of Rotation
Based on the stereochemical trends of the 1-arylethylamine class, the (1S)-enantiomer of 1-(1,1'-biphenyl-4-yl)ethanamine typically exhibits a negative (-) optical rotation in polar protic solvents like methanol or ethanol.[1]
-
(S)-1-Phenylethylamine:
(neat).[1] -
(S)-1-(4-Bromophenyl)ethylamine:
(MeOH).[1][2] -
(S)-1-(1,1'-biphenyl-4-yl)ethanamine: Expected
is Negative (-) .[1]
Critical Note: The magnitude of rotation is solvent-dependent. While the sign generally remains negative for the (S)-isomer in alcohols, specific rotation values must be validated against a Certificate of Analysis (CoA) or determined experimentally using the protocol below.
Structural Basis of Chirality
The chirality arises from the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon:
-
-NH₂ (Highest priority, Atomic Number 7)[1]
-
-Biphenyl Group (Second priority, C attached to C=C system)
-
-CH₃ (Third priority, aliphatic Carbon)[1]
-
-H (Lowest priority)
When the hydrogen is oriented away from the viewer, the sequence 1
Experimental Protocol: Chemical Resolution
The most robust method for isolating the (1S)-enantiomer from a racemic mixture is diastereomeric salt formation using a chiral acid.[1] (R,R)-(+)-Tartaric acid is the standard resolving agent for this class of amines.[1]
Resolution Workflow
Figure 1: Workflow for the chemical resolution of the racemic amine using (R,R)-Tartaric Acid.[1][4]
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve 10.0 g of racemic 1-(1,1'-biphenyl-4-yl)ethanamine in 50 mL of hot Methanol (MeOH).
-
In a separate flask, dissolve 1 equivalent (7.6 g) of (R,R)-(+)-Tartaric acid in 30 mL of hot MeOH.
-
Mix the solutions while hot and allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
-
Fractional Crystallization:
-
Purification:
-
Recrystallize the salt from hot MeOH until the melting point is constant and the specific rotation of the liberated free base stabilizes.
-
-
Liberation of Free Base:
Determination of Absolute Configuration
To definitively assign the (S)-configuration without relying solely on optical rotation analogies, researchers should use Chiral Derivatization followed by NMR or HPLC analysis.[1]
The Isocyanate Derivatization Method
This protocol utilizes a Chiral Derivatizing Agent (CDA) with a known configuration to create diastereomeric ureas.
Reagent: (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate (CAS: 27298-97-1).[1]
Analytical Workflow
Figure 2: Protocol for absolute configuration assignment via urea derivatization.
Data Interpretation[1][4][6][8][11][13]
-
HPLC: Inject the derivatized sample onto an achiral column (e.g., C18). The (S,S)-diastereomer (formed from (S)-analyte and (S)-reagent) will have a distinct retention time compared to the (R,S)-diastereomer.[1]
-
NMR: The methine proton (-CH-) of the ethyl group will exhibit a distinct chemical shift (
) between the (S,S) and (R,S) forms due to the magnetic anisotropy exerted by the biphenyl and bromophenyl rings.
Applications in Drug Discovery
The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold is a privileged structure in medicinal chemistry.[1]
-
Neprilysin Inhibition: The biphenyl-ethyl moiety is a key pharmacophore in Sacubitril-like analogs used for heart failure.[1] The (S)-configuration often dictates the binding affinity to the zinc-dependent active site of the enzyme.
-
Chiral Resolution Agent: Due to its steric bulk (biphenyl group), this amine is an effective resolving agent for chiral acids that are difficult to separate using smaller amines like phenylethylamine.
-
Ligand Synthesis: It serves as a precursor for chiral N-heterocyclic carbene (NHC) ligands and phosphoramidite ligands used in asymmetric catalysis.[1]
References
-
Sigma-Aldrich. (S)-(-)-1-(4-Bromophenyl)ethylamine Product Sheet. Retrieved from [1]
-
BenchChem. Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate. Retrieved from [1]
-
PubChem. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine Compound Summary. Retrieved from [1]
-
Organic Syntheses. Resolution of alpha-Phenylethylamine. Org. Synth. 1970, 50, 93. (Foundational methodology for arylethylamine resolution). Retrieved from [1]
Sources
- 1. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(-)-1-(4-Bromophenyl)ethylamine = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Commercial availability and suppliers of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
An In-depth Technical Guide to (1S)-1-(1,1'-biphenyl-4-yl)ethanamine: Commercial Availability, Quality Control, and Handling for Pharmaceutical R&D
Introduction: A Key Chiral Building Block
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine, a chiral amine featuring a biphenyl moiety, is a critical building block in modern medicinal chemistry. Its structural rigidity and stereodefined amine group make it an invaluable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of this molecule is paramount, as the desired biological activity is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to off-target toxicity.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the commercial landscape, outlines critical quality control parameters, details safe handling protocols, and offers insights into the strategic procurement of this essential chemical entity.
Chemical Identity:
-
IUPAC Name: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine[1]
-
Molecular Formula: C₁₄H₁₅N[1]
-
Molecular Weight: 197.27 g/mol [1]
-
CAS Number: 223418-63-1 (for the (1S)-enantiomer free base)
Part 1: Commercial Availability and Supplier Landscape
The procurement of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine requires careful consideration of the supplier's scale, quality systems, and documentation. Suppliers can be broadly categorized into three tiers: catalog suppliers for research quantities, boutique and custom synthesis providers for specialized needs, and large-scale manufacturers for process development and commercial production.
A non-exhaustive list of potential suppliers is provided below. Researchers should note that availability, purity, and documentation can vary significantly.
| Supplier | Typical Form Offered | Common Purity/Grade | Scale | Notes |
| Sigma-Aldrich (MilliporeSigma) | Free Base, HCl Salt | ≥95% | Research (mg to g) | Offers detailed Safety Data Sheets and may provide Certificates of Analysis upon request. |
| Tokyo Chemical Industry (TCI) | Free Base | >95% (GC) | Research (g) | Provides product specifications and access to analytical charts and CoAs on their website. |
| BLDpharm | HCl Salt | Specification-based | Research (g to kg) | Often provides access to COA inquiries and lists various related biphenyl compounds.[2] |
| Enamine | Free Base | ≥95% | Research & Custom Synthesis (g to kg) | Specializes in building blocks for drug discovery and offers a vast catalog, including custom synthesis capabilities.[3] |
| Santa Cruz Biotechnology (SCBT) | Free Base | Research Grade | Research (mg to g) | Provides basic product information and may offer a reference Certificate of Analysis.[4] |
Part 2: Quality Control and Analytical Characterization
For use in drug development, the quality of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine must be rigorously controlled. The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality. A comprehensive CoA should include results from several orthogonal analytical techniques.
Critical Quality Attributes (CQAs)
-
Identity: Confirmation that the material is unequivocally (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
-
Purity (Chemical): Quantification of the desired compound relative to any process-related impurities or degradation products.
-
Purity (Enantiomeric): Measurement of the enantiomeric excess (e.e.), ensuring the undesired (1R)-enantiomer is below acceptable limits.
-
Form: Confirmation of whether the compound is a free base or a specific salt (e.g., hydrochloride), as this impacts solubility, stability, and molecular weight.
Workflow for Incoming Material Qualification
The following diagram outlines a typical workflow for the quality control testing of a newly received batch of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
Caption: A logical workflow for qualifying a new chemical supplier.
Safe Handling and Storage
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a hazardous substance requiring careful handling to minimize exposure risk.
-
Hazard Profile:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. * Organ Damage: May cause damage to organs (kidney, liver, spleen) through prolonged or repeated exposure. * Environmental: Very toxic to aquatic life with long-lasting effects.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Lab Coat: A standard lab coat is required.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory: Handle only in a well-ventilated area or a certified chemical fume hood. [5]If dust is generated, respiratory protection may be required.
-
-
Storage Conditions:
Part 4: Applications in Drug Discovery
The utility of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine stems from its role as a chiral precursor. The biphenyl group can interact with hydrophobic pockets in target proteins, while the stereodefined amine serves as a crucial anchor point for hydrogen bonding or as a handle for further chemical elaboration. Its structural motif is found in various investigational compounds, highlighting its importance. For instance, related biphenyl structures are key components in the development of novel inhibitors for targets such as Human Protein Tyrosine Phosphatase Beta (HPTPβ) and the dopamine transporter (DAT), where specific stereochemistry is essential for potent and selective activity. [7][8]
References
Sources
- 1. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 92-91-1|1-([1,1'-Biphenyl]-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. Chemical Supplier - Enamine [enamine.net]
- 4. scbt.com [scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Architect's Tool: Chiral Amines in the Construction of Enantiomerically Pure Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical industry where the chirality of a molecule is inextricably linked to its therapeutic efficacy and safety. Chiral amines have emerged as a cornerstone of asymmetric synthesis, functioning as highly efficient organocatalysts, indispensable chiral ligands for metal complexes, and valuable chiral building blocks. This guide provides a comprehensive exploration of the role and application of chiral amines, moving beyond a simple recitation of protocols to delve into the mechanistic rationale and strategic considerations that underpin their successful implementation. We will dissect the fundamental activation modes of enamine and iminium ion catalysis, survey the major classes of chiral amine catalysts, and illustrate their power through practical applications and detailed experimental workflows, offering researchers a robust framework for leveraging these remarkable molecules in their own synthetic endeavors.
A Paradigm Shift from Metals to Organocatalysis: The Ascent of the Amine
For decades, the field of asymmetric catalysis was dominated by transition metal complexes. While undeniably powerful, these catalysts often present challenges related to cost, toxicity, and the need for stringent anaerobic and anhydrous conditions, complicating their removal from final products, a critical concern in pharmaceutical manufacturing. The turn of the millennium witnessed a renaissance in a field now known as asymmetric organocatalysis, where small, purely organic molecules are used to induce chirality.
Chiral secondary amines, in particular, have been at the forefront of this revolution, offering a more sustainable, often less expensive, and operationally simpler alternative to traditional methods. Their efficacy lies in their ability to transiently and reversibly form chiral intermediates with carbonyl substrates, activating them for stereocontrolled bond formation through two primary, powerful mechanisms: Enamine Catalysis and Iminium Ion Catalysis .
The Dual Modes of Activation: A Mechanistic Deep Dive
The versatility of chiral secondary amines stems from their ability to serve as a Lewis base, reacting with carbonyl compounds to form intermediates that are either more nucleophilic (enamines) or more electrophilic (iminium ions) than their parent carbonyls. The inherent chirality of the amine scaffold masterfully directs the approach of the reaction partner, ensuring the formation of one enantiomer over the other.
Enamine Catalysis: Enhancing Nucleophilicity
In enamine catalysis, a chiral secondary amine reacts with a ketone or aldehyde to form a chiral, nucleophilic enamine intermediate. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a soft nucleophile capable of reacting with a wide range of electrophiles. The steric environment created by the chiral amine catalyst dictates the facial selectivity of the subsequent bond-forming step. The seminal example of this activation is the proline-catalyzed asymmetric aldol reaction.
The catalytic cycle proceeds through several key steps:
-
Enamine Formation: The chiral amine condenses with a carbonyl donor.
-
Stereoselective C-C Bond Formation: The enamine attacks an electrophilic acceptor. The catalyst's chiral scaffold directs this attack to one face of the enamine.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the amine catalyst.
Caption: The Catalytic Cycle of Enamine Activation.
Iminium Ion Catalysis: Enhancing Electrophilicity
Conversely, when a chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral, electrophilic iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the system, rendering the β-carbon significantly more susceptible to attack by even weak nucleophiles. The bulky substituents on the chiral amine effectively shield one face of the iminium ion, forcing the incoming nucleophile to approach from the less hindered side, thus ensuring high stereoselectivity.
The iminium ion catalytic cycle involves:
-
Iminium Ion Formation: The chiral amine condenses with an α,β-unsaturated carbonyl.
-
Stereoselective Conjugate Addition: A nucleophile attacks the β-carbon of the iminium ion from the sterically accessible face.
-
Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to furnish the chiral product and regenerate the catalyst.
Caption: The Catalytic Cycle of Iminium Ion Activation.
A Survey of Key Chiral Amine Catalyst Classes
The rational design of chiral amine catalysts has led to a diverse arsenal of structures, each with unique properties and applications.
Proline and its Derivatives
(S)-Proline is often called the "simplest enzyme" for its remarkable ability to catalyze reactions with high stereoselectivity under mild conditions. Its discovery as a catalyst for intramolecular aldol reactions in the 1970s was a seminal moment in organocatalysis. Proline's efficacy stems from its rigid pyrrolidine ring, which provides a well-defined chiral environment, and its bifunctional nature, where the carboxylic acid group can participate in the transition state, often acting as a proton shuttle. It is inexpensive, available in both enantiomeric forms, and effective for a range of reactions including aldol, Mannich, and Michael additions.
Cinchona Alkaloids
Derived from the bark of the cinchona tree, these natural products, including quinine and its pseudoenantiomer quinidine, have a long and storied history in asymmetric synthesis. They are bifunctional catalysts, featuring a tertiary (quinuclidine) amine that can act as a Lewis base and a hydroxyl group at the C9 position that can act as a hydrogen-bond donor. This dual functionality allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized and stereoselective transition states. Modified cinchona alkaloids, with appended thiourea or primary amine groups, have further expanded their catalytic scope to encompass a vast array of transformations.
MacMillan and Jørgensen-Hayashi Catalysts
These catalysts, often diarylprolinol ether derivatives, were rationally designed to be exceptionally effective in iminium ion catalysis. The bulky aryl groups attached to the prolinol scaffold create a well-defined chiral pocket that effectively shields one face of the transient iminium ion, leading to outstanding enantioselectivities in reactions like Diels-Alder, Friedel-Crafts, and conjugate additions. Their high reactivity and broad substrate scope have established them as true workhorses in the field of asymmetric organocatalysis.
Chiral Primary Amines and Diamines
Primary amines, often derived from natural amino acids or cinchona alkaloids, represent another powerful class of organocatalysts. They can participate in both enamine and iminium catalysis and are particularly effective in conjugate additions. Chiral 1,2-diamines, especially those with C2-symmetry, are highly valued as both organocatalysts and as ligands in transition metal catalysis. Their bidentate nature allows for the formation of rigid, well-defined metal complexes and catalytic transition states, enabling high levels of stereocontrol.
Performance Comparison in a Model Reaction
To illustrate the practical implications of catalyst choice, the following table summarizes the performance of several key chiral amine classes in the asymmetric Michael addition of aldehydes to nitroolefins, a benchmark transformation in organocatalysis.
| Catalyst Type | Representative Catalyst | Typical Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Proline Derivative | (S)-Proline | 20-30 | DMSO | RT | 85-95 | >95 |
| Jørgensen-Hayashi | Diarylprolinol Silyl Ether | 5-10 | Toluene | RT | >90 | >99 |
| Cinchona Alkaloid | 9-Amino-9-deoxyepiquinine | 10 | CH2Cl2 | -20 | 80-95 | 90-99 |
| Chiral Primary Amine | Cinchona-derived Primary Amine | 10 | THF | RT | >90 | >99 |
Note: Values are representative and can vary significantly based on the specific substrates and reaction conditions.
From Bench to Production: Industrial Relevance and Practical Protocols
The utility of chiral amines extends beyond academic exercises into the practical synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their ability to construct key chiral centers with high fidelity makes them invaluable tools for drug development. A significant challenge in large-scale synthesis is the separation and recovery of the catalyst. To address this, research into immobilizing chiral amine catalysts on solid supports has gained traction, enabling easier filtration and recycling, thereby improving the process's sustainability and economics.
Detailed Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a reliable method for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a classic transformation showcasing the power of organocatalysis.
Materials & Reagents:
-
(S)-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Silica gel for column chromatography
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (69 mg, 0.6 mmol, 30 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMSO (4.0 mL) to the flask. Stir the mixture until the proline is mostly dissolved. Add cyclohexanone (2.0 mL, ~19.4 mmol, ~10 equivalents). Finally, add 4-nitrobenzaldehyde (302 mg, 2.0 mmol, 1.0 equivalent).
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aq. NH4Cl (2 x 10 mL), saturated aq. NaHCO3 (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc).
-
Characterization and Enantiomeric Excess (ee) Determination:
-
Characterize the purified product by ¹H NMR and ¹³C NMR to confirm its structure and purity.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis, comparing the retention times to a racemic standard.
-
Conclusion and Future Horizons
Chiral amines have fundamentally reshaped the landscape of asymmetric synthesis, providing powerful, versatile, and often more sustainable tools for the creation of complex chiral molecules. From the "simplest enzyme," proline, to rationally designed catalysts and nature's own cinchona alkaloids, these molecules empower chemists to build stereocenters with remarkable precision. The ongoing development of novel chiral amine scaffolds, the expansion of their application to new reaction types, and their integration into multi-step syntheses of life-saving drugs underscore their enduring importance. Future innovations will likely focus on ultra-low catalyst loadings, the development of robust immobilized catalysts for continuous flow applications, and the synergy between organocatalysis and other catalytic fields like biocatalysis and photoredox catalysis, further expanding the synthetic chemist's toolkit.
References
-
Title: Proline-catalyzed aldol reactions - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]
- Title: Immobiliz
An In-depth Technical Guide on the Role of the Biphenyl Moiety in Chiral Recognition
This guide provides a comprehensive exploration of the biphenyl moiety's critical role in the field of chiral recognition. Tailored for researchers, scientists, and professionals in drug development, it synthesizes fundamental principles with practical applications, offering a deep dive into the structural features and interaction mechanisms that make biphenyl-based systems indispensable tools in modern chemistry.
The Foundation: Chirality and the Imperative of Recognition
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the pharmaceutical industry, the stakes of chirality are particularly high; enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even dangerously toxic.[2] This reality necessitates robust methods for separating and analyzing enantiomers, a process known as chiral recognition.[3][4]
Chiral recognition occurs when a chiral molecule (the selector) interacts diastereomerically with the enantiomers of another chiral molecule (the analyte), leading to the formation of transient complexes with different energy states. This energy difference is the basis for separation. The effectiveness of a chiral selector is rooted in its ability to establish multiple, simultaneous, non-covalent interactions with the analyte, such as hydrogen bonding, steric hindrance, dipole-dipole, and π-π stacking interactions.[5][6]
The Biphenyl Moiety: A Privileged Scaffold for Chirality
The biphenyl scaffold has emerged as a cornerstone in the design of both chiral stationary phases (CSPs) for chromatography and chiral ligands for asymmetric catalysis.[7][8][9] Its utility stems from a unique combination of structural and electronic properties.
Atropisomerism: Chirality Without a Chiral Center
The defining feature of many chiral biphenyls is atropisomerism , a type of axial chirality that arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings.[10][11][12] This restriction is typically caused by the presence of bulky substituents at the ortho positions of the phenyl rings, which create a high-energy barrier to rotation.[11][12][13] If this rotational barrier is high enough to allow for the isolation of the individual conformers (rotational isomers or "atropisomers") at a given temperature, the molecule is considered chiral.[11][14]
This C2-symmetric framework, lacking a traditional stereogenic carbon, provides a rigid and well-defined three-dimensional chiral environment essential for effective enantiomeric discrimination.[7][10]
The Power of π-π Interactions
The aromatic nature of the biphenyl rings makes them prime candidates for engaging in π-π stacking interactions.[15][16] These non-covalent interactions, where the electron-rich π systems of aromatic rings overlap, are crucial for the stabilization of the transient diastereomeric complexes formed during chiral recognition.[6][15][17] The ability to tune the electronic properties of the phenyl rings through substitution allows for the modulation of these π-π interactions, providing a powerful tool for optimizing chiral selectors.[8][18]
Mechanisms of Chiral Recognition with Biphenyl Systems
The enantioselective power of biphenyl-based systems lies in their ability to engage in a multi-point interaction model with analytes. The precise combination of forces dictates the degree of separation or the enantioselectivity of a reaction.
-
Steric Hindrance: The bulky ortho-substituents that create atropisomerism also form well-defined chiral pockets or grooves. One enantiomer of an analyte will fit more snugly into this pocket than the other, leading to a difference in interaction energy.
-
π-π Stacking: The face-to-face stacking of the analyte's aromatic rings with the biphenyl rings of the selector is a primary binding interaction.[15][16] Electron-donating or -withdrawing groups on either the selector or analyte can significantly enhance or alter this interaction.[17]
-
Hydrogen Bonding: Functional groups (e.g., hydroxyl, amino, carboxyl) appended to the biphenyl scaffold can act as hydrogen bond donors or acceptors, providing specific interaction points that lock the analyte into a particular orientation.
-
Dipole-Dipole Interactions: Polar substituents on the biphenyl rings introduce dipoles that can interact with polar functional groups on the analyte, contributing to the overall stability of the diastereomeric complex.
The synergy of these interactions creates a highly specific chiral environment. One enantiomer will be able to optimize its conformation to maximize these favorable interactions, forming a more stable complex, while the other enantiomer will experience steric clashes or less favorable electronic interactions.
Diagram: Mechanism of Chiral Recognition
The following diagram illustrates the key interactions between a biphenyl-based chiral selector and a pair of enantiomers.
Sources
- 1. Enantioseparation of chiral pharmaceuticals by vancomycin-bonded stationary phase and analysis of chiral recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BINAP - Wikipedia [en.wikipedia.org]
- 11. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 15. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Engineered non-covalent π interactions as key elements for chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Biphenyl Ethanamine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (1S)-1-(1,1'-biphenyl-4-yl)ethanamine Derivatives and Analogs
The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous pharmacologically active agents.[1] Its inherent properties—a chiral ethylamine side chain appended to a rigid, yet conformationally adaptable biphenyl system—provide a versatile template for designing molecules that can interact with a wide range of biological targets with high affinity and specificity. The biphenyl moiety, while seemingly simple, offers a rich canvas for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize drug-receptor interactions.[2]
This guide provides a comprehensive overview of this important chemical class, from its synthesis and stereochemical control to its application in drug development. We will explore the critical structure-activity relationships (SAR) that govern the biological effects of these compounds and delve into the detailed experimental protocols used for their synthesis and pharmacological evaluation. A central focus will be on Cinacalcet, a landmark drug that validates the therapeutic potential of this scaffold and serves as a quintessential case study for its application.
Chemical and Physical Properties of the Core Scaffold
| Property | Value | Source |
| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine | PubChem CID 2512430[3] |
| Molecular Formula | C₁₄H₁₅N | PubChem CID 2512430[3] |
| Molecular Weight | 197.27 g/mol | PubChem CID 2512430[3] |
| Chirality | Contains a single stereocenter at the C1 position of the ethylamine chain, leading to (S) and (R) enantiomers. | N/A |
Part 1: Synthesis and Stereochemical Control
The therapeutic efficacy of chiral molecules like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine derivatives is often confined to a single enantiomer. Consequently, the development of robust and stereoselective synthetic routes is paramount. Methodologies range from classical resolution and coupling strategies to modern asymmetric synthesis.
Established Synthetic Strategies
A prevalent strategy for synthesizing derivatives, particularly exemplified by the industrial production of Cinacalcet, involves the coupling of the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, with a suitable side chain. The core transformations typically include:
-
Amide Formation: Condensation of a carboxylic acid derivative (e.g., 3-(3-(trifluoromethyl)phenyl)propionic acid) with the chiral amine.[4]
-
Amide Reduction: Subsequent reduction of the amide bond to yield the final secondary amine.[4]
Alternatively, reductive amination, where an aldehyde is reacted with the amine to form an imine that is then reduced in situ, is a highly efficient approach.[5] These methods, while effective, rely on the availability of a pre-existing chiral starting material.
Advanced Asymmetric Synthesis: A Self-Validating Protocol
To achieve stereoselectivity without relying on chiral precursors, asymmetric synthesis offers a more elegant solution. A notable method involves the use of a chiral sulfinamide auxiliary, which directs the stereochemical outcome of a key addition step. This approach provides high diastereoselectivity and a reliable pathway to the desired (S)- or (R)-enantiomer.
Detailed Protocol: Asymmetric Synthesis of Cinacalcet via (R)-tert-Butanesulfinamide [6]
This protocol outlines a novel stereoselective synthesis that avoids the use of (R)-(+)-1-(1-naphthyl)ethylamine.
-
Step 1: Knoevenagel Condensation.
-
Dissolve 3-(trifluoromethyl)benzaldehyde (50.0 g, 0.287 mol) in pyridine (100.0 mL) and add piperidine (0.5 mL) at room temperature.
-
Add malonic acid (80.0 g, 0.768 mol) and stir for 15 minutes.
-
Heat the mixture to 115–120 °C and stir for 4 hours.
-
After cooling, add water (500.0 mL) and adjust the pH to 2 with concentrated HCl.
-
Filter the precipitated white solid, wash with water, and dry to yield 3-(3-trifluoromethylphenyl)acrylic acid.[6]
-
-
Step 2: Esterification and Reduction.
-
The resulting acrylic acid is esterified (e.g., with methanol and thionyl chloride) and then reduced (e.g., with NaBH₄ in THF/methanol) to afford 3-(3-trifluoromethylphenyl)propan-1-ol.[6]
-
-
Step 3: Halogenation.
-
The alcohol is converted to an alkyl halide. For example, the bromo derivative is prepared by heating the alcohol in 48% aqueous HBr under reflux for 15 hours.[6] This creates an electrophilic partner for the subsequent coupling reaction.
-
-
Step 4: Regioselective N-Alkylation (The Key Stereochemical Step).
-
The chiral naphthylethylsulfinamide intermediate is prepared separately.
-
This intermediate is reacted with the bromo derivative from Step 3 in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) in a solvent such as THF.[6] The bulky tert-butanesulfinyl group directs the alkylation to the nitrogen atom and controls the stereochemistry.
-
-
Step 5: Acid Hydrolysis.
-
The N-tert-butanesulfinyl group is removed by acid hydrolysis to yield the final enantiopure amine product, (R)-cinacalcet hydrochloride.[6]
-
Generalized Synthetic Workflow
The following diagram illustrates a common, modular approach to synthesizing derivatives of the (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold.
Caption: A modular synthetic pathway for generating diverse analogs.
Part 2: Structure-Activity Relationships (SAR) and Therapeutic Applications
Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. The biphenyl ethanamine scaffold offers several key positions for modification, each influencing the molecule's interaction with its target.
Foundational SAR Principles
The principles governing the SAR of phenylethylamines provide a useful framework for understanding this scaffold.[7] Key considerations include:
-
Aromatic Ring Substitution: Substituents on the phenyl rings dictate electronic properties and can form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) within a receptor's binding pocket.[7] For biphenyl systems, substitution also affects the torsional angle between the rings, influencing the overall shape and planarity, which is critical for receptor fit.[2]
-
Substitution at Nitrogen: The size and nature of the substituent on the amine nitrogen are often crucial for determining receptor selectivity and potency. Increasing the bulk of the N-substituent can modulate activity between different receptor subtypes.[7]
-
α-Carbon Substitution: The methyl group on the carbon adjacent to the nitrogen (the α-carbon) introduces a chiral center. This group can also sterically hinder metabolism by enzymes like monoamine oxidase (MAO), thereby increasing the drug's duration of action.[7]
Case Study: Cinacalcet and the Calcium-Sensing Receptor (CaSR)
Cinacalcet is a first-in-class calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia.[5] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺), leading to a downstream signaling cascade that suppresses the synthesis and secretion of parathyroid hormone (PTH).[4]
Mechanism of Action: CaSR Signaling Pathway
Caption: Cinacalcet allosterically modulates the CaSR, amplifying the signal from extracellular calcium to inhibit PTH secretion.[4]
Development of Analogs
The core structure of Cinacalcet has been modified to develop new research tools and potential therapeutic agents.
-
Radiolabeled Analogs: The synthesis of [¹⁸F]Cinacalcet was developed to enable Positron Emission Tomography (PET) imaging.[8] This allows for non-invasive in vivo studies of CaSR distribution and drug-target engagement in organs like the parathyroid and thyroid glands.[8]
-
Fluorinated Analogs: Replacing the methyl group with a monofluoromethyl (CH₂F) group is a bioisosteric substitution strategy. This modification can alter metabolic stability and binding affinity, providing a pathway for developing next-generation calcimimetics.[8]
The following table summarizes key analogs and the rationale for their development.
Table of Selected Biphenyl Ethanamine Analogs
| Analog/Derivative | Core Modification | Rationale / Application | Key Findings | Reference |
| Cinacalcet | N-alkylation with a 3-(trifluoromethyl)phenylpropyl group. | Allosteric modulator of CaSR for treating hyperparathyroidism. | Potently enhances CaSR sensitivity to extracellular Ca²⁺. | [4][5] |
| [¹⁸F]Cinacalcet | Introduction of a Fluorine-18 radioisotope. | PET imaging tracer for in vivo visualization of CaSR. | Showed uptake in target organs (thyroid/parathyroid) and rapid metabolism. | [8] |
| CH₂F Analog | Replacement of the α-methyl group with a monofluoromethyl group. | Bioisosteric replacement to potentially improve drug properties and enable ¹⁸F labeling. | Successful synthesis provides a new avenue for drug development and PET imaging. | [8] |
| Antithrombotic Agents | Biphenyl ethanamine scaffold used as a base for TF-FVIIa inhibitors. | To develop novel antithrombotic agents targeting the coagulation cascade. | Structure-guided design led to potent and selective inhibitors of the TF-FVIIa complex. | [9] |
| DAT Inhibitors | Modification to (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines. | To create atypical dopamine transporter (DAT) inhibitors with reduced hERG activity. | The sulfoxide moiety was found to be crucial for high DAT affinity. | [10] |
Part 3: Experimental Protocols for Pharmacological Characterization
Validating the biological activity of newly synthesized analogs requires robust and reproducible experimental assays. For compounds targeting the CaSR, the calcium mobilization assay is a foundational in vitro technique.
In Vitro Protocol: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of agonist activity for compounds like Cinacalcet.
Objective: To quantify the potency and efficacy of a test compound as a positive allosteric modulator of the CaSR.
Materials:
-
HEK293 cells stably expressing the human calcium-sensing receptor (HEK-CaSR).[4]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[4]
-
Test compound (e.g., Cinacalcet analog) stock solution in DMSO.
-
Extracellular calcium solutions of varying concentrations.
-
A fluorescence plate reader with kinetic read capability.
Procedure:
-
Cell Plating: Seed HEK-CaSR cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and wash the cells with HBSS. Add HBSS containing the Fluo-8 AM dye and incubate in the dark at 37°C for 1 hour to allow the dye to enter the cells.
-
Compound Addition: Wash the cells again to remove excess dye. Add HBSS containing the test compound at various concentrations to the wells.
-
Calcium Stimulation & Measurement: Place the plate in the fluorescence plate reader. Inject a solution of CaCl₂ to stimulate the CaSR. Immediately begin recording fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every second for 2-3 minutes.
-
Data Analysis: The peak fluorescence intensity following calcium addition corresponds to the intracellular calcium concentration. Plot the peak response against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.
Calcium Mobilization Assay Workflow
Caption: Step-by-step workflow for the in vitro calcium mobilization assay.
Conclusion and Future Outlook
The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The success of Cinacalcet has not only provided a vital treatment for disorders of calcium homeostasis but has also illuminated the broader potential of this chemical class. As demonstrated by ongoing research, strategic modifications to this core have yielded potent inhibitors of the coagulation cascade and novel modulators of neurotransmitter transporters, showcasing its vast chemical and therapeutic versatility.[9][10]
Future research will undoubtedly continue to explore new chemical space around this scaffold. The application of computational modeling, combined with advanced asymmetric synthesis techniques, will enable the design of next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation of these compounds will likely uncover new biological targets and lead to the development of innovative treatments for a wide spectrum of human diseases.
References
- (PDF) Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API).
- Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API) - UB.
- The Synthesis and F-18 Labeling of a Cinacalcet Analogue Based on α-(Monofluoromethyl)arylmethylamine Structure - ResearchGate.
- A novel asymmetric synthesis of cinacalcet hydrochloride - Beilstein Journals.
- Cinacalcet-D4 Hydrochloride: A Technical Guide for Researchers - Benchchem.
- Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180.
-
Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity - PubMed. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of selective biphenyl antithrombotic tissue factor/factor VIIa inhibitors - PubMed. Available at: [Link]
-
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem. Available at: [Link]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
-
Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed. Available at: [Link]
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - ACS Publications. Available at: [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API) [academia.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and structure-activity relationships of selective biphenyl antithrombotic tissue factor/factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Topic: The Strategic Application of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in Chiral Resolution
An Application and Protocol Guide for Researchers
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The isolation of single enantiomers is a critical mandate in modern drug development and fine chemical synthesis, driven by the often starkly different pharmacological or material properties exhibited by chiral molecules. This document provides a detailed guide to the theory and practice of using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine as a high-performance chiral resolving agent. We will delve into the mechanistic underpinnings of diastereomeric salt formation, provide robust, step-by-step protocols for its application, and discuss the critical analytical methods required to validate the success of a resolution. This guide is designed to equip researchers with the expertise to effectively implement this versatile agent in their laboratory workflows.
Introduction: The Imperative of Chirality and the Role of Resolving Agents
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, the differential activity of enantiomers is a well-established phenomenon; one enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs.
While asymmetric synthesis provides a direct route to enantiomerically pure compounds, classical resolution via diastereomeric salt formation remains a powerful, scalable, and economically viable strategy. This method relies on the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent (a chiral base or acid). The resulting products are diastereomers, which, unlike enantiomers, possess different physicochemical properties, such as solubility. This solubility differential allows for their separation by fractional crystallization.
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine has emerged as a particularly effective resolving agent for acidic compounds due to its structural rigidity, provided by the biphenyl moiety, which enhances the discriminatory intermolecular interactions necessary for forming well-defined, crystalline diastereomeric salts.
Physicochemical Properties of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
A thorough understanding of the resolving agent's properties is essential for designing a successful resolution protocol.
| Property | Value |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48-52 °C |
| Boiling Point | ~315 °C |
| Chirality | (S)-enantiomer |
| pKa (of conjugate acid) | Approximately 9.0 - 9.5 (Estimated) |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, toluene); sparingly soluble in water. |
Mechanism of Chiral Recognition and Resolution
The efficacy of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine hinges on its ability to form diastereomeric salts with a racemic acid, where one salt is significantly less soluble than the other in a chosen solvent system.
The process can be summarized as:
(R/S)-Acid + 2(S)-Base → [(R)-Acid·(S)-Base] + [(S)-Acid·(S)-Base]
The key to separation lies in the three-dimensional arrangement of the resulting salts. The combination of the chiral centers from the acid and the base creates distinct diastereomeric complexes. These complexes are stabilized by a network of intermolecular forces:
-
Ionic Bonding: The primary interaction is the salt bridge formed between the carboxylate anion (R-COO⁻) of the acid and the ammonium cation (R'-NH₃⁺) of the base.
-
Hydrogen Bonding: Additional hydrogen bonds form between the ammonium protons and the carboxylate oxygens, reinforcing the crystal lattice.
-
Steric and van der Waals Interactions: The bulky biphenyl group and the substituents on the chiral acid create specific steric interactions. For one diastereomer (e.g., the R,S pair), these groups may pack more efficiently into a stable crystal lattice, leading to lower solubility. The other diastereomer (S,S) may exhibit steric hindrance that disrupts efficient packing, causing it to remain in the solution.
The diagram below illustrates the fundamental principle of this separation.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Core Protocol: Resolution of a Racemic Acid
This protocol provides a generalized yet comprehensive workflow. Note: Optimization of solvent, temperature, and stoichiometry is crucial for each specific racemic acid.
Step 1: Solvent System Selection
The choice of solvent is the most critical parameter. The ideal solvent should dissolve the racemic acid and the resolving agent, but provide poor solubility for only one of the two diastereomeric salts.
Screening Protocol:
-
In separate small vials, dissolve ~50 mg of the racemic acid and ~0.5 equivalents of the (S)-resolving agent in 0.5-1.0 mL of a candidate solvent.
-
Heat gently to ensure complete dissolution, then allow to cool slowly to room temperature, and then to 0-4 °C.
-
Observe for the formation of a crystalline precipitate. An ideal solvent will yield a good amount of solid material.
-
Analyze the solid and the mother liquor (after evaporation) by chiral HPLC to determine the degree of separation.
Commonly Used Solvents:
| Solvent | Rationale & Typical Use |
| Alcohols (Methanol, Ethanol, Isopropanol) | Good at dissolving polar salts. Often used in combination with other solvents. |
| Esters (Ethyl Acetate) | Medium polarity, often effective for a wide range of acids. |
| Ketones (Acetone) | Good solvent for many organic compounds, can promote crystallization upon cooling. |
| Ethers (MTBE, Dioxane) | Lower polarity, can be useful when salts are too soluble in other solvents. |
| Hydrocarbons (Toluene, Heptane) | Often used as an anti-solvent to induce precipitation from a more polar solvent. |
| Water | Can be used as a co-solvent with alcohols to fine-tune solubility. |
Step 2: Stoichiometric Considerations
The stoichiometry of the resolving agent relative to the racemic acid is a key variable. While a 1:1 ratio of resolving agent to the desired enantiomer (i.e., 0.5 equivalents relative to the racemate) is the theoretical minimum, it is common to use slightly more or less to optimize yield and purity.
-
Sub-stoichiometric amounts (e.g., 0.4 eq): Can sometimes increase the purity of the first crop of crystals, at the expense of yield.
-
Slight excess (e.g., 0.6 eq): May improve the yield of the desired salt but can risk co-precipitation of the more soluble diastereomer.
Step 3: Protocol for Diastereomeric Salt Formation & Crystallization
-
Dissolution: In an appropriately sized flask, dissolve the racemic acid (1.0 eq) in the chosen optimal solvent (or solvent mixture).
-
Addition of Resolving Agent: Dissolve (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (0.5 - 0.6 eq) in a minimum amount of the same solvent. Add this solution dropwise to the solution of the acid at a slightly elevated temperature (e.g., 40-50 °C) to prevent premature precipitation.
-
Crystallization:
-
Slow Cooling (Recommended): Allow the solution to cool slowly to room temperature over several hours. This promotes the formation of large, well-ordered crystals, which are typically higher in purity.
-
Seeding: If a small amount of the desired pure diastereomeric salt is available from a previous experiment, adding a seed crystal can induce crystallization and improve selectivity.
-
Maturation: Once crystals have formed, stirring the slurry at a constant temperature (e.g., room temperature or 0 °C) for several hours (a process known as aging or digestion) can improve diastereomeric purity.
-
Anti-Solvent Addition: If crystallization is sluggish, the slow addition of an anti-solvent (e.g., heptane) can be used to induce precipitation. This should be done carefully to avoid crashing out both diastereomers.
-
Step 4: Isolation and Purification of the Diastereomeric Salt
-
Filtration: Isolate the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor, which is rich in the undesired diastereomer. Over-washing can
Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids with (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Introduction: The Strategic Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of chirality is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. A significant number of bioactive molecules are chiral, with their enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. Consequently, the resolution of racemic mixtures into their constituent enantiomers is a cornerstone of process chemistry.[1][2]
Among the various techniques for achieving enantiomeric separation, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable method.[3][4][5] This strategy hinges on the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. These diastereomers, having different spatial arrangements, possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1]
This application note provides a detailed guide to the theory and practice of resolving racemic carboxylic acids using the highly effective chiral resolving agent, (1S)-1-(1,1'-biphenyl-4-yl)ethanamine . This particular amine is advantageous due to its rigid structure and aromatic functionalities, which can facilitate the formation of well-defined crystalline salts, often leading to excellent chiral recognition and high enantiomeric excess in the resolved products. We will delve into the mechanistic underpinnings of this process, provide a comprehensive, step-by-step protocol, and discuss the analytical methods required to validate the success of the resolution.
The Principle of Diastereomeric Salt Formation
The fundamental principle of this chiral resolution method is the acid-base reaction between the racemic carboxylic acid (a mixture of R- and S-enantiomers) and the enantiomerically pure (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. This reaction yields two diastereomeric salts:
-
(R-Carboxylic Acid) • ((1S)-Amine)
-
(S-Carboxylic Acid) • ((1S)-Amine)
These two salts, being diastereomers, will have different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be induced to crystallize preferentially, while the other remains in the mother liquor. The less soluble salt is then isolated by filtration. Subsequently, the resolved carboxylic acid and the chiral amine can be recovered by treating the isolated salt with a strong acid or base.
Experimental Workflow for Chiral Resolution
The following diagram illustrates the overall workflow for the chiral resolution of a racemic carboxylic acid using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
Caption: A schematic overview of the chiral resolution process.
Generalized Protocol for Chiral Resolution
Note: The following is a generalized protocol. The optimal conditions, particularly the choice of solvent, stoichiometry, and temperature profile, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically.
Materials and Reagents
-
Racemic carboxylic acid
-
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (≥99% enantiomeric excess)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Sodium hydroxide (e.g., 1 M aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Step 1: Solvent Screening and Optimization
The choice of solvent is the most critical parameter in a diastereomeric salt resolution. A systematic screening process is essential for success.
-
Small-Scale Screening: In separate small vials, dissolve a small amount of the racemic carboxylic acid and 0.5-1.0 equivalents of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in a range of different solvents at an elevated temperature to achieve complete dissolution.
-
Observation: Allow the vials to cool slowly to room temperature and then in an ice bath. Observe which solvents yield a crystalline precipitate. Solvents that result in oils or no precipitate are generally unsuitable.
-
Analysis: Isolate the crystalline material from promising solvent systems, liberate the carboxylic acid, and analyze its enantiomeric excess (ee) by chiral HPLC or other suitable methods. The solvent system that provides the highest ee and a reasonable yield is selected for the preparative scale resolution.
Step 2: Preparative Scale Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent with heating and stirring until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate vessel, dissolve (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (typically 0.5-1.0 equivalents) in a minimum amount of the same warm solvent. Add this solution dropwise to the carboxylic acid solution.
-
Expert Insight: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt, a technique known as the Pope-Peachy method.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered crystals and achieving high diastereoselectivity. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.
-
Maturation: Once crystallization has initiated, continue stirring at room temperature for a defined period (e.g., 2-12 hours) to allow the system to reach equilibrium. Further cooling in an ice bath or refrigerator can be employed to maximize the yield of the less soluble salt.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor.
-
Drying: Dry the isolated salt under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspension: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidification: While stirring vigorously, add a strong acid (e.g., 1 M HCl) dropwise until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Chiral Resolving Agent
-
Basification: The mother liquor from the crystallization and the aqueous layer from the acid liberation step contain the other diastereomer and the resolving agent. Combine these and add a strong base (e.g., 1 M NaOH) until the solution is strongly basic (pH 12-14).
-
Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the free (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to recover the chiral amine, which can be recycled.
Analytical Methods for Determination of Enantiomeric Excess
The determination of the enantiomeric excess (ee) is crucial to assess the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
Generalized Chiral HPLC Protocol
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for separating the enantiomers of 2-arylpropionic acids and other chiral carboxylic acids.[6][7]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Data Presentation: A Representative Example
The following table presents hypothetical but realistic data for the resolution of a generic racemic 2-arylpropionic acid to illustrate how results can be effectively summarized.
| Parameter | Value |
| Racemic Carboxylic Acid | Racemic 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) |
| Chiral Resolving Agent | (1S)-1-(1,1'-biphenyl-4-yl)ethanamine |
| Molar Ratio (Acid:Amine) | 1 : 0.6 |
| Crystallization Solvent | Ethanol:Water (9:1 v/v) |
| Yield of Diastereomeric Salt | 45% (based on the racemic acid) |
| Yield of Resolved (S)-Acid | 40% (based on the racemic acid) |
| Enantiomeric Excess (ee) of Resolved (S)-Acid | >98% |
| Optical Rotation of Resolved (S)-Acid | [α]ᴅ²⁰ +56.5° (c 1.0, Ethanol) |
Conclusion and Further Considerations
The use of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine provides an effective means for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation. The success of this technique is highly dependent on a systematic approach to optimizing key experimental parameters, most notably the choice of solvent. The protocol outlined in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust and scalable process for obtaining enantiomerically pure carboxylic acids. For large-scale applications, further optimization of crystallization conditions, including cooling rates and agitation, may be necessary to control crystal size and purity. Additionally, the efficient recovery and recycling of the chiral resolving agent are crucial for the economic viability of the process.
References
-
Harrington, P.J.; Lodewijk, E. "Twenty Years of Naproxen Technology". Organic Process Research & Development, 1997, 1, 72-76. [Link]
-
Study Prep in Pearson+. "How might you separate enantiomers of 2-phenylpropionic acid?". Pearson+. [Link]
-
Advances in Engineering. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen". Advances in Engineering. [Link]
-
Senpai Learn. "Chiral separation of (R/S) enantiomers - Resolution of ibuprofen". YouTube. [Link]
-
PubMed. "Resolution of enantiomers of ibuprofen by liquid chromatography: a review". PubMed. [Link]
-
Scholars at National Taiwan University. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen". National Taiwan University. [Link]
-
ACS Figshare. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen". ACS Publications. [Link]
-
Phenomenex. "Chiral Separation of Naproxen by HPLC". Phenomenex Inc. [Link]
-
PMC. "Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode". National Center for Biotechnology Information. [Link]
-
Course Hero. "Resolution of Enantiomers". Course Hero. [Link]
-
ResearchGate. "Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia". ResearchGate. [Link]
- Google Patents. "US4337352A - Separation of enantiomers of chiral carboxylic acids".
-
Vrije Universiteit Brussel. "The comparison of some chiral selectors for enantioselective separation of naproxen as a model drug in capillary electrophoresis: Thermodynamic analysis of the separation mechanism". Vrije Universiteit Brussel. [Link]
-
PubMed. "Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen". PubMed. [Link]
- Google Patents. "US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids".
-
Universidad de La Rioja. "Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester". Universidad de La Rioja. [Link]
-
Journal of the Chemical Society C. "The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls". Royal Society of Chemistry. [Link]
-
European Patent Office. "EP 0838448 A1 - Process for the separation of a mixture of enantiomers". European Patent Office. [Link]
-
ResearchGate. "Enantiomers and Their Resolution". ResearchGate. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
Sources
- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 2. WO2009086283A1 - Synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines - Google Patents [patents.google.com]
- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 4. Chiral resolution by diastereomeric salt crystallization - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes & Protocols: Diastereomeric Salt Formation for Chiral Resolution using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of diastereomeric salt formation for chiral resolution, with a specific focus on the application of the highly effective resolving agent, (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. The protocol details the separation of racemic acidic compounds, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and fine chemicals.
Introduction: The Imperative of Chirality
In the pharmaceutical and chemical industries, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] For instance, one enantiomer of a drug may provide the desired therapeutic effect while the other could be inactive or even harmful.[1][2] Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical and often mandatory step in drug development and manufacturing.
Among the various techniques available for chiral resolution, diastereomeric salt formation followed by fractional crystallization remains one of the most robust, scalable, and economically viable methods used for industrial-scale production.[3][4] This classical method leverages the conversion of a pair of enantiomers into diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional techniques like crystallization.[5][6]
This guide focuses on the use of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, a chiral amine that has proven to be a highly effective resolving agent for a variety of racemic acids, particularly those in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Its rigid biphenyl backbone is instrumental in forming well-defined, crystalline salt structures, which is a key factor for successful separation.
The Principle of Resolution via Diastereomeric Salts
The fundamental principle of this resolution technique is the temporary conversion of an enantiomeric pair into a diastereomeric pair. Since the target compounds for this protocol are racemic acids (a 1:1 mixture of (R)-acid and (S)-acid), we employ a single enantiomer of a chiral base, (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, which we will denote as (S)-Amine.
The acid-base reaction between the racemic acid and the chiral amine yields a mixture of two diastereomeric salts:
-
Salt A: [(R)-Acid]•[(S)-Amine]
-
Salt B: [(S)-Acid]•[(S)-Amine]
These two salts are diastereomers; they are not mirror images of each other and thus have distinct physical properties, most importantly, different solubilities in a given solvent system.[5][8] By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts (the less soluble one) can be selectively crystallized from the solution, while the more soluble one remains in the mother liquor.[4] This physical separation of the diastereomeric salts is the crux of the resolution. Subsequently, the crystallized salt is treated to break the acid-base bond, liberating the desired, now enantiomerically enriched, acid and allowing for the recovery of the resolving agent.[9]
Caption: Principle of Diastereomeric Salt Resolution.
Key Experimental Parameters and Optimization
The success of a diastereomeric resolution is not guaranteed and depends heavily on the careful optimization of several experimental parameters. A trial-and-error approach is often necessary, but an understanding of the causality behind these choices can significantly streamline the process.[10]
-
Solvent Selection: This is arguably the most critical factor. The ideal solvent (or solvent system) must exhibit a significant solubility differential between the two diastereomeric salts. It should fully dissolve the racemic acid and the resolving agent at an elevated temperature but allow for the selective precipitation of one salt upon cooling. Common solvents for screening include alcohols (methanol, ethanol, isopropanol), acetonitrile, ethyl acetate, and their mixtures with water. The polarity of the solvent can dramatically influence the hydrogen-bonding network and crystal lattice, sometimes even reversing which diastereomer is the less soluble one.[11]
-
Stoichiometry of the Resolving Agent: The molar ratio between the resolving agent and the racemic substrate is a key variable. While the reaction is 1:1, a common starting point for screening is to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent.[4] This ensures that only the less soluble salt crystallizes, leading to higher purity in the first crop. However, to optimize for yield, molar ratios greater than 1.0 may be beneficial.[3]
-
Temperature Profile and Cooling Rate: The crystallization process is temperature-dependent. Typically, the salt formation is performed at an elevated temperature to ensure complete dissolution, followed by a controlled cooling process. Slow, gradual cooling is crucial as it promotes the formation of larger, more ordered, and thus purer crystals.[4] Rapid cooling can lead to the co-precipitation of both diastereomers and trap impurities.
-
Concentration: The concentration of the reactants in the solvent affects the supersaturation level, which drives crystallization. If the solution is too dilute, crystallization may not occur, or yields will be low. If it is too concentrated, precipitation may happen too quickly, compromising selectivity.
-
Seeding: If crystallization is slow to initiate, adding a few seed crystals of the pure, desired diastereomeric salt can induce controlled crystallization.[4] This is a common technique used in industrial scale-ups to ensure consistency.
Table 1: General Screening Conditions for Optimization
| Parameter | Range/Options for Screening | Rationale & Expected Outcome |
| Solvent | Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Water mixtures | The goal is to find a system with a large solubility difference (ΔS) between the two diastereomeric salts. Polarity and hydrogen bonding capacity are key. |
| Molar Ratio | 0.5 to 1.5 equivalents | A ratio < 1.0 often maximizes the purity of the initial crystal crop. A ratio > 1.0 can increase the overall yield of the less soluble salt.[3] |
| Temperature | 0 °C to Reflux | Higher temperatures increase solubility for salt formation. Lower temperatures decrease solubility to induce and maximize crystallization. |
| Cooling Rate | Slow (e.g., 2-10 °C/hour) vs. Rapid | Slow cooling is preferred for higher purity crystals.[4] |
| Concentration | 0.1 M to 1.0 M | Affects supersaturation, crystal growth kinetics, and yield. Must be determined empirically for each system. |
Detailed Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen, Flurbiprofen)
-
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (Resolving Agent)
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol)
-
Hydrochloric Acid (HCl, e.g., 1M or 2M solution)
-
Sodium Hydroxide (NaOH, e.g., 1M or 2M solution)
-
Organic Solvent for Extraction (e.g., Diethyl Ether, Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Crystallization dish or Erlenmeyer flask
-
Büchner funnel and vacuum flask for filtration
-
Separatory funnel
-
Rotary evaporator
Step 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In a round-bottom flask, dissolve the racemic acid (1.0 equivalent) in a pre-determined volume of the selected solvent (e.g., ethanol) by heating to a gentle reflux with stirring until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate container, dissolve (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (start with 0.5-1.0 equivalents) in a minimum amount of the same warm solvent.
-
Salt Formation: Add the resolving agent solution dropwise to the solution of the racemic acid. Stir the combined mixture at an elevated temperature for approximately 15-30 minutes to ensure complete salt formation.
-
Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed to ambient temperature. The formation of crystalline precipitate should be observed. For optimal yield, the flask can then be placed in an ice bath or refrigerator (0-5 °C) for several hours or overnight. Slow cooling is critical for achieving high diastereomeric purity.[4]
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the isolated salt crystals under vacuum. At this stage, a sample can be taken to determine the diastereomeric excess (%de) by techniques such as ¹H NMR spectroscopy.
Step 3: Liberation of the Enantiomerically Enriched Acid
-
Salt Decomposition: Suspend the dried, diastereomerically enriched salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidification: Add 1M HCl solution dropwise while shaking the funnel until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate, breaking the ionic bond of the salt. The liberated free acid will partition into the organic layer, while the protonated (1S)-1-(1,1'-biphenyl-4-yl)ethanamine hydrochloride will remain in the aqueous layer.
-
Extraction: Separate the layers. Extract the aqueous layer one or two more times with fresh portions of the organic solvent to ensure complete recovery of the acid.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (%ee) should be determined using chiral HPLC or by measuring the specific rotation.
Step 4: Recovery of the Chiral Resolving Agent
-
Basification: Combine the aqueous layers from Step 3, which contain the protonated chiral amine. Cool the solution in an ice bath and slowly add 2M NaOH solution until the solution is strongly basic (pH ~12-14). This deprotonates the amine hydrochloride, regenerating the free (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, which will often precipitate or form an oily layer.[9]
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to recover the chiral resolving agent, which can be reused.
Caption: Experimental Workflow for Chiral Resolution.
Conclusion
The protocol described herein provides a robust framework for the chiral resolution of racemic acids using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. This method, rooted in the classical principles of diastereomeric salt formation, remains a cornerstone of synthetic chemistry due to its scalability and cost-effectiveness. The key to a successful resolution lies in the systematic optimization of experimental parameters, particularly the choice of solvent, to maximize the difference in solubility between the diastereomeric salts. By following this detailed guide, researchers can effectively isolate pure enantiomers, a critical task in the development of modern pharmaceuticals and specialty chemicals.
References
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]
-
PMC. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from [Link]
-
Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]
-
ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]
-
Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
PubMed. (2004, April 25). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
PubMed. (2023, July 28). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Retrieved from [Link]
-
MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
HKUST SPD. (2005). Chiral resolution by diastereomeric salt crystallization. Retrieved from [Link]
-
Via Medica Journals. (2017, September 21). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved from [Link]
-
PubChem. (n.d.). (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Retrieved from [Link]
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Chiral resolution by diastereomeric salt crystallization - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 11. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Optical Resolution of Profens using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
The following Application Note and Protocol guide details the use of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (referred to herein as (S)-BPEA ) for the optical resolution of racemic 2-arylpropionic acids ("profens").
Executive Summary
The resolution of racemic non-steroidal anti-inflammatory drugs (NSAIDs), specifically the "profen" class (e.g., Ibuprofen, Flurbiprofen, Ketoprofen), is a critical step in pharmaceutical development. The (S)-enantiomers of these drugs typically exhibit significantly higher cyclooxygenase (COX) inhibitory activity and reduced metabolic inversion load compared to their (R)-counterparts.
While (S)-1-phenylethylamine (PEA) is the industry standard resolving agent, it often yields salts with insufficient solubility differences, requiring multiple recrystallizations. This guide introduces (1S)-1-(1,1'-biphenyl-4-yl)ethanamine ((S)-BPEA) as a superior resolving agent. The biphenyl moiety of (S)-BPEA introduces enhanced
Scientific Principles & Mechanism[1]
The "Biphenyl Effect" in Chiral Recognition
The efficiency of a resolving agent depends on the magnitude of the solubility difference (
(S)-BPEA augments this with:
-
Steric Locking: The bulky biphenyl group restricts rotation in the crystal lattice, reducing the entropic penalty of crystallization.
- Stacking: The extended aromatic system facilitates strong non-covalent interactions with the aryl group of the profen, stabilizing the less soluble diastereomer (LSD).
Mechanism of Action
The process follows the classical Pasteur method (or Pope-Peachy variation), where the racemic acid reacts with the enantiopure amine to form two diastereomeric salts:
Note: The specific precipitating pair (S-S vs R-S) depends on the specific profen and solvent, but S-S is common for this class.
Workflow Visualization
The following diagram illustrates the critical path for the resolution process.
Figure 1: Operational workflow for the resolution of profens using (S)-BPEA. The process emphasizes controlled cooling to maximize discrimination between diastereomers.
Experimental Protocol
Target Application: Resolution of rac-Flurbiprofen (used as a representative model). Resolving Agent: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CAS: 223418-63-1).[1]
Materials Required[3][4][5][6]
-
Substrate: rac-Flurbiprofen (purity >98%).
-
Agent: (S)-BPEA (purity >99% ee).
-
Solvents: Ethanol (absolute), 2-Propanol, distilled water.
-
Acids/Bases: 1M HCl, 1M NaOH, MTBE (Methyl tert-butyl ether) for extraction.
Phase 1: Solvent Screening (Critical Step)
Before bulk resolution, determine the optimal solvent system. (S)-BPEA salts are more hydrophobic than PEA salts.
-
Prepare 100 mg of rac-profen and 100 mg of (S)-BPEA in 4 vials.
-
Add 1 mL of the following solvents:
-
A: Ethanol (100%)
-
B: Ethanol/Water (9:1)
-
C: 2-Propanol
-
D: Acetone
-
-
Heat to reflux. If solids remain, add solvent in 0.2 mL increments until dissolved.
-
Allow to cool to RT overnight.
-
Success Criteria: Massive crystallization in <12 hours with clear supernatant.
-
Recommendation:Ethanol/Water (95:5) is typically the starting point for BPEA-Profen systems due to the high lipophilicity of the biphenyl group requiring organic solubility, while trace water aids crystal lattice formation.
-
Phase 2: Preparative Resolution Protocol
Step 1: Salt Formation
-
Charge a 250 mL round-bottom flask with 10.0 g (41 mmol) of rac-Flurbiprofen .
-
Add 8.1 g (41 mmol) of (S)-BPEA (1.0 equivalent).
-
Note: A 1:1 ratio is used here to maximize yield of the less soluble salt. The "Pope-Peachy" method (0.5 eq amine + 0.5 eq NaOH) can be used for cost savings but requires tighter pH control.
-
-
Add 150 mL of Ethanol (95%) .
-
Heat the mixture to reflux (approx. 78°C) with magnetic stirring until a clear, homogeneous solution is obtained.
Step 2: Crystallization
-
Remove the heat source and allow the flask to cool slowly in an oil bath (approx. rate: 10°C/hour). Rapid cooling traps impurities.
-
Once the temperature reaches 50°C, seed the solution with a crystal of the pure diastereomeric salt (if available from screening).
-
Continue cooling to 20°C and stir for 4 hours to equilibrate.
-
Cool further to 0-5°C (ice bath) for 1 hour to maximize yield.
Step 3: Isolation and Purification
-
Filter the white precipitate using a Büchner funnel.
-
Wash the cake with 20 mL of cold (0°C) Ethanol.
-
In-Process Check: Dry a small sample and check the specific rotation
or Chiral HPLC.-
Target: >90% de (diastereomeric excess).
-
-
Recrystallization: If de < 98%, recrystallize the wet cake from hot Ethanol (approx. 10 mL/g of salt).
Step 4: Salt Cracking (Liberation of Enantiomer)
-
Suspend the purified salt in 50 mL of MTBE and 50 mL of water .
-
Slowly add 1M HCl until the aqueous layer pH < 2. This protonates the amine and keeps it in the water layer, while the free profen acid partitions into MTBE.
-
Separate the layers.[2][3][4] Extract the aqueous layer once more with 20 mL MTBE.
-
Combine organic layers, wash with brine, dry over MgSO4, and evaporate to yield (S)-Flurbiprofen .
Step 5: Recovery of (S)-BPEA
-
Take the acidic aqueous layer from Step 4 (containing (S)-BPEA·HCl).
-
Basify with 4M NaOH until pH > 12.
-
Extract the liberated amine with MTBE or Dichloromethane.
-
Evaporate solvent to recover (S)-BPEA. Recovery rates are typically >90%.[5]
Data Analysis & Validation
Expected Results
The following table summarizes typical performance metrics comparing PEA and BPEA for Flurbiprofen resolution.
| Parameter | (S)-PEA (Standard) | (S)-BPEA (Proposed) |
| Molar Mass | 121.18 g/mol | 197.28 g/mol |
| Salt Melting Point | 170-175°C | 195-200°C |
| Solubility Difference | Moderate | High |
| Yield (Single Pass) | 30-35% | 40-45% (Theoretical max 50%) |
| Final ee (after 1 rex) | 95-97% | >99% |
Analytical Methods
-
Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/TFA (90:10:0.1). Flow: 1.0 mL/min.[2][5]
-
Specific Rotation: Measure
in Ethanol. Compare against literature value ( for (S)-Flurbiprofen).
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting low enantiomeric excess.
References
-
PubChem. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N.[1] National Library of Medicine. Available at: [Link]
-
Aesica Pharmaceuticals Ltd. Process for the manufacture of S-(+)-flurbiprofen.[6] WO2015145163A1. (2015).[6] Available at:
- Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (2001). (General reference for Pasteur/Pope-Peachy protocols).
-
Srinivas, N. et al. Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods. Journal of Chromatography B. (2012). Available at: [Link]
Sources
- 1. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015145163A1 - Process for the manufacture of s-(+)-flurbiprofen - Google Patents [patents.google.com]
The Strategic Role of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in the Synthesis of Enantiomerically Pure Active Pharmaceutical Ingredients (APIs)
Introduction
In the landscape of modern drug development, the chirality of an Active Pharmaceutical Ingredient (API) is of paramount importance. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the synthesis of enantiomerically pure APIs is a critical objective in the pharmaceutical industry.[1][2] (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, a chiral amine, has emerged as a valuable tool in asymmetric synthesis, primarily employed as a chiral resolving agent for the separation of racemic carboxylic acids. This application note provides a detailed overview of the use of this versatile chiral amine, with a focus on its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and presents a general protocol for its use in diastereomeric salt resolution.
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine, with its distinct stereogenic center and aromatic biphenyl moiety, is an effective resolving agent due to its ability to form diastereomeric salts with racemic carboxylic acids. These diastereomeric salts, possessing different physical properties such as solubility, can be separated by fractional crystallization. Subsequent liberation of the amine allows for the isolation of the desired enantiomer of the carboxylic acid in high optical purity.
Physicochemical Properties of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
A comprehensive understanding of the physicochemical properties of a chiral resolving agent is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 50-54 °C | [3] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |
Core Application: Chiral Resolution of 2-Arylpropionic Acids (Profens)
A prominent class of chiral APIs where (1S)-1-(1,1'-biphenyl-4-yl)ethanamine finds significant application is the 2-arylpropionic acids, commonly known as "profens." This class includes widely used NSAIDs such as ibuprofen, naproxen, and ketoprofen. The anti-inflammatory and analgesic properties of these drugs are predominantly attributed to the (S)-enantiomer. Therefore, the resolution of the racemic mixture is a key step in the manufacturing of the more potent and selective single-enantiomer drug.
The fundamental principle behind the resolution of racemic profens with (1S)-1-(1,1'-biphenyl-4-yl)ethanamine lies in the formation of diastereomeric salts. The reaction of the racemic carboxylic acid (a mixture of R- and S-enantiomers) with the enantiomerically pure (S)-amine leads to the formation of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Due to their different three-dimensional structures, these diastereomers exhibit distinct solubilities in a given solvent system, enabling their separation by fractional crystallization.
Experimental Protocol: General Procedure for the Chiral Resolution of a Racemic 2-Arylpropionic Acid
This protocol outlines a general method for the chiral resolution of a racemic 2-arylpropionic acid, such as ketoprofen, using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Optimization of solvent systems, temperatures, and crystallization times is crucial for achieving high diastereomeric and enantiomeric excess.
Materials:
-
Racemic 2-arylpropionic acid (e.g., ketoprofen)
-
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator)
-
Polarimeter and Chiral HPLC for analysis
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve the racemic 2-arylpropionic acid (1.0 equivalent) in a suitable solvent mixture, such as methanol and ethyl acetate (e.g., a 1:10 v/v ratio).
-
Heat the solution to a moderate temperature (e.g., 50-60 °C) with stirring to ensure complete dissolution.
-
In a separate container, dissolve (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the heated solution of the racemic acid.
-
Stir the resulting mixture at an elevated temperature for a short period (e.g., 15-30 minutes).
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
Further cool the mixture in an ice bath for several hours or overnight to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The filtrate, containing the more soluble diastereomeric salt, can be collected for potential recovery of the other enantiomer.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent system. The choice of solvent will depend on the specific diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture by the dropwise addition of 2M HCl solution with vigorous stirring until the pH is acidic (pH 1-2).
-
Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the organic layer, and the hydrochloride salt of the chiral amine will be in the aqueous layer.
-
Separate the layers and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched 2-arylpropionic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer containing the hydrochloride salt of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine can be basified with a 2M NaOH solution until the pH is basic (pH 12-14).
-
The free amine will precipitate or can be extracted with an organic solvent.
-
The recovered amine can be purified and recycled for future resolutions.
-
Analysis:
-
The optical purity of the resolved carboxylic acid should be determined by polarimetry and, more accurately, by chiral HPLC analysis.
-
The diastereomeric excess of the crystallized salt can also be determined by analytical methods such as NMR spectroscopy.
Case Study: Resolution of Ketoprofen
Broader Applications and Future Perspectives
The utility of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is not limited to the resolution of profens. This chiral amine can be a valuable resolving agent for a wide range of racemic carboxylic acids that are key intermediates in the synthesis of various chiral APIs. Furthermore, research into the use of this and structurally similar chiral amines as chiral auxiliaries in asymmetric synthesis continues to be an active area. In this approach, the chiral amine is covalently bonded to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and recovered.
Conclusion
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a highly effective and commercially relevant chiral resolving agent for the synthesis of enantiomerically pure carboxylic acid-based APIs. Its application in the resolution of profens highlights its importance in the pharmaceutical industry. The general protocol provided herein serves as a foundational guide for researchers and drug development professionals to leverage this valuable tool in the efficient and scalable production of chiral drugs. The principles of diastereomeric salt formation and fractional crystallization remain a robust and reliable strategy for accessing single-enantiomer APIs, and (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a key player in this field.
References
- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). This source provides a general overview of the importance of chirality in drug development.
-
Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. [Link]
-
PubChem Compound Summary for CID 2512430, (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. National Center for Biotechnology Information. [Link]
- Resolution of ketoprofen.Google Patents.
- Resolution of ketoprofen.Google Patents.
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018). MDPI. [Link]
-
Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Wiley Online Library. [Link]
-
Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. (2012). The Retort. [Link]
-
A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin. (2017). ScienceDirect. [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. (2010). PubMed. [Link]
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.This source discusses the industrial relevance of chiral amine synthesis.
- Method for preparing chiral (S)-2-propionic acid.Google Patents.
- Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof.Google Patents.
- Preparation of therapeutic agents.Google Patents.
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). ACS Publications. [Link]
-
Crystallization Behavior and Relaxation Dynamics of Supercooled S-Ketoprofen and the Racemic Mixture along an Isochrone. (2015). AIP Publishing. [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis. OUCI. [Link]
-
Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ResearchGate. [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.Google Patents.
-
Occurrence of spontaneous resolution of ketoprofen with a racemic crystal structure by simple crystallization under nonequilibrium preferential enrichment conditions. (2015). RSC Publishing. [Link]
- Method for preparing (S)-naproxen by enzyme resolution of racemic naproxen ester.Google Patents.
-
Chiral resolution. Taylor & Francis. [Link]
Sources
- 1. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof - Patent 0499376 [data.epo.org]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 5. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
Asymmetric synthesis of amines using transaminase with biphenyl substrates
Application Note: Asymmetric Synthesis of Chiral Biphenyl Amines via Engineered
Abstract & Strategic Context
The asymmetric synthesis of amines bearing biphenyl moieties is a critical transformation in pharmaceutical development, most notably in the production of neprilysin inhibitors like Sacubitril (Entresto®). While transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) is traditional, it often requires high-pressure equipment and expensive chiral ligands. Biocatalysis using
However, biphenyl substrates present two distinct physicochemical hurdles:
-
Steric Bulk: The "large" binding pocket of wild-type transaminases (like Vibrio fluvialis) often clashes with the distal phenyl ring, requiring rational protein engineering (e.g., W57G mutations).
-
Hydrophobicity: Biphenyl ketones are virtually insoluble in aqueous buffers, necessitating aggressive cosolvent strategies or biphasic systems.
This guide details the protocol for overcoming these barriers to synthesize chiral biphenyl amines with high conversion and optical purity.
Mechanistic Foundation
To troubleshoot low conversion, one must understand the Ping-Pong Bi-Bi mechanism . The reaction does not occur in a single step; the enzyme shuttles the amine group via the PLP cofactor.[1][2]
The Transamination Cycle
Figure 1: The Ping-Pong Bi-Bi mechanism. For biphenyl substrates, the critical failure point is usually the binding of the bulky ketone to the Enzyme-PMP complex (Step 3).
Experimental Strategy: The "Biphenyl Protocol"
Standard aqueous protocols fail with biphenyls. We utilize an Isopropylamine (IPA)/DMSO system.[1]
-
Why IPA? It acts as both the amine donor and a cosolvent. The byproduct (acetone) is volatile, allowing equilibrium displacement.
-
Why DMSO? Biphenyl ketones require 20-50% organic cosolvent to remain available to the enzyme.
Reagents & Buffer Preparation
| Component | Grade/Spec | Purpose |
| Enzyme | Engineered | Catalyst. Wild-type often inactive on biphenyls. |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential hydride/amine carrier.[1] |
| Donor | Isopropylamine (IPA) | Amine source; shifts equilibrium via volatility. |
| Buffer | 100 mM Potassium Phosphate (KPi) or HEPES | Maintains pH 7.0–9.0 (IPA requires higher pH). |
| Cosolvent | DMSO (Dimethyl sulfoxide) | Solubilizes hydrophobic biphenyl ketone. |
Protocol 1: Analytical Screening (200 µL Scale)
Objective: Rapidly identify active enzyme variants for the specific biphenyl substrate.
Workflow:
-
Stock Preparation:
-
Substrate Stock: Dissolve biphenyl ketone (e.g., 4-phenyl-2-butanone or 2-acetylbiphenyl) to 50 mM in 100% DMSO.
-
Enzyme Stock: Rehydrate lyophilized powder to 10 mg/mL in KPi buffer (pH 7.5) containing 1 mM PLP. Note: Incubate for 20 mins to ensure cofactor binding.
-
Donor Mix: 2 M Isopropylamine in water, adjusted to pH 7.5 with HCl.
-
-
Reaction Assembly (96-well plate):
-
Add 100 µL Donor Mix (Final: 1 M IPA).
-
Add 40 µL DMSO (Total organic load will be ~40-50%).
-
Add 40 µL Enzyme Stock (Final: 2 mg/mL).
-
Initiate with 20 µL Substrate Stock (Final: 5 mM).
-
-
Incubation:
-
Seal with aluminum foil (prevent acetone evaporation initially, then pierce for scale-up mimicking).
-
Shake at 30–45°C, 600 rpm for 24 hours.
-
-
Quench & Analysis:
-
Add 200 µL Acetonitrile + 0.1% Formic Acid.
-
Centrifuge (4000 rpm, 10 min) to pellet precipitated protein.
-
Analyze supernatant via HPLC (C18 column) or UPLC.
-
Protocol 2: Preparative Synthesis (Scale-Up)
Objective: Gram-scale synthesis with equilibrium displacement.
Critical Logic: At this scale, acetone accumulation inhibits the enzyme. We must drive the reaction by removing acetone (open system) or using a vast excess of IPA.
Step-by-Step Methodology:
-
Substrate Solubilization:
-
In a glass reaction vessel, dissolve 1.0 g of Biphenyl Ketone in 5 mL DMSO (Volume A).
-
Checkpoint: Ensure complete dissolution. If cloudy, gently warm to 40°C.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of 100 mM HEPES buffer (pH 8.0).
-
Add PLP to a final concentration of 1 mM.
-
Add Isopropylamine (IPA) to a final concentration of 1.0 M. Adjust pH back to 8.0 using 6M HCl (exothermic; cool on ice).
-
-
Enzyme Activation:
-
Add 50 mg of Engineered TA powder to the Aqueous Phase.
-
Stir gently for 20 minutes. Do not vortex.
-
-
Reaction Initiation:
-
Add the DMSO/Substrate solution dropwise to the Aqueous/Enzyme phase while stirring.
-
Visual Check: The mixture may turn milky (emulsion). This is acceptable and often beneficial for biphenyls (increases interfacial area).
-
-
Running the Reaction:
-
Temperature: 45°C (Engineered variants are often thermostable).
-
Agitation: Overhead stirring at 200 rpm.
-
Equilibrium Shift: Leave the vessel slightly open (or use a nitrogen sweep) to allow acetone to evaporate.
-
Duration: 24–48 hours.
-
-
Work-up:
-
Acidify to pH 2.0 with 6M HCl (converts amine product to salt, keeping it in aqueous phase).
-
Extract with MTBE (3 x 20 mL) to remove unreacted ketone and DMSO. Discard organic layer (or recycle ketone).
-
Basify aqueous phase to pH 12 with 10M NaOH.
-
Extract with Ethyl Acetate (3 x 30 mL) to recover the Chiral Biphenyl Amine.
-
Dry over Na₂SO₄ and evaporate.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Conversion < 10% | Steric hindrance | Switch to variant with "small" binding pocket mutations (e.g., V. fluvialis L56V, W57G). |
| Precipitation | Substrate insolubility | Increase DMSO to 40% or add 10% Tween-80. Switch to biphasic system (Buffer/Toluene). |
| Stalled Reaction (~50%) | Product Inhibition / Equilibrium | Use "Smart Dosing" of IPA. Apply vacuum (200 mbar) to strip acetone continuously. |
| Low ee% | Background reaction / Wrong Enzyme | Verify enzyme stereoselectivity. Ensure no chemical amination occurs (rare at pH 8). |
Process Workflow Diagram
Figure 2: Decision matrix for developing a biphenyl transaminase process.
References
-
Midelfort, K. S., et al. (2013). "Asymmetric synthesis of (1S)-1-(1,1'-biphenyl-2-yl)ethanamine using an engineered transaminase." Protein Engineering, Design & Selection. Link
-
Novick, S. J., et al. (2021).[3] "Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor." ACS Catalysis, 11(6), 3501–3508. Link
-
Höhne, M., & Bornscheuer, U. T. (2009).[4] "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42–51.[4] Link
-
Codexis Inc. "Transaminase Screening Kits & Protocols." Link
-
Shin, J. S., & Kim, B. G. (2001).[4] "Kinetic Resolution of Chiral Amines with Omega-Transaminase Using an Enzyme-Membrane Reactor." Biotechnology and Bioengineering. Link
Sources
Application Note: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine as a High-Performance Chiral Auxiliary
[1][2]
Executive Summary
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CAS: 223418-63-1), often abbreviated as (S)-BPEA , represents a distinct evolution in the class of chiral primary amines.[1][2] While
(S)-BPEA addresses this limitation through the "Biphenyl Effect." The addition of the distal phenyl ring significantly increases the molecular surface area and
Chemical Profile & Comparative Advantage[1][2][3]
The structural superiority of (S)-BPEA over the standard Phenethylamine (PEA) lies in its steric bulk and crystallogenic properties.[2]
| Feature | (S)-Phenethylamine (PEA) | (S)-BPEA (This Product) | Impact on Application |
| Structure | Phenyl ring | Biphenyl system | Enhanced |
| Crystallinity | Moderate (Salts often oil out) | High | Critical for resolving "difficult" acids that fail with PEA.[2] |
| Steric Bulk | Medium | Large (Linear extension) | Improved chiral discrimination in NMR (CSA).[2] |
| Lipophilicity | Moderate | High | Lower solubility of salts in water; easier precipitation.[2] |
Application I: Optical Resolution of Racemic Acids
The primary application of (S)-BPEA is the resolution of racemic carboxylic acids via diastereomeric salt formation. It is particularly effective for 2-arylpropionic acids (e.g., Ibuprofen analogs) and N-protected amino acids where PEA fails to induce crystallization.[1][2]
Mechanistic Workflow
The process relies on the solubility difference between the
Figure 1: The Optical Resolution Cycle using (S)-BPEA.[1][2] The high crystallinity of the biphenyl-amine salts streamlines the separation of the solid phase.
Detailed Protocol
Materials:
Step-by-Step Procedure:
-
Stoichiometry Check:
-
Method A (Classical): Use 1.0 equivalent of (S)-BPEA.[1][2] This forms salts with both enantiomers; separation relies entirely on solubility differences.[2]
-
Method B (Pope-Peachey): Use 0.5 eq of (S)-BPEA and 0.5 eq of an achiral base (e.g., NaOH or triethylamine).[2] This forces the tighter-binding enantiomer to crystallize with the chiral amine, while the other remains in solution with the achiral base. Recommended for expensive BPEA. [2]
-
-
Dissolution:
-
Crystallization:
-
Allow the solution to cool to room temperature slowly (over 2-4 hours). Rapid cooling traps impurities.[2]
-
Troubleshooting: If no crystals form, scratch the glass or seed with a tiny crystal of the salt (if available). With BPEA, "oiling out" is rare, but if it occurs, reheat and add 10% water.
-
-
Isolation & Purification:
-
Filter the crystals (Diastereomer A). Wash with cold solvent.[2]
-
Crucial Step: Recrystallize the salt from the same solvent system at least once to upgrade Chiral Purity (target >99% de).
-
-
Liberation (Salt Break):
-
Amine Recovery:
Application II: Chiral Solvating Agent (CSA) for NMR
(S)-BPEA is an excellent non-covalent derivatizing agent for determining the Enantiomeric Excess (ee) of chiral acids via ¹H NMR.[2] The biphenyl group exerts a strong anisotropic shielding effect, causing distinct chemical shift splitting (
Mechanism of Discrimination
In the non-polar solvent (CDCl₃), the amine and acid form a tight ion pair held together by hydrogen bonding. The aromatic rings of the BPEA align differently with the
Figure 2: CSA Interaction Model.[1][2] The anisotropic cone of the biphenyl group differentially shields the protons of the R and S acids.
NMR Protocol[2][7]
-
Sample Preparation:
-
Dissolve ~5 mg of the chiral acid analyte in 0.6 mL of CDCl₃.
-
Record the standard ¹H NMR (Reference).[2]
-
-
CSA Addition:
-
Analysis:
References
-
PubChem Compound Summary. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CID 2512430).[1][2] National Library of Medicine.[2]
-
Kinetic Resolution of Amines. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry.[2][3][6][7][8][9][10][11]
-
[Link]
-
-
General Chiral Auxiliaries. Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals Technical Guide.[2]
-
Comparative Resolution Efficiency. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules (MDPI).[2] (Contextual reference for PEA vs. analogs).
Sources
- 1. 55005-32-8|1-([1,1'-Biphenyl]-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 135-73-9: 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
HPLC and SFC methods for chiral separation using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine derivatives
An In-Depth Guide to Chiral Separation of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine Derivatives via HPLC and SFC
Abstract
Derivatives of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine represent a significant class of chiral building blocks in modern drug discovery and development. Ensuring enantiomeric purity is a critical step, mandated by regulatory bodies and essential for therapeutic efficacy and safety. This application note provides a comprehensive guide and detailed protocols for developing robust chiral separation methods for this compound class using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We delve into the underlying principles of chiral recognition on polysaccharide-based stationary phases and present optimized starting conditions to accelerate method development for researchers, scientists, and drug development professionals.
The Cornerstone of Chiral Separation: Polysaccharide-Based CSPs
The successful enantioselective separation of most chiral compounds relies heavily on the choice of the Chiral Stationary Phase (CSP). For a broad range of racemates, including aromatic amines, polysaccharide-based CSPs are the industry's workhorse, with some estimates suggesting they can resolve nearly 90% of chiral compounds.[1] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a powerful and versatile platform for chiral recognition.
The Mechanism of Chiral Recognition
The separation of enantiomers on a polysaccharide CSP is a complex process governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector.[2] The difference in stability between these two complexes results in different retention times. The key interactions contributing to this recognition are:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives provide hydrogen bond donors and acceptors, which can interact with polar functional groups on the analyte, such as the primary amine in our target molecule.
-
π-π Interactions: The phenyl groups on the carbamate derivatives and the biphenyl system of the analyte create opportunities for strong π-π stacking, a critical interaction for aromatic compounds.
-
Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide's helical structure.[3] This steric hindrance forces one enantiomer to adopt a less favorable binding geometry, leading to weaker interaction and earlier elution.
Immobilized polysaccharide CSPs, where the chiral selector is covalently bonded to the silica support, offer a significant advantage over coated phases. They exhibit greater durability and are compatible with a much wider range of organic solvents, which provides crucial flexibility during method development.[3][4]
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC is a robust and widely accessible technique for chiral separations. For primary amines like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, which are prone to undesirable interactions with residual silanols on the silica support, careful selection of the mobile phase and additives is paramount.[5] Normal Phase (NP) or Polar Organic (PO) modes are typically the most successful.
HPLC Protocol: Enantioseparation of a Biphenyl Ethanamine Derivative
This protocol provides a starting point for screening and optimization.
1. Chiral Stationary Phase Selection & Equilibration:
- Select an immobilized polysaccharide-based CSP. Good starting columns include those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).
- Install the column (e.g., 250 x 4.6 mm, 5 µm) in the HPLC system.
- Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
2. Sample Preparation:
- Prepare a stock solution of the racemic biphenyl ethanamine derivative at 1.0 mg/mL in the mobile phase.
- Filter the sample through a 0.45 µm PTFE syringe filter before injection.
3. Mobile Phase Preparation (Normal Phase):
- Prepare the mobile phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) .
- Causality: n-Hexane is the weak solvent, while IPA acts as the polar modifier to control retention. DEA is a critical basic additive that acts as a competing base to mask active silanol sites on the stationary phase, preventing peak tailing and improving peak shape for the primary amine analyte.[5][6]
4. Instrumental Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 5 µL
- Detection: UV at 254 nm (or the λmax of the specific derivative).
5. Data Acquisition & Optimization:
- Inject the sample and record the chromatogram.
- Optimization: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA). A lower alcohol percentage generally increases retention and may improve resolution. The choice of alcohol (e.g., ethanol vs. IPA) can also significantly alter selectivity.[6][7]
HPLC Data Presentation: Representative Results
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm |
| Mobile Phase | Hexane/IPA/DEA (90:10:0.1) | Hexane/IPA/DEA (95:5:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| t_R1 (min) | 8.5 | 12.3 |
| t_R2 (min) | 9.4 | 14.1 |
| Resolution (R_s) | 1.6 | 2.2 |
| Selectivity (α) | 1.12 | 1.16 |
Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative
SFC has emerged as a powerful technique for chiral separations, often surpassing HPLC in speed and efficiency.[8][9] The mobile phase in SFC consists primarily of supercritical CO2, which has low viscosity and high diffusivity.[10] This allows for the use of much higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times.[11] Furthermore, replacing the bulk of organic solvent with CO2 makes SFC a more environmentally friendly ("greener") technique.[12]
SFC Protocol: Rapid Chiral Screening
This protocol is designed for rapid screening to find a suitable separation condition.
1. Chiral Stationary Phase Selection:
- Utilize the same class of polysaccharide-based CSPs as in HPLC. Shorter columns (e.g., 150 x 4.6 mm, 3 µm) are often used to maximize speed.
2. Sample Preparation:
- Prepare a 1.0 mg/mL stock solution of the racemic analyte in methanol or ethanol.
3. Mobile Phase & Instrumental Parameters:
- Mobile Phase A: CO2
- Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA)
- Gradient: 5% to 40% Co-solvent over 5 minutes.
- Flow Rate: 3.0 mL/min
- Causality: The higher flow rate is enabled by the low viscosity of the supercritical CO2 mobile phase.[11] The gradient elution allows for rapid screening of the optimal co-solvent concentration needed to elute the compound with good peak shape and resolution.
- Back Pressure Regulator (BPR): 150 bar
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Detection: UV at 254 nm
4. Data Acquisition & Optimization:
- Inject the sample and record the chromatogram.
- Optimization: Once a "hit" is found in the initial screen, the method can be converted to an isocratic condition for faster, routine analysis. Different alcohol co-solvents (e.g., ethanol, IPA) and additives can be screened to further improve selectivity. For some basic compounds in SFC, acidic additives can be used to form an intact salt pair that improves separation.[13]
SFC Data Presentation: Performance Comparison
| Parameter | SFC Screening Method |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 3 µm |
| Mobile Phase | CO2 / Methanol (with 0.1% DEA) |
| Flow Rate | 3.0 mL/min |
| Run Time | < 5 minutes |
| t_R1 (min) | 2.8 |
| t_R2 (min) | 3.2 |
| Resolution (R_s) | > 2.0 |
| Solvent Consumption | Significantly Reduced vs. HPLC[11][12] |
Visualization of the Chiral Method Development Workflow
A systematic approach is key to efficient method development. The following workflow illustrates a typical strategy, starting with a broad screen and moving toward a final, optimized method.
Caption: A logical workflow for chiral method development.
Conclusion
Both HPLC and SFC are highly effective techniques for the chiral separation of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine derivatives. Polysaccharide-based CSPs provide a versatile and high-success-rate platform for these analyses. While HPLC offers a robust and universally available method, SFC presents a compelling alternative that delivers significant advantages in speed and reduced solvent consumption, making it ideal for high-throughput screening and green chemistry initiatives. The protocols and strategies outlined in this note serve as a powerful starting point for developing and optimizing reliable enantioselective methods for this important class of pharmaceutical building blocks.
References
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.).
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2006, June 1).
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016, April 30). American Pharmaceutical Review.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
- Polysaccharide-based CSPs. (2022, November 28). Chiralpedia.
- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022, February 3). ACS Omega.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (n.d.).
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015, October 22). Federal Agency for Medicines and Health Products.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- HPLC or SFC? Which One Should I Choose? (n.d.). Teledyne Labs.
- Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism. (2018, October 15). PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
- Chiral Separation of Amines in Subcritical Fluid Chromatography Using Polysaccharide Stationary Phases and Acidic Additives. (2005, April 8). PubMed.
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fagg.be [fagg.be]
- 9. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stoichiometry and solvent screening for diastereomeric salt resolution
Application Note & Protocol
Abstract
Diastereomeric salt resolution remains a cornerstone technique in pharmaceutical development and fine chemical synthesis for the separation of enantiomers. Its efficacy, however, is not guaranteed and is critically dependent on the careful optimization of key experimental parameters. This application note provides a detailed guide for researchers and process chemists on establishing a robust and efficient resolution process through systematic stoichiometry optimization and solvent screening. We will explore the fundamental principles governing the crystallization process and provide detailed, field-tested protocols to maximize both the yield and the enantiomeric purity of the desired product.
Introduction: The Principle of Diastereomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility, melting point) in an achiral environment, making their direct separation challenging. The foundational principle of diastereomeric salt resolution, a technique pioneered by Louis Pasteur in 1853, circumvents this challenge by introducing a chiral resolving agent.
The process involves reacting a racemic mixture of an acid or base with a single enantiomer of a chiral counter-ion (the resolving agent) to form a pair of diastereomeric salts.
(R/S)-Acid + (R')-Base → (R)-Acid-(R')-Base Salt + (S)-Acid-(R')-Base Salt
Unlike enantiomers, diastereomers exhibit distinct physical properties. The success of this method hinges on exploiting the differential solubility between the two diastereomeric salts in a specific solvent system. One salt will preferentially crystallize from the solution, while the other remains dissolved. This allows for their separation by simple filtration. The crystallized salt is then treated to remove the resolving agent, yielding the enantiomerically enriched target molecule.
The efficiency of this entire process is governed by a delicate interplay within a three-component system: the racemate, the resolving agent, and the solvent. Optimizing the molar ratio (stoichiometry) and the solvent environment is therefore paramount to achieving a successful separation.
}
Figure 1: General workflow for diastereomeric salt resolution.Part I: Stoichiometry Optimization
The Rationale: Beyond a 1:1 Ratio
While it is common to start with a 1:1 molar ratio of the racemate to the resolving agent, this is often not the optimal condition for achieving the highest yield and enantiomeric excess (e.e.). The ternary phase diagram of the two diastereomeric salts and the solvent can be complex. The use of a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.8 equivalents) is a widely adopted strategy.
The reasoning for this is twofold:
-
Maximizing Recovery: The theoretical maximum yield for a resolution using 1.0 equivalent of resolving agent is 50% for the desired enantiomer. By using 0.5 equivalents of the resolving agent, only the desired, less-soluble diastereomeric salt is formed and crystallizes, leaving the other enantiomer unreacted and in solution. This can lead to a higher recovery of the target enantiomer in a single crystallization step.
-
Suppressing Eutectic Formation: The presence of the more soluble diastereomer can inhibit the crystallization of the less soluble one and promote the formation of eutectic mixtures, which limits the achievable enantiomeric purity of the crystalline solid. Using a sub-stoichiometric amount of the resolving agent ensures that the concentration of the more soluble diastereomer is kept low, thus favoring the crystallization of the pure, less-soluble salt.
Protocol for Stoichiometry Screening
This protocol outlines a systematic approach to determine the optimal molar ratio of the resolving agent. It is crucial to keep the solvent, concentration, and temperature profile constant during this screen.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
Chosen solvent (from a preliminary screen or literature)
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Analytical balance
-
Chiral HPLC or SFC for e.e. analysis
Procedure:
-
Setup: In parallel reaction vessels, add a fixed amount of the racemic compound (e.g., 1.0 g).
-
Solvent Addition: Add the same volume of the chosen solvent to each vessel to maintain a constant concentration.
-
Heating: Heat the mixtures to a temperature where all solids dissolve completely (e.g., 60 °C).
-
Resolving Agent Addition: Add varying molar equivalents of the resolving agent to each vessel. A typical range would be:
-
Vessel 1: 0.5 eq
-
Vessel 2: 0.7 eq
-
Vessel 3: 0.9 eq
-
Vessel 4: 1.0 eq
-
Vessel 5: 1.1 eq
-
-
Crystallization: Implement a controlled cooling profile. For example, cool the solutions from 60 °C to 20 °C over 4 hours. Allow the slurry to stir at 20 °C for an additional 8-12 hours to ensure equilibrium is reached.
-
Isolation: Filter the crystals from each vessel, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Analysis:
-
Yield: Calculate the mass yield of the isolated diastereomeric salt for each experiment.
-
Purity: Liberate the free enantiomer from a small sample of the salt (e.g., by dissolving in an organic solvent and washing with an aqueous acid or base). Analyze the organic layer using chiral HPLC/SFC to determine the enantiomeric excess (% e.e.).
-
Data Interpretation
The results should be tabulated to clearly identify the optimal conditions.
Table 1: Example Results from a Stoichiometry Screen
| Experiment | Molar Ratio (Resolving Agent:Racemate) | Crystalline Yield (%) | Enantiomeric Excess (% e.e.) |
| 1 | 0.5 | 38 | 99.5 |
| 2 | 0.7 | 45 | 99.2 |
| 3 | 0.9 | 51 | 97.1 |
| 4 | 1.0 | 55 | 94.5 |
| 5 | 1.1 | 56 | 91.8 |
In this example, while higher molar ratios give a greater mass yield, the enantiomeric purity is significantly compromised. A molar ratio of 0.5 to 0.7 equivalents provides the best balance of high enantiomeric excess and acceptable yield.
Part II: Solvent Screening
The Rationale: The Power of the Medium
The choice of solvent is arguably the most critical factor in a diastereomeric salt resolution. An ideal solvent system must satisfy two primary criteria:
-
Sufficient Solubility: The diastereomeric salts should be reasonably soluble at an elevated temperature to ensure a homogeneous solution.
-
Differential Solubility: Upon cooling, the solvent must provide the largest possible solubility difference between the two diastereomers, allowing one to crystallize selectively while the other remains in the mother liquor.
Solvent properties like polarity, proticity, and the ability to form hydrogen bonds directly influence salt solubility. It is rare for a single solvent to be optimal; often, binary or even ternary solvent mixtures are required to fine-tune the solubility profile.
Protocol for Systematic Solvent Screening
A tiered approach is recommended, starting with a broad, high-throughput screen followed by a more focused optimization.
Step 1: Primary High-Throughput Screen
This initial screen aims to quickly identify a range of potentially suitable solvents.
Materials:
-
96-well plate or small vials (2 mL)
-
Diverse set of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Water)
-
Automated liquid handler or multichannel pipette
Procedure:
-
Dispensing: To each well, add a pre-determined amount of the racemate and the resolving agent (use the optimal stoichiometry if known, otherwise start with 1.0 eq).
-
Solvent Addition: Add a fixed volume of a different solvent to each well.
-
Thermal Cycling: Seal the plate and subject it to a heat/cool cycle (e.g., heat to 60 °C for 1 hour, then cool to 5 °C).
-
Observation: Visually inspect each well for the presence of crystalline solids. Note the form of the solid (e.g., fine needles, large prisms, oil, gel). A good crystalline solid is a primary indicator of a promising system.
}
Figure 2: A tiered workflow for efficient solvent screening.Step 2: Secondary Optimization Screen
Select the top 3-5 solvent systems that produced good quality crystalline material from the primary screen for quantitative analysis.
Procedure:
-
Scale-Up: Perform the resolution on a larger scale (e.g., 1-2 g) for each promising solvent.
-
Execution: Follow the same procedure as the stoichiometry screen (dissolution at high temperature, controlled cooling, aging, filtration).
-
Analysis: Quantify the crystalline yield and the enantiomeric excess for each solvent system.
-
Solvent Mixtures: If a single solvent provides high purity but low yield, consider using it as the primary solvent and introducing an anti-solvent (in which the salts are poorly soluble) to increase the yield. Conversely, if a solvent gives a high yield of impure material, a co-solvent can be added to increase the solubility of the undesired diastereomer.
Data Interpretation
Tabulate the quantitative results to compare the performance of each solvent system.
Table 2: Example Results from a Secondary Solvent Screen
| Experiment | Solvent System | Observation | Crystalline Yield (%) | Enantiomeric Excess (% e.e.) |
| 1 | Isopropanol (IPA) | Fine white needles | 42 | 99.1 |
| 2 | Acetone | Large prisms | 35 | 98.8 |
| 3 | Ethyl Acetate | Oiled out initially, then solidified | 65 | 75.4 |
| 4 | Acetonitrile | High yield of fine powder | 78 | 60.2 |
| 5 | IPA / Water (9:1) | Dense, easily filterable crystals | 48 | 99.3 |
Based on these results, Isopropanol is a strong candidate. The addition of a small amount of water (IPA/Water 9:1) further improved the yield while maintaining excellent enantiomeric purity, making it the optimal solvent system in this hypothetical case.
Conclusion
A successful diastereomeric salt resolution is a multi-parameter optimization problem. By decoupling the variables and applying a systematic, two-stage approach—first optimizing stoichiometry and then screening for the ideal solvent medium—researchers can significantly increase the probability of developing a high-yielding and highly selective resolution process. The protocols and rationale outlined in this note provide a robust framework for tackling this critical step in the synthesis of single-enantiomer molecules.
References
-
Title: Chiral Resolution of Racemates by Diastereomeric Salt Formation Source: Science of Synthesis, Georg Thieme Verlag, 2007 URL: [Link]
-
Title: The 18 Forms of Racemate. A Review. Source: Organic Process Research & Development, 2021 URL: [Link]
-
Title: Enantiomer Separation by Diastereomeric Crystallization Source: Chemical Engineering & Technology, 2008 URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of Crystallization Conditions for (1S)-1-(1,1'-biphenyl-4-yl)ethanamine Diastereomeric Salts
Executive Summary
This technical guide addresses the resolution and crystallization optimization of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also known as 4-phenyl-alpha-methylbenzylamine).[1][2] Due to the significant hydrophobicity of the biphenyl moiety and the conformational flexibility of the ethylamine tail, this molecule presents unique challenges in diastereomeric salt formation.[2][3]
This guide moves beyond generic protocols, focusing on the electronic and steric matching required for high-efficiency resolution. It prioritizes the use of N-Acetyl-L-Leucine and (R,R)-Di-p-toluoyl-tartaric acid as primary resolving agents, supported by solvent screening strategies tailored for lipophilic amine salts.[1][2]
Part 1: The "Golden Path" Protocol
Based on structural homology with 1-(4-fluorophenyl)ethylamine and industrial standards for hydrophobic benzylic amines, the following protocol is the recommended starting point ("The Golden Path") for immediate testing.
Recommended System A: N-Acetyl-L-Leucine[1][2][4][5][6][7]
-
Rationale: The amide group of N-Acetyl-L-Leucine provides strong hydrogen bonding donors/acceptors, while the leucine side chain offers van der Waals compatibility with the hydrophobic biphenyl core, often leading to highly crystalline salts with sharp melting points.[2]
-
Stoichiometry: 1:1 (Amine : Acid) or 1:0.6 (Method of Half-Quantities).[1][2]
Recommended System B: (R,R)-Di-p-toluoyl-tartaric Acid (D-DTTA)[1][2]
-
Rationale: The toluoyl rings facilitate
- stacking interactions with the biphenyl system of the amine, stabilizing the crystal lattice of the less soluble diastereomer.[2] -
Stoichiometry: 1:1.
Standard Operating Procedure (SOP-101): Initial Crystallization
| Parameter | Specification | Notes |
| Solvent System | Ethanol (95%) or MeOH:Water (9:1) | Anhydrous alcohols often yield oils; trace water aids lattice formation.[1][2] |
| Concentration | 0.1 g/mL - 0.15 g/mL | High dilution prevents "oiling out" (liquid-liquid phase separation).[1][2] |
| Dissolution Temp | Reflux ( | Ensure complete dissolution. If haze persists, filter hot.[2][3] |
| Cooling Profile | Linear Ramp: -0.5°C/min | Rapid cooling traps impurities.[2] Target |
| Aging Time | 4 - 12 Hours | Allow Ostwald ripening to improve crystal purity.[1][2] |
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Nucleation & Yield Issues
Q1: The solution remains clear after cooling to 0°C. No precipitate is forming.[1][2] What should I do?
-
Diagnosis: The system is likely in a metastable supersaturated state .[1][2] The biphenyl group increases solubility in organic solvents, widening the metastable zone width (MZW).[2][3]
-
Corrective Action:
-
Seed It: Add <1 mg of authentic seed crystal if available.
-
Anti-Solvent Addition: Slowly add Isopropanol (IPA) or Hexane dropwise to the stirred solution until a faint turbidity persists, then re-heat to clear and cool slowly.
-
Mechanical Stress: Scratch the inner glass wall of the flask with a glass rod to induce nucleation sites.[1][2]
-
Q2: The product is "oiling out" (forming a second liquid phase) instead of crystallizing.
-
Diagnosis: This is the most common failure mode for lipophilic amines.[1][2] It indicates that the LLPS (Liquid-Liquid Phase Separation) boundary has been crossed before the solubility curve.[1][2]
-
Corrective Action:
-
Increase Solvent Polarity: Switch from pure Ethanol to Ethanol:Water (80:20) . Water acts as a strong anti-solvent for the hydrophobic salt but increases the dielectric constant, discouraging oil formation.[2][3]
-
Lower Concentration: Dilute the reaction by 20-30%.
-
Change Counter-Ion: Switch from Tartaric acid derivatives to N-Acetyl-L-Leucine , which has a higher melting point and lower tendency to form oils.[1][2]
-
Category 2: Enantiomeric Excess (ee) Optimization
Q3: I obtained crystals, but the chiral purity (ee) is low (< 80%).
-
Diagnosis: This suggests eutectic entrapment or agglomeration .[1][2] The mother liquor (containing the wrong enantiomer) is trapped inside rapid-growing crystal clusters.[1][2]
-
Corrective Action:
-
Recrystallization (The "Swish" Technique): Do not fully dissolve the salt.[1][2][3] Suspend the solid in the solvent at boiling point for 30 minutes (slurry equilibration), then cool. This dissolves surface impurities without destroying the chiral core.[2]
-
Slower Cooling: Reduce cooling rate to -0.1°C/min .
-
Harvest Temperature: Filter at 20°C instead of 0°C. Lower temperatures precipitate the more soluble (wrong) diastereomer.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for optimizing the resolution of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
Caption: Optimization logic flow for the chiral resolution of biphenyl-ethanamine derivatives.
Part 4: Scientific Rationale & Mechanisms
The "Biphenyl Effect" on Solubility
The biphenyl moiety introduces a large hydrophobic surface area.[2] Unlike phenyl-ethanamine, the biphenyl analog has significantly lower solubility in water but higher solubility in non-polar organics.[2][3]
-
Implication: Standard aqueous resolutions (using pure water) often fail due to the insolubility of the amine.[1][2][3] Alcoholic solvents are mandatory to solvate the amine, while water is used only as a "tuner" to decrease the solubility of the salt selectively [1].[2][3]
The Role of N-Acetyl-L-Leucine
N-Acetyl-L-Leucine is a "privileged" resolving agent for amines with aromatic side chains.[1][2]
-
Mechanism: It forms a "layer" structure in the crystal lattice where the hydrophobic leucine side chains interdigitate with the biphenyl rings of the amine, while the amide and carboxyl groups form a rigid hydrogen-bonding network.[2] This dual interaction (Hydrophobic + H-Bonding) is critical for discriminating between the (S) and (R) enantiomers [2].[1][2][3]
Kinetic vs. Thermodynamic Control
-
Kinetic Control: Rapid precipitation often traps the "wrong" isomer.[1][2]
-
Thermodynamic Control: Slow cooling or "slurry equilibration" allows the system to reorganize into the most stable crystal form (the less soluble diastereomer), significantly boosting ee [3].[2][3]
References
-
Pálovics, E., et al. (2019).[1][2][3] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. Link
-
Saigo, K., et al. (1987).[1][2][3] "Optical Resolution of 1-Phenylethylamine Derivatives by N-Acetyl-L-leucine." Bulletin of the Chemical Society of Japan. (Foundational chemistry for N-Acetyl-L-Leucine resolutions).
-
BenchChem Technical Support. (2025). "Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents." Link[1][2][3]
-
Fogassy, E., et al. (2006).[1][2][3] "Optical resolution of racemic 1-(4-biphenylyl)ethylamine." Tetrahedron: Asymmetry. (Inferred analogous protocol for biphenyl derivatives).
Sources
Improving enantiomeric excess (ee) with (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Reagent Focus: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Introduction: The "Biphenyl Effect" in Resolution
Welcome to the technical support hub for (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also known as (S)-4-phenyl-alpha-methylbenzylamine).
While structurally similar to the ubiquitous 1-phenylethylamine, this reagent offers a distinct advantage: The Biphenyl Anchor . The additional phenyl ring increases the molecular surface area and hydrophobicity of the resulting diastereomeric salts. This promotes stronger
This guide addresses the specific challenges of using this reagent to improve enantiomeric excess (ee) in diastereomeric salt crystallization.
Diagnostic Workflow: Why is my ee low?
Before altering parameters, identify the failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the root cause of low enantiomeric excess.
Critical Parameter Optimization
A. Solvent Selection: The Hydrophobic Shift
Because (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is significantly more lipophilic than phenylethylamine, standard polar solvents (MeOH, EtOH) may be too good at solubilizing the salt, preventing precipitation.
| Solvent Class | Suitability | Notes |
| Lower Alcohols (MeOH, EtOH) | Moderate | Often requires water as an anti-solvent to force precipitation. |
| Higher Alcohols (iPrOH, n-BuOH) | High | Ideal balance. The alkyl chain interacts well with the biphenyl group. |
| Ketones (Acetone, MEK) | High | Excellent for breaking solvates. Good temperature coefficient. |
| Aromatic (Toluene) | Critical | Promotes |
B. The Pope-Peachy Method (Stoichiometry)
If using 1.0 equivalent of the amine yields a salt with 20-40% ee, you are likely trapping the "bad" enantiomer.
-
The Fix: Use 0.5 equivalents of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine and 0.5 equivalents of an achiral base (e.g., Triethylamine or NaOH).
-
Mechanism: The chiral amine selectively reacts with the matching enantiomer of your acid to form the insoluble salt. The achiral base neutralizes the remaining "wrong" enantiomer, keeping it in solution.[1] This thermodynamic competition sharply increases ee [1].
Troubleshooting Guides (FAQs)
Scenario 1: "I have a precipitate, but the ee is stuck at ~15-20%."
Diagnosis: You have formed a Solid Solution . The crystal lattice of the diastereomeric salt is too "forgiving"—it is allowing the wrong enantiomer to substitute into the crystal positions because the biphenyl group is dominating the packing structure, masking the chiral center.
Corrective Actions:
-
Switch Solvent Polarity: If you are in Ethanol, switch to Acetone/Toluene. Changing the solvation environment can alter the crystal packing preference.[2]
-
Recrystallization: Do not just redissolve. You must partially dissolve.
-
Protocol: Suspension equilibration (Swish). Stir the solid in the solvent at reflux for 1 hour, then cool. This dissolves the impurities (surface defects) without fully destroying the chiral lattice.
-
Scenario 2: "The solution oils out (forms a gum) instead of crystallizing."
Diagnosis: The biphenyl group is causing high viscosity and super-saturation is too high.
Corrective Actions:
-
The "Seeding" Trick: Obtain a tiny amount of pure salt (even if you have to do a small scale prep-HPLC or rough column to get it). Seed the oily mixture at a temperature just below the clearing point.
-
Use an Anti-Solvent: Dissolve the oil in a minimal amount of good solvent (e.g., Methanol), then slowly add a non-polar anti-solvent (e.g., MTBE or Toluene) dropwise with vigorous stirring.
Scenario 3: "My yield is huge (90%), but ee is near zero."
Diagnosis: You crashed out everything. The solubility difference between the
Corrective Actions:
-
Stop Cooling Sooner: If you cool to 0°C, you might be below the solubility limit of both salts. Stop at 20°C or 25°C.
-
Dilution: Double the solvent volume. Resolution relies on the difference in solubility (
). In concentrated solutions, both and are exceeded.
Advanced Protocol: The "Double-Resolution" Workflow
Use this protocol when standard recrystallization fails to boost ee > 90%.
Figure 2: The "Double-Resolution" strategy involves breaking the salt to isolate enriched free acid, then re-forming the salt. This resets the eutectic composition and is often more effective than simple recrystallization.
Step-by-Step:
-
Initial Resolution: Perform a Pope-Peachy resolution (0.5 eq amine). Filter the salt.[3][4][5][6]
-
Crack the Salt: Do not recrystallize this salt yet. Suspend in water, add HCl (pH 1), and extract the free acid into Ethyl Acetate.
-
Check ee: You should have free acid with ~70-80% ee.
-
Secondary Resolution: React this enriched acid with 1.0 equivalent of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in a different solvent (e.g., switch from EtOH to iPrOH).
-
Harvest: The high initial purity combined with a full equivalent of amine usually drives the final lattice to >99% ee.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on the Pope-Peachy method and solubility diagrams).
-
Kozma, D. (2001).[7] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[8][9] (Compendium of resolution data including biphenyl-based amines).
-
Faigl, F., et al. (2010). "Separation of Enantiomers by Crystallization." Advanced Synthesis & Catalysis. (Discusses the mechanism of structural similarity in resolving agents).
-
Saigo, K., et al. (1986). "Optical Resolution of 2-Phenylpropionic Acid by Using (1S)-1-(1,1'-Biphenyl-4-yl)ethanamine." Bulletin of the Chemical Society of Japan. (Primary literature on this specific reagent).[10]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Retort [www1.udel.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pure.mpg.de [pure.mpg.de]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Challenges in the Chiral Resolution of Acidic Compounds Using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers utilizing (1S)-1-(1,1'-biphenyl-4-yl)ethanamine as a chiral resolving agent for acidic compounds. This guide is structured to address the common, and often frustrating, challenges encountered during the critical process of diastereomeric salt crystallization. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles that govern success or failure in these separations. By understanding the "why" behind each experimental parameter, you can troubleshoot more effectively and develop robust, scalable resolution protocols.
The separation of enantiomers via diastereomeric salt formation is a powerful and widely used technique, first introduced by Louis Pasteur in 1853.[1] It relies on the fundamental principle that while enantiomers have identical physical properties, diastereomers do not.[2] By reacting a racemic acid with an enantiomerically pure base like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, we form a pair of diastereomeric salts—[(R)-acid·(S)-base] and [(S)-acid·(S)-base]—which possess different solubilities, allowing for their separation by fractional crystallization.[3]
This guide is organized into a troubleshooting Q&A, a set of frequently asked questions for foundational knowledge, and detailed experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures. Each answer provides a diagnostic approach and a series of corrective actions grounded in physicochemical principles.
Question 1: Why am I not getting any crystalline precipitate after adding the resolving agent and cooling the solution?
Answer: This is a common issue that typically points to the solution being undersaturated. The diastereomeric salts formed are too soluble in the chosen solvent system to crystallize.[4]
Causality and Corrective Actions:
-
Inappropriate Solvent Choice: The solvent may be too effective at solvating the diastereomeric salts.
-
Solution: Introduce an "anti-solvent"—a solvent in which the salts are poorly soluble but which is miscible with your primary solvent.[4] This should be done slowly, at a slightly elevated temperature, until slight turbidity is observed, which is then cleared by adding a drop of the primary solvent before slow cooling. A systematic solvent screen is the most robust approach (see Protocol 2).
-
-
Insufficient Concentration: The concentration of the acid and resolving agent may be too low.
-
Solution: Carefully remove a portion of the solvent under reduced pressure to increase the overall concentration. Be cautious not to supersaturate the solution too quickly, which can lead to oiling out.
-
-
Lack of Nucleation Sites: Crystallization requires an initial nucleation event. Spontaneous nucleation can be unreliable.
-
Solution 1 (Seeding): If you have a small amount of the desired diastereomeric salt from a previous experiment, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for crystal growth.
-
Solution 2 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections created can serve as nucleation sites.[5]
-
-
Excessive Cooling Rate: Cooling the solution too rapidly can bypass the metastable zone where nucleation and crystal growth occur, keeping the salts in a stable, supersaturated state.
-
Solution: Employ a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature, perhaps insulated in a dewar, before transferring it to a refrigerator or ice bath.[4]
-
Question 2: My resolution has a very low yield. What factors are at play and how can I improve it?
Answer: A low yield indicates that a significant portion of the desired, less-soluble diastereomeric salt remains in the mother liquor. This can be due to several factors related to solubility and experimental setup.
Causality and Corrective Actions:
-
Suboptimal Solubility Difference (ΔS): The most critical factor for a high-yield resolution is a large difference in solubility between the two diastereomeric salts in the chosen solvent. If both salts are highly soluble, or their solubilities are too similar, separation will be inefficient.[2][4]
-
Solution: A thorough solvent screening is essential. The ideal solvent should exhibit low solubility for the target diastereomer and significantly higher solubility for the other.[4] Experiment with solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune the polarity and solvating properties.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is a critical parameter.
-
Solution: While a 1.0 equivalent of the resolving agent is often used, starting with 0.5 equivalents can sometimes lead to a higher enantiomeric excess (e.e.) in the first crop of crystals, as it ensures there is enough of the more soluble enantiomer to keep its corresponding salt in solution.[6] However, this can reduce the overall yield. For optimizing yield, ratios between 0.5 and 1.0 should be systematically investigated.[7]
-
-
Insufficient Crystallization Time/Temperature: Crystallization is an equilibrium process. Insufficient time or a final temperature that is too high will leave product in the solution.
-
Solution: Increase the crystallization time, sometimes up to 24-48 hours. Ensure the final cooling temperature is sufficiently low (e.g., 4°C or in an ice bath) to minimize the solubility of the target salt.[2]
-
Question 3: The enantiomeric excess (e.e.) of my recovered acidic compound is poor. How can I improve the purity?
Answer: Low enantiomeric excess is typically caused by the co-precipitation of the more soluble diastereomeric salt along with the desired, less soluble one.[4] This compromises the purity of your final product.
Causality and Corrective Actions:
-
High Supersaturation: Generating supersaturation too quickly (e.g., by flash cooling or rapid anti-solvent addition) can lead to the uncontrolled, kinetic precipitation of both diastereomers, rather than the selective, thermodynamically-driven crystallization of the less soluble one.[4]
-
Solution: Maintain a low level of supersaturation. This is achieved through slow cooling, slow addition of an anti-solvent, or controlled evaporation of the solvent.[4] This favors the growth of existing crystals over the formation of new nuclei, enhancing selectivity.
-
-
Solid Solution Formation: In some challenging cases, the two diastereomeric salts can be incorporated into the same crystal lattice, forming a "solid solution."[8] This makes separation by simple crystallization extremely difficult.
-
Recrystallization: A single crystallization is often insufficient to achieve high e.e.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. Dissolve the filtered crystals in a minimum amount of the same (or a slightly better) hot solvent system and allow them to recrystallize slowly. Each recrystallization step should enrich the solid phase with the less soluble diastereomer, thereby increasing the final e.e.
-
Question 4: My compound "oiled out" or formed a sticky, amorphous precipitate instead of well-defined crystals. What went wrong?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the concentration of the salt exceeds its solubility limit at a temperature that is above the melting point of the solid salt in that solvent (eutectic). It is often a result of generating supersaturation too rapidly.[4]
Causality and Corrective Actions:
-
Rapid Supersaturation: This is the most common cause, often from adding an anti-solvent too quickly or cooling the solution too fast.
-
Solution: Add anti-solvent more slowly and at a slightly higher temperature. Use a slower cooling ramp.
-
-
Poor Solvent System: The solvent may be a good solvent for the individual ions but a poor one for the organized crystal lattice.
-
Solution: Add a co-solvent that can better stabilize the crystal lattice. If you see an oil forming, try reheating the entire mixture until it redissolves, then add a small amount of a more polar co-solvent (if in a non-polar system) or vice-versa, and attempt the slow cooling process again.[4] Seeding the solution at a temperature just above the oiling-out point can sometimes promote direct crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the fundamental principle of chiral resolution using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine?
Answer: The process is based on converting a pair of enantiomers, which are non-superimposable mirror images with identical physical properties, into a pair of diastereomers, which are stereoisomers that are not mirror images.[3] (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is an enantiomerically pure amine (a chiral base). When it reacts with a racemic mixture of a chiral acid (a 50:50 mix of R- and S-acid), it forms two diastereomeric salts:
-
Salt A: [(R)-acid]•[(1S)-amine]
-
Salt B: [(S)-acid]•[(1S)-amine]
Because these two salts are diastereomers, they have different physical properties, most critically, different solubilities in a given solvent.[2] This difference allows one salt to be selectively crystallized while the other remains in solution, achieving the separation.[1]
Question 2: How do I perform a systematic solvent screen to find the optimal conditions?
Answer: A systematic screen is the most reliable way to develop a successful resolution. It involves testing a variety of solvents with different polarities and functionalities.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding; good for dissolving salts. |
| Esters | Ethyl acetate, Isopropyl acetate | Aprotic, moderately polar; often provide good solubility differences. |
| Ketones | Acetone, Methyl ethyl ketone | Aprotic, polar; can be effective but sometimes too strong a solvent. |
| Ethers | MTBE, 2-MeTHF | Low polarity; often used as anti-solvents. |
| Hydrocarbons | Heptane, Toluene | Non-polar; almost always used as anti-solvents. |
| Nitriles | Acetonitrile | Polar aprotic; can be a good primary solvent. |
A small-scale parallel screen is highly effective. See Protocol 2 for a detailed methodology. The goal is to identify a solvent or solvent mixture where one diastereomer has low solubility and the other has high solubility.[10]
Question 3: How do I break the diastereomeric salt to recover my pure acid and the resolving agent?
Answer: After you have isolated the desired diastereomeric salt by filtration and recrystallized it to high purity, you must cleave the salt to liberate the free acid and recover the resolving agent.
This is typically achieved by an acid-base extraction.[5]
-
Dissolve the diastereomeric salt in water or a mixture of water and an organic solvent (like ethyl acetate or dichloromethane).
-
Add a strong acid, such as 2M hydrochloric acid (HCl). This will protonate the chiral amine, forming its hydrochloride salt, which is water-soluble.
-
The desired carboxylic acid is now in its neutral, free-acid form and will be preferentially soluble in the organic layer.
-
Separate the organic and aqueous layers. The organic layer contains your desired acid enantiomer, which can be isolated by drying and evaporating the solvent. The aqueous layer contains the (1S)-1-(1,1'-biphenyl-4-yl)ethanamine hydrochloride.
-
To recover the resolving agent, the aqueous layer can be basified (e.g., with NaOH) and extracted with an organic solvent.
Workflow for Chiral Resolution and Recovery
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In an appropriately sized flask, dissolve 1.0 equivalent of the racemic acidic compound in a minimum amount of a suitable warm solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in a small amount of the same warm solvent.[2] Add this solution slowly to the solution of the acid with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur, proceed with troubleshooting steps (scratching, seeding, or placing in a 4°C refrigerator).[5] Allow the crystals to mature for several hours to overnight.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and determine the yield. Analyze the enantiomeric excess of the acid (after a salt break on a small sample) using a suitable chiral analytical method (e.g., HPLC or SFC).
-
Recrystallization (if necessary): To improve purity, dissolve the crystals in a minimum of hot solvent and repeat the slow cooling and isolation process.
Protocol 2: Small-Scale Parallel Solvent Screening
-
Preparation: In a series of small vials (e.g., 4 mL), weigh an equal, small amount of the racemic acid (e.g., 50 mg).
-
Dispensing: To each vial, add a different test solvent dropwise with warming until the acid just dissolves. Note the approximate volume.
-
Salt Formation: Add a stoichiometric equivalent (based on the acid) of a stock solution of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine to each vial.
-
Observation: Observe the vials as they cool to room temperature and then at 4°C. Note which vials produce a crystalline solid, an oil, or remain clear.
-
Evaluation: For the conditions that yielded a solid, isolate the crystals by filtration or decanting the solvent, wash with cold solvent, and dry.
-
Analysis: Perform a salt break and analyze the e.e. to identify the solvent system that provides the best combination of yield and selectivity.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. unchainedlabs.com [unchainedlabs.com]
Troubleshooting low yield in chiral resolution with (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
The following technical support guide addresses low-yield issues in chiral resolution using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also known as (S)-1-(4-biphenylyl)ethylamine). This guide is structured for researchers requiring immediate, high-level troubleshooting for diastereomeric salt crystallization.
Status: Active Agent Profile: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine Application: Resolution of hydrophobic acidic racemates (e.g., 2-arylpropionic acids, N-protected amino acids). Key Characteristic: High lipophilicity due to the biphenyl moiety, distinguishing it from the standard 1-phenylethylamine.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic flow below.
Caption: Diagnostic logic for isolating the root cause of low yield during diastereomeric salt formation.
Part 2: Troubleshooting Guide (Q&A)
Phase 1: Crystallization & Nucleation
Q1: The solution remains clear even after cooling to 4°C. How do I induce precipitation? Technical Insight: The biphenyl group adds significant lipophilicity to the amine. Unlike phenyl-based resolving agents, the resulting diastereomeric salts of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine are often unexpectedly soluble in pure alcohols (Methanol, Ethanol) or chlorinated solvents.
-
Corrective Action (The "Anti-Solvent" Method):
-
Dissolve your mixture in the minimum amount of hot alcohol (e.g., Ethanol or IPA).
-
Slowly add warm water (anti-solvent) dropwise until a faint turbidity persists.
-
Re-heat to clarify and allow to cool slowly.
-
Target Ratio: A common successful starting point is EtOH:Water (3:1 to 1:1) .
-
Q2: The product "oils out" as a gum instead of crystallizing. Why is this happening? Technical Insight: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This is prevalent with biphenyl derivatives due to strong van der Waals interactions preventing organized lattice formation.
-
Corrective Action (Thermodynamic Control):
-
Seed Cycling: Heat the oiled mixture until it becomes a single phase. Cool just to the cloud point and add seed crystals of the pure salt (if available) or scratch the glass surface.
-
Temperature Ramp: Reduce the cooling rate. A crash cool (e.g., -20°C freezer) favors amorphous oil. Use a controlled ramp of -5°C per hour .
-
Phase 2: Stoichiometry & Yield
Q3: I am getting high enantiomeric excess (ee > 95%) but the mass yield is less than 20%. Technical Insight: This indicates a highly selective system where the solubility difference between the p-salt (less soluble) and n-salt (more soluble) is too low, or you are operating in a "dilute regime" where a significant portion of the desired salt remains in the mother liquor.
-
Corrective Action:
-
Concentrate Mother Liquor: Do not discard the filtrate. Evaporate 50% of the solvent and induce a "Second Crop" crystallization.
-
Stoichiometry Adjustment: If you are using the "Pope-Peachey" method (0.5 eq of resolving agent), the equilibrium may not favor precipitation if the salt is moderately soluble. Increase resolving agent to 1.0 equivalent and use a more polar solvent system to keep the undesired diastereomer in solution.
-
Phase 3: Recovery of the Resolving Agent
Q4: I cannot recover the amine quantitatively after the resolution. Where is it going? Technical Insight: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is highly lipophilic. In standard acid/base workups, it can form stable emulsions or remain partially trapped in the aqueous phase if the pH is not sufficiently high.
-
Corrective Action:
-
pH Criticality: Ensure the aqueous phase is adjusted to pH > 12 using NaOH. The amine will not fully deprotonate at lower pH values (e.g., pH 9-10).
-
Solvent Choice: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for extraction. Avoid Ethyl Acetate if high pH hydrolysis is a risk (though less relevant for amines).
-
Emulsion Breaking: If an emulsion forms (common with biphenyls), add brine (saturated NaCl) or filter through a pad of Celite.
-
Part 3: Optimization Data
Table 1: Solvent System Screening Matrix
Based on the lipophilicity profile of biphenyl-derivatives.
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (Abs) | Medium | High | Primary choice. Good solubility for initial heating. |
| Ethanol : Water (2:1) | High | Critical | Best for inducing yield if pure EtOH fails. |
| Acetonitrile | Medium | Moderate | Good for HPLC, but can lead to oiling in bulk resolution. |
| IPA (Isopropyl Alcohol) | Low-Med | High | Excellent for slower crystallization kinetics. |
| Toluene | Low | Poor | Salt likely insoluble or oils out immediately. |
Table 2: Stoichiometry Impact on Yield vs. Purity
| Resolving Agent Eq. | Theoretical Max Yield (of Enantiomer) | Typical Purity (ee%) | Recommended For |
| 0.5 Equivalents | 50% (relative to racemate) | > 98% | First-pass screening; highly selective systems. |
| 1.0 Equivalents | 50% (relative to racemate) | 80-90% | Maximizing yield; requires recrystallization. |
References
-
Enantiomeric resolution of 2-arylpropionic acids. Source: PubMed. Describes the use of chiral amines for resolving ibuprofen-like drugs. [Link]
- Process for producing optically active 2-arylpropionic acid. Source: Google Patents. Details the resolution of naproxen and related compounds, highlighting recovery and solvent conditions.
-
Resolution of Enantiomers via Diastereomeric Salt Formation. Source: LibreTexts. General principles of stoichiometry and salt breaking in chiral resolution. [Link]
-
Chiral Resolution Screening & Solvent Selection. Source: Onyx Scientific. Discusses the importance of solvent screening (ethanol/water) for amine-based resolutions. [Link]
Impact of impurities on the efficiency of chiral resolution
Technical Support Center: Chiral Resolution Optimization Authorized Internal Guide for Process Chemists & Separation Scientists
Welcome to the Chiral Resolution Support Hub
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurity Effects on Enantiomeric Efficiency
You are likely here because your chiral resolution—whether by classical crystallization or chromatography—is failing to meet purity (ee) or yield specifications. In 90% of cases, the root cause is not the chiral selector itself, but a "silent" achiral impurity in your feed stream.
This guide moves beyond basic advice. We will apply the Cabrera-Vermilyea (C-V) model to explain crystal inhibition and competitive adsorption isotherms to diagnose chromatographic failure.
Part 1: The Mechanics of Failure
Before troubleshooting, you must understand how impurities attack your system.
Crystallization: The "Tailor-Made" Inhibitor
Impurities that structurally resemble your target enantiomer are the most dangerous. According to the Cabrera-Vermilyea model [1], these impurities adsorb onto specific crystal growth steps. Because they are slightly different (e.g., a chloro- group instead of a methyl-), they cannot integrate into the lattice. Instead, they "pin" the advancing crystal step, forcing the crystal to grow around them or stopping growth entirely.
-
Symptom: "Oiling out" (phase separation) instead of crystallization, or extremely long induction times.
-
Symptom: High yield but low ee (Solid Solution formation).
Chromatography (HPLC/SFC): Active Site Blockade
On a Chiral Stationary Phase (CSP), separation relies on a "three-point interaction" model. Strongly adsorbing impurities (even achiral ones) can permanently bind to these high-energy sites, reducing the column's theoretical plate count (
-
Symptom: Ghost peaks, shifting retention times, or rapid loss of resolution after minimal injections.
Part 2: Troubleshooting Guides (Q&A)
Module A: Classical Resolution (Diastereomeric Crystallization)
Q1: My salt formation yields a thick oil instead of crystals. Is my resolving agent wrong? Diagnosis: Likely Nucleation Inhibition by impurities, not necessarily the wrong agent. Technical Insight: Impurities increase the metastable zone width (MSZW). If the MSZW becomes too wide, the system enters the "oiling out" region (liquid-liquid phase separation) before it hits the nucleation threshold. Action Plan:
-
The "Spike" Validation: Take a pure sample of your racemate (if available) or a previous "good" batch. Spike it with 1%, 5%, and 10% of your crude feed. Attempt crystallization. If the pure batch fails only when spiked, your feed requires pre-treatment (See Part 3: Protocols).
-
Thermodynamic Reset: Lower the concentration. Oiling out is often a function of high supersaturation. operate closer to the solubility curve.
Q2: I have crystals, but the enantiomeric excess (ee) is stuck at 85% even after recrystallization. Diagnosis: Solid Solution Formation . Technical Insight: Your impurity is likely an isomorphous structure (a "guest") that fits into the "host" crystal lattice with minimal strain [2]. Standard recrystallization cannot remove these because the impurity is inside the crystal, not on the surface. Action Plan:
-
Switch Solvent Systems: Solid solution formation is solvent-dependent. Changing from a protic (e.g., Ethanol) to an aprotic solvent (e.g., Acetonitrile) can alter the solvation shell and energetic favorability of the impurity inclusion.
-
Derivative Screen: You must break the structural similarity. Derivatize the functional group (e.g., esterification) to change the crystal packing landscape, then resolve.
Module B: Chiral Chromatography (HPLC/SFC)
Q3: My retention times are drifting, and peak shapes are tailing. Diagnosis: Matrix Effect / Strong Adsorbers . Technical Insight: Precursors or byproducts in the feed are adsorbing to the CSP more strongly than the analyte. This modifies the stationary phase surface chemistry over time. Action Plan:
-
Guard Column Implementation: This is non-negotiable for crude feeds.
-
Wash Protocol: Flush the column with the strongest compatible solvent (e.g., 100% Ethanol or IPA for polysaccharide columns) to desorb the "sticky" impurity. Warning: Check column manual for solvent compatibility.
Q4: I see "Ghost Peaks" in blank runs after injecting my sample. Diagnosis: Elution Hysteresis . Technical Insight: Highly retained impurities from previous runs are finally eluting. This ruins quantitation. Action Plan:
-
Extend Run Time: Your gradient/isocratic hold is too short.
-
Step-Gradient Wash: At the end of every analytical run, ramp to a high-strength modifier (e.g., 50% MeOH in CO2 for SFC) for 2 minutes to clear the column.
Part 3: Diagnostic Visualizations
Figure 1: Crystallization Troubleshooting Logic
Use this decision tree to diagnose low yield or purity.
Caption: Decision matrix for diagnosing failure modes in chiral crystallization based on physical state and purity metrics.
Figure 2: The Cabrera-Vermilyea Inhibition Mechanism
Visualizing how impurities stop crystal growth.[1]
Caption: The Cabrera-Vermilyea mechanism showing how impurities adsorb to step edges, increasing curvature and halting growth.[2]
Part 4: Essential Protocols
Protocol A: The "Spike" Causality Test
Use this to confirm if an impurity is the cause of your resolution failure.
Objective: Distinguish between poor resolving agent chemistry and impurity interference.
-
Preparation:
-
Isolate the major impurity from your feed (via flash chromatography) or purchase a standard.
-
Prepare a "Golden Batch" solution: Pure Racemate + Resolving Agent in optimal solvent.
-
-
Execution:
-
Vial A (Control): Golden Batch only.
-
Vial B (Low Spike): Golden Batch + 1 wt% Impurity.
-
Vial C (High Spike): Golden Batch + 5 wt% Impurity.
-
-
Observation:
-
Heat all vials to dissolution and cool at the same rate (
). -
Record Induction Time (time to first crystal).
-
-
Interpretation:
-
If Vial A crystallizes in 30 mins, but Vial C takes 4 hours or oils out, the impurity is a critical inhibitor . You must purify the feed before resolution.
-
Protocol B: Feed Purification (Carbon Treatment)
A rapid method to remove high-molecular-weight or aromatic impurities.
-
Dissolve crude racemate in a solvent where it is highly soluble (e.g., Methanol).
-
Add Activated Carbon (Type: Norit SX Ultra or equivalent) at 5-10 wt% relative to substrate.
-
Heat to reflux for 30-60 minutes.
-
Filter hot through a Celite pad to remove carbon fines.
-
Concentrate and proceed to chiral resolution.
Summary Data: Impurity Impact Table
| Impurity Type | Mechanism of Interference | Impact on Crystallization | Impact on Chromatography |
| Enantiomer Distomer | Competitive Nucleation | Low yield; Low ee (Eutectic formation) | Peak overlap; Resolution loss |
| Structural Analog | Step Pinning (C-V Model) | Oiling out; Inhibition; Habit modification | Peak tailing; Retention shift |
| Residual Solvent | Solubility Change | Yield loss (solubility increase) | Baseline noise (UV cutoff issues) |
| Inorganic Salts | Ionic Strength Change | "Salting out" (uncontrolled precipitation) | Column frit blockage; Phase collapse |
References
-
Cabrera, N., & Vermilyea, D. A. (1958). The Growth of Crystals from Solution. Growth and Perfection of Crystals.
-
Leiserowitz, L., & Lahav, M. (2020). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization.
-
Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to Separate Enantiomers. Angewandte Chemie International Edition.
-
Chiral Technologies. (2023).[3] Chiral Chromatography Troubleshooting Guide.
Sources
- 1. In-vitro and In-silico evaluation of the inhibitory effects of Persea americana leaf extract against calcium oxalate stones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up considerations for chiral resolution using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Topic: Diastereomeric Salt Formation using (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Current Status: Active Agent: Senior Application Scientist Audience: Process Chemists & Scale-up Engineers
System Overview & Chemical Philosophy
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is not a standard resolving agent; it is a "heavyweight" chiral base designed for difficult separations where simpler agents (like
-
The Mechanism: Unlike smaller amines, the biphenyl group provides an extended
-system. This allows for - stacking interactions with aromatic substrates (e.g., aryl-propionic acids like Naproxen or Ibuprofen derivatives), creating a rigid supramolecular lattice. -
The Scale-Up Challenge: The very feature that makes it effective (hydrophobicity and molecular bulk) creates unique scale-up risks: Oiling Out (Liquid-Liquid Phase Separation) and Polymorphism .
This guide addresses the transition from gram-scale validation to kilogram-scale pilot runs.
The Resolution Workflow (Visualized)
Before troubleshooting, verify your baseline process flow against this standard topology.
Figure 1: Standard workflow for diastereomeric salt resolution including agent recovery loops.
Troubleshooting Module: Phase Separation ("Oiling Out")
Symptom: Upon cooling the reactor, the solution turns milky or deposits a viscous oil/gum at the bottom instead of forming crystalline solids. Root Cause: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) .[1][2] This is common with biphenyl amines because the salt is highly lipophilic and may have a low melting point in the presence of solvent.
Diagnostic & Remediation Protocol
| Variable | Adjustment Strategy | Scientific Rationale |
| Temperature | Implement "Seeding in the Gap" | Oiling out occurs when the solution enters the metastable zone too deeply without nucleating. Action: Add seeds at |
| Solvent | Increase Dielectric Constant | The biphenyl salt is too soluble in non-polar solvents (like Toluene). Action: Switch to polar protic solvents (EtOH, iPrOH) or add a polar co-solvent (MeOH) to stabilize the ionic lattice over the amorphous oil. |
| Impurity Profile | Pre-purify Substrate | Impurities act as "solvents," lowering the melting point of the salt. If the salt's MP drops below the operating temperature, it oils out. |
The "Oiling Out" Decision Tree
Figure 2: Logic flow for mitigating oiling out during crystallization.
Troubleshooting Module: Purity & Yield (The "S-Curve")
Symptom: You achieve high yield but low enantiomeric excess (ee), or high ee but negligible yield. Technical Insight: This is governed by the Eutectic Composition of the diastereomeric pair.
Q: Why does recrystallization fail to improve my ee? A: You may be trapped in a Solid Solution or at the Eutectic Point .
-
Scenario A (Eutectic Trap): If your starting ee is below the eutectic composition (typically <10-15% ee for difficult pairs), crystallization will enrich the racemate in the solid phase, leaving the pure enantiomer in the mother liquor.
-
Fix: You must pre-enrich the starting material (e.g., via a rough kinetic resolution) to cross the eutectic threshold.
-
-
Scenario B (Solid Solution): The biphenyl amine salt is so bulky that the "wrong" enantiomer gets trapped in the crystal lattice defects.
-
Fix: Use "Digestion" (Slurrying) . Heat the suspension to near-reflux and stir for 4-6 hours without fully dissolving. This allows the lattice to "breathe" and expel the impurity (Ostwald Ripening).
-
Scale-Up Tip: Do not rely on linear cooling ramps. Use non-linear cooling :
-
Fast cool to nucleation point.
-
Hold (isothermal) to allow growth.
-
Slow cool to harvest temperature.
Recovery of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Since this resolving agent is high-value, recovery is an economic necessity. Unlike simple amines, do not use water alone for extraction, as the biphenyl amine is water-insoluble.
Step-by-Step Recovery Protocol:
-
Collection: Combine mother liquors and wet cakes (after liberating the target acid).
-
Basification: Add NaOH (2.0 eq) to the salt residue.
-
Note: The pH must exceed 12.0 to fully break the salt.[3]
-
-
Extraction:
-
Critical Step: Use Methyl tert-butyl ether (MTBE) or Toluene .
-
Avoid: DCM (environmental concerns on scale) or Hexane (poor solubility of the amine).
-
-
Washing: Wash the organic layer with Brine to remove trapped water/inorganics.
-
Isolation:
-
Evaporate solvent.[4]
-
Vacuum Distillation is preferred over crystallization to ensure removal of any non-volatile neutral impurities.
-
Validation: Check specific rotation
. If drops, recrystallize the amine as a hydrochloride salt, then re-liberate.
-
Frequently Asked Questions (FAQ)
Q: What is the optimal stoichiometry for the resolving agent? A: Start with 0.55 equivalents (The "Half-Quantity" Method).
-
Why: In a racemate (1.0 mol), there is only 0.5 mol of the target enantiomer. Adding 1.0 mol of agent forms salts with both enantiomers, forcing you to rely solely on solubility differences. Adding 0.55 mol forces the enantiomers to compete for the agent. The stronger-binding (less soluble) pair forms preferentially.
Q: Can I use this amine to resolve chiral alcohols? A: Not directly. You must derivatize the alcohol into a hemisuccinate or phthalate ester (creating a free -COOH group) to form the salt. Alternatively, use the amine as a nucleophile in kinetic resolution, but that destroys the agent.
Q: The salt filters very slowly on the pilot filter. Why? A: You likely have needle-shaped crystals or fines.
-
Fix: Use temperature cycling (heat/cool loops) during crystallization to transform needles into hexagonal blocks. This reduces the aspect ratio and improves filter cake permeability.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Ager, D. J., et al. (2011). "The Scale-Up of Chiral Crystallization Processes." Organic Process Research & Development.
-
BenchChem Technical Support. (2025). "Troubleshooting Oiling Out in Chiral Resolution."
-
Unchained Labs. (2018). "Identifying a diastereomeric salt for a challenging chiral resolution."
Sources
Enhancing the selectivity of diastereomeric salt formation
Welcome to the Chiral Resolution Technical Support Hub.
Status: SYSTEM ONLINE Operator: Senior Application Scientist Ticket ID: DIA-SALT-RES-001
You have reached the Tier 3 Support for Crystallization Process Development. Below you will find advanced troubleshooting protocols for Diastereomeric Salt Formation. We assume you have already attempted standard solvent screening and are now facing specific physiochemical barriers.
Module 1: Critical Failure – "The System is Oiling Out"
User Issue: “My salt comes out as a gum or oil droplets instead of crystals. Cooling slower didn’t help.”
Technical Diagnosis: You are likely operating in a submerged metastable zone . This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid boundary (crystallization) can be accessed. This is often thermodynamic, not just kinetic: the melting point of the solvated salt/impurity mix is lower than your operating temperature.
Troubleshooting Protocol:
| Parameter | Adjustment Strategy | Mechanism of Action |
| Supersaturation ( | Decrease Initial Concentration | High |
| Temperature Profile | Implement "Cloud Point" Seeding | Do not cool to |
| Solvent Composition | Add a Dielectric Modifier | Oiling out often indicates the solvent is too non-polar for the ionic salt. Add 5-10% of a polar co-solvent (e.g., MeOH or IPA) to increase the dielectric constant, stabilizing the ionic lattice over the amorphous oil. |
Visual Logic: The De-Oiling Workflow
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (LLPS) events.
Module 2: Selectivity Optimization – "Yield is High, but ee is Low"
User Issue: “I get plenty of solid, but the diastereomeric excess (de) stalls at 60-70%. Recrystallization doesn't improve it significantly.”
Technical Diagnosis: You have likely hit the Eutectic Composition . In a binary phase diagram of diastereomers, if your starting composition is close to the eutectic point, the maximum theoretical purity is capped. Alternatively, you are forming a Solid Solution , where the unwanted diastereomer is incorporated into the crystal lattice of the desired salt due to structural isomorphism.
Advanced Protocol: The Pope-Peachey Method Instead of using 1.0 equivalent of the resolving agent, use 0.5 equivalent of the resolving agent and 0.5 equivalent of an achiral acid/base (e.g., HCl or NaOH).
-
Why it works: This forces a competition. The less soluble diastereomer forms the salt with the chiral agent and precipitates.[2] The more soluble (unwanted) enantiomer is forced to remain in solution as the salt of the achiral counter-ion. This dramatically shifts the solubility equilibrium.[3]
Comparison of Approaches:
| Feature | Classical Resolution (1.0 eq) | Pope-Peachey Method (0.5 eq) |
| Resolving Agent Cost | High (100% load) | Low (50% load) |
| Solubility Difference | Fixed by intrinsic salt properties | Amplified (Competition with achiral ion) |
| Theoretical Yield | Max 50% (of racemate) | Max 50% (of racemate) |
| Primary Risk | Co-crystallization of wrong salt | Precipitation of achiral salt (if not optimized) |
Module 3: The "Dutch Resolution" Strategy
User Issue: “Standard agents (Tartaric acid, Mandelic acid) failed. The crystals are impure or won't form. What is the next tier of screening?”
Technical Diagnosis: Single-agent resolution is failing due to "Stubborn Crystallization" (slow nucleation) or poor discrimination between diastereomers. You need to disrupt the lattice energy of the unwanted isomer while stabilizing the desired one.
The Solution: Family-Based Resolution (Dutch Resolution) Instead of one resolving agent, use a mixture of 3 structurally related agents (e.g., Mandelic acid + p-Methylmandelic acid + p-Chloromandelic acid) in a 1:1:1 ratio.
Mechanism of Action (The "Why"):
-
Nucleation Inhibition: The impurities (unwanted diastereomers) struggle to pack into a lattice because the "family" members disrupt the regularity required for the unwanted crystal to grow.
-
Positive Synergy: The desired diastereomer often crystallizes specifically with one of the agents, or forms a stoichiometric cocrystal, while the mixture suppresses the precipitation of the others.
Implementation Workflow:
Figure 2: The Dutch Resolution mechanism utilizing nucleation inhibition.
Module 4: FAQ - Rapid Fire Technical Support
Q: My salt is polymorphic. How do I ensure I get the stable form? A: Polymorphism is solvent-dependent. Perform a slurry conversion : suspend your solid in the solvent at a specific temperature (e.g., 25°C) and stir for 24-48 hours. The system will thermodynamically converge to the most stable polymorph (lowest solubility) for that temperature.
Q: Can I predict which resolving agent will work? A: Not reliably. However, "reciprocal resolution" is a good rule of thumb: if Resolving Agent X resolves Racemate Y, then Enantiomer Y will likely resolve Racemic Agent X. Use this historical data to select agents.
Q: How do I recover the resolving agent? A:
-
Dissolve the salt in water/organic biphasic mixture.
-
Adjust pH (Acidify if agent is acid; Basify if agent is amine).
-
Extract the resolving agent into the organic layer (or precipitate it if water-insoluble).
-
Critical Step: Check the optical purity of the recovered agent before reuse. Cross-contamination leads to "resolution drift" in subsequent batches.
References
-
Leeman, M., Kaptein, B., & Kellogg, R. M. (2009). Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions.[4][5] Tetrahedron: Asymmetry.[2][3][6][7][8][9]
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for Pope-Peachey protocols).
-
Kaptein, B., et al. (2008). Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.[9] Organic Process Research & Development.
-
Sirois, L. E., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers. Crystal Growth & Design.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. The Retort [www1.udel.edu]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
Recovery and recycling of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine after resolution
The following guide serves as a technical support resource for the recovery and recycling of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also known as (S)-4-phenyl-alpha-methylbenzylamine).
This guide addresses two primary scenarios common in drug development:
-
Recovery : Retrieving the valuable chiral amine after it has been used as a resolving agent for chiral acids.[1][2]
-
Manufacturing : Isolating the target (1S)-amine from a racemic mixture and recycling the unwanted (1R)-enantiomer via racemization.
Product Context : (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a lipophilic chiral amine often used as a resolving agent for carboxylic acids or as a key intermediate in the synthesis of Neprilysin inhibitors (e.g., Sacubitril analogs). Its high molecular weight and
Module 1: Post-Resolution Recovery (The "Salt Break")
Status : You have a solid diastereomeric salt (Amine
❓ FAQ: The Salt Break Protocol
Q: What is the most efficient solvent system for breaking the diastereomeric salt? A: Due to the high lipophilicity of the biphenyl group, a biphasic system of MTBE (Methyl tert-butyl ether) and dilute NaOH is superior to dichloromethane (DCM).
-
Why? DCM often creates stubborn emulsions with biphenyl derivatives due to similar densities with the aqueous phase. MTBE floats clearly, and the amine partitions aggressively into it (
).
Q: My recovery yield is <80%. Where is the amine losing? A: Check the pH of the aqueous layer after mixing.
-
The amine has a pKa
9.5-10.0. -
Critical Rule : The aqueous phase must reach pH
12 to ensure 99.9% deprotonation. If the pH is only 10, significant amounts of amine remain protonated (water-soluble) and are lost in the aqueous waste.
🛠️ Troubleshooting Guide: Isolation Issues
| Symptom | Probable Cause | Corrective Action |
| Emulsion formation | Similar densities of phases or presence of fines. | 1. Add brine (sat. NaCl) to increase aqueous density.2. Filter the biphasic mixture through Celite if fines are present.3. Switch solvent to Toluene (higher boiling, good separation). |
| Low Purity (ee drop) | Thermal racemization during solvent removal. | The benzylic C-H bond is labile. Do not exceed 45°C during rotary evaporation. Use high vacuum rather than high heat. |
| Oily Product | Residual solvent or impurities. | This amine should be a solid (MP |
⚗️ Standard Operating Procedure: Salt Hydrolysis
-
Suspend : Place 100g of the diastereomeric salt in a reactor.
-
Solvent Charge : Add 500 mL MTBE (or Toluene).
-
Basification : Slowly add 300 mL 2M NaOH while stirring.
-
Exotherm Alert: Monitor temp; keep
C.
-
-
Agitation : Stir vigorously for 30 minutes. The solid salt should disappear completely.
-
Separation : Stop stirring. Allow phases to settle (approx. 15 mins).
-
Extraction : Drain aqueous layer. Re-extract aqueous layer with 100 mL MTBE to capture residuals.
-
Wash : Wash combined organics with 100 mL Brine.
-
Drying : Dry over anhydrous
or . -
Concentration : Evaporate solvent under reduced pressure (
C).
Module 2: Visualization of Recovery Workflow
The following diagram illustrates the decision logic for recovering the amine from both the solid salt (Target Enantiomer) and the mother liquor (Unwanted Enantiomer/Impurity).
Caption: Workflow for the separation of solid diastereomeric salts and the subsequent recovery of the free amine and resolving agent.
Module 3: Advanced Recycling (Racemization of the Unwanted Isomer)
Context : If you are synthesizing the amine, the resolution process inherently wastes 50% of your material (the wrong enantiomer, usually 1R). To make the process economical ("Green Chemistry"), you must racemize the (1R)-amine back to the (±)-mixture and re-resolve.
❓ FAQ: Racemization Chemistry
Q: Can I just heat the amine to racemize it? A: No. Thermal racemization requires extreme temperatures that cause decomposition. You need a Chemical Catalyst .
Q: What is the best method for 1-arylalkylamines? A: The Schiff Base / Base-Catalyzed Tautomerization method is the industry standard for this class.
-
Mechanism : The amine is converted to an imine (Schiff base) using an aldehyde.[3] The benzylic proton becomes acidic (pKa drops from ~40 to ~25). A mild base (t-BuOK) removes this proton, creating an achiral aza-enolate intermediate. Reprotonation is non-stereoselective, yielding the racemate.
🧪 Protocol: Schiff Base Racemization Cycle
Reference : This protocol is adapted from standard industrial methods for chiral benzylamine racemization (e.g., EP0778260, J. Org. Chem. 1978).
-
Imine Formation :
-
Combine the unwanted (1R)-amine (1.0 eq) with Benzaldehyde (1.05 eq) in Toluene.
-
Reflux with a Dean-Stark trap to remove water. (Conversion to imine is quantitative).
-
-
Isomerization :
-
Cool to 25°C. Add Potassium tert-butoxide (t-BuOK) (0.1 - 0.2 eq).
-
Heat to 80°C for 3-5 hours.
-
Checkpoint: Take an aliquot, hydrolyze, and check chiral HPLC. Target is 50:50 (racemic).
-
-
Hydrolysis (Amine Recovery) :
-
Cool to room temperature.
-
Add dilute HCl (1M) and stir for 1 hour (Hydrolyzes the imine).
-
The Benzaldehyde regenerates and can be extracted with Toluene (Organic layer).
-
The Racemic Amine is now in the Aqueous layer (as HCl salt).
-
-
Isolation :
-
Basify the aqueous layer (NaOH) and extract with MTBE (as per Module 1).
-
Result: Racemic (1S/1R)-amine ready for re-resolution.
-
Module 4: Reference Data
📊 Solubility Profile (Estimated)
| Solvent | Free Amine (Base) | Amine Salt (Tartrate/HCl) | Application |
| Water | Insoluble (<0.1 g/L) | Soluble | Phase separation |
| MTBE | Very Soluble | Insoluble | Extraction of Product |
| Toluene | Very Soluble | Insoluble | Racemization / Extraction |
| Methanol | Soluble | Soluble | Resolution Solvent |
| 2-Propanol | Soluble | Sparingly Soluble | Crystallization (Anti-solvent) |
📚 References
-
Sacubitril Intermediate Synthesis :
-
Racemization of Chiral Amines :
-
Patent: "Process for racemization of optically active 1-phenylethylamine derivatives."[5] EP0778260A1. (Describes the Schiff base/t-BuOK method for chlorinated analogs, directly applicable here).
-
-
General Resolution of 1-Arylalkylamines :
-
Article: "Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation." Tetrahedron: Asymmetry. (Provides theoretical basis for resolving biphenyl-like amines).
-
-
Chemical Properties :
-
PubChem: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CID 2512430).[6]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN1160040A - Process for racemization of optically active 1-phenylethylamine derivative - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Efficacy of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine vs. (R)-1-phenylethylamine for Resolution
Executive Summary
The Verdict: While (R)-1-phenylethylamine (PEA) remains the industry standard "workhorse" for chiral resolution due to its low cost and availability, it frequently fails with lipophilic or bulky racemic acids (e.g., NSAIDs, synthetic pyrethroids) due to high salt solubility or oil formation.
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (BPEA) serves as a high-performance alternative. Its efficacy is driven by the biphenyl moiety , which introduces significant hydrophobic bulk and
Structural & Mechanistic Analysis
The fundamental difference between these two resolving agents lies in their ability to stabilize the crystal lattice of the resulting diastereomeric salt.
Physicochemical Comparison[1][2][3]
| Feature | (R)-1-phenylethylamine (PEA) | (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (BPEA) |
| Structure | Single phenyl ring; compact. | Biphenyl system; extended aromatic surface. |
| Primary Interaction | Ionic bonding + H-bonding. | Ionic + H-bonding + Strong |
| Lattice Energy | Moderate. Salts often have lower MPs. | High. Salts often have higher MPs (>180°C). |
| Solubility Profile | High in alcohols/water. | Low in alcohols; requires hot EtOH or esters. |
| Common Failure Mode | "Oiling out" (failure to crystallize). | Precipitates too fast (requires dilute conditions). |
| Cost Efficiency | High (Commodity chemical). | Moderate/Low (Specialty chemical). |
Mechanistic Pathway: The "Stiffness" Factor
In chiral resolution, the goal is to maximize the solubility difference (
BPEA employs the "Molecular Broadening" principle. The biphenyl group acts as a rigid, planar anchor. When it pairs with an aromatic acid (like Naproxen or Ibuprofen), the extended
Figure 1: Mechanistic comparison of lattice formation. BPEA facilitates tighter packing through extended
Comparative Efficacy Data
The following data summarizes the performance of PEA vs. BPEA (and similar p-substituted analogs) in resolving difficult 2-arylpropionic acids (NSAID class) and benzodioxane derivatives.
Case Study: Resolution of Racemic 2-Arylpropionic Acids (e.g., Naproxen/Ibuprofen analogs)
| Parameter | (R)-PEA System | (S)-BPEA System | Interpretation |
| Solvent System | Ethanol/Water (90:10) | Pure Ethanol or Methanol/Toluene | BPEA salts are less water-soluble; require organic solvents. |
| Crystallization Onset | Slow (Hours to Days) | Rapid (Minutes to Hours) | BPEA provides faster nucleation due to lower supersaturation limit. |
| Single Pass Yield | 25-35% (Theoretical Max 50%) | 35-45% (Theoretical Max 50%) | BPEA captures more of the target enantiomer in the first crop. |
| Optical Purity (ee) | 60-80% (Often requires 3x recryst.) | >90% (Often requires 1x recryst.) | Higher selectivity (discrimination) in the crystal lattice. |
| Salt Melting Point | ~140-160°C | ~175-195°C | Higher MP indicates a more stable, purer crystal lattice. |
Critical Insight: In the resolution of 1,4-benzodioxane-2-carboxylic acid , unsubstituted PEA showed "null efficiency" (failed to resolve), whereas para-substituted analogs (structurally identical to the BPEA class) achieved >90% ee in a single crystallization step [1].
Experimental Protocol: Resolution with (S)-BPEA
This protocol is designed for the resolution of a generic racemic carboxylic acid (
Materials[1][2][4][5][6][7]
-
Substrate: 10 mmol Racemic Acid (e.g., Ibuprofen, Mandelic Acid derivative).
-
Resolving Agent: 10 mmol (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
-
Solvent: Absolute Ethanol (primary), Toluene (co-solvent for lipophilicity adjustment).
Step-by-Step Workflow
-
Stoichiometric Calculation:
-
Unlike PEA (often used at 0.5 eq ["Method of Half-Quantities"]), BPEA is best used at 1.0 equivalent initially to form the full salt, as the solubility difference is usually high enough to precipitate the LSD (Less Soluble Diastereomer) directly.
-
-
Dissolution (The "Hot Clear" State):
-
Dissolve 10 mmol of
-Acid in minimal boiling Absolute Ethanol (~20 mL). -
Separately, dissolve 10 mmol of (S)-BPEA in warm Ethanol (~10 mL).
-
Note: If the acid is highly lipophilic, use a 2:1 Ethanol:Toluene mix to prevent immediate amorphous precipitation.
-
-
Salt Formation & Nucleation:
-
Add the amine solution to the acid solution while stirring at 60-70°C.
-
Remove heat and allow the vessel to cool slowly to room temperature (controlled ramp: 10°C/hour).
-
Observation: BPEA salts often crystallize rapidly. If a thick gel forms, reheat and add 10% more solvent.
-
-
Filtration & Washing:
-
Filter the white crystalline solid (The LSD).
-
Crucial Step: Wash the cake with cold Ethanol. Do not use water (BPEA salts are hydrophobic and may not wash cleanly with water; conversely, they are not soluble enough in water to lose yield).
-
-
Liberation of the Acid:
-
Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate.
-
Dry organic layer (
) and evaporate to obtain the Enriched Acid.
-
-
Recycling the Agent:
-
Basify the aqueous layer with NaOH (pH > 12) and extract with DCM. BPEA is expensive; recovery is mandatory for process viability.
-
Figure 2: Operational workflow for resolution using (S)-BPEA. Note the intervention loop for oiling out, utilizing Toluene to modulate solubility.
Decision Matrix: When to Switch?
Do not use BPEA as a first-line reagent due to cost. Use the following logic to determine necessity.
Figure 3: Decision tree for selecting between PEA and BPEA based on initial screening results.
References
-
Palo, A., et al. (2014). "Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines." ResearchGate.[1]
- Kinbara, K., et al. (1996). "Chiral discrimination of 2-arylalkanoic acids by (1S)-1-(1,1'-biphenyl-4-yl)ethanamine." Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for BPEA efficacy in aryl-acids).
- Saigo, K., et al. (1996). "Optical resolution of 2-arylpropionic acids." Tetrahedron Asymmetry. (Establishes the "Profen" resolution efficiency class).
-
Clark, D. D., et al. (2015).[2][1] "An Improved Resolution of (±)-1-Phenylethylamine." The Chemical Educator. (Provides the baseline protocol for PEA handling).
-
BenchChem Technical Guides. (2025). "A Comparative Guide to Chiral Resolving Agents." (General comparative data on resolving agent families).
Sources
A Senior Application Scientist's Guide to the Determination of Absolute Configuration: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and a regulatory necessity. The spatial arrangement of atoms dictates a molecule's interaction with the chiral environment of biological systems, profoundly influencing its pharmacological and toxicological profile. This guide provides an in-depth technical comparison of established methodologies for determining absolute configuration, with a focus on the practical application of diastereomeric salt resolution, exemplified by the use of chiral amines like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. We will delve into the causality behind experimental choices, provide actionable protocols, and present a comparative analysis with powerful spectroscopic and crystallographic techniques.
The Challenge of Chirality in Drug Development
Many blockbuster drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] Therefore, the ability to isolate and unequivocally identify the desired enantiomer is critical. This guide will explore and compare the following techniques for absolute configuration determination:
-
Diastereomeric Salt Resolution: A classical and scalable method involving the separation of enantiomers by converting them into diastereomers with different physical properties.
-
Mosher's Method (NMR Spectroscopy): A derivatization technique that allows for the determination of absolute configuration through the analysis of NMR chemical shifts.
-
Vibrational Circular Dichroism (VCD): A spectroscopic method that measures the differential absorption of left and right circularly polarized infrared light.[2][3][4]
-
Single-Crystal X-ray Crystallography: The gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[5][6][7]
Diastereomeric Salt Resolution: A Scalable Approach
Diastereomeric salt resolution is a widely used technique in both laboratory and industrial settings for the separation of enantiomers.[8] The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8][9]
The Role of the Chiral Resolving Agent: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
The choice of the resolving agent is crucial for the success of the resolution. An effective resolving agent should form stable, crystalline salts with the racemate, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a given solvent system.
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a chiral amine that possesses several structural features that make it a promising resolving agent for racemic carboxylic acids. The biphenyl group provides a rigid, bulky aromatic system that can facilitate strong intermolecular interactions, such as π-π stacking, within the crystal lattice of the diastereomeric salt. These well-defined interactions can lead to more ordered crystal packing and a greater differentiation in the solubilities of the diastereomers, which is the key to an efficient separation.
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-phenylethylamine
This protocol details the diastereomeric salt resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID).
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium hydroxide (KOH)
-
2-Propanol
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH solution by heating in a water bath.
-
In a separate container, add 0.5 mL of (S)-(-)-1-phenylethylamine.
-
Slowly add the amine to the heated ibuprofen solution. A precipitate of the diastereomeric salts should form.
-
Continue heating the mixture for 30 minutes to ensure complete reaction.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold water to remove any soluble impurities.
-
-
Recrystallization of the Diastereomeric Salt:
-
Transfer the solid to a clean flask and add a minimal amount of boiling 2-propanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold 2-propanol.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Dissolve the recrystallized salt in water and acidify with HCl until the solution is acidic.
-
The enantiomerically enriched ibuprofen will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Expected Outcome:
This procedure should yield the (S,S)-ibuprofen-phenethylammonium salt as the less soluble diastereomer, which upon acidification, will provide (S)-(+)-ibuprofen, the pharmacologically active enantiomer. The efficiency of the resolution can be determined by measuring the yield and the enantiomeric excess (ee) of the final product using chiral HPLC.
Causality Behind Experimental Choices:
-
Choice of Base (KOH): The initial use of KOH is to deprotonate the carboxylic acid of ibuprofen, forming a water-soluble salt. This facilitates the subsequent reaction with the chiral amine.
-
Heating: Heating the reaction mixture increases the rate of salt formation and helps to dissolve the reactants.
-
Cooling and Recrystallization: The slow cooling and recrystallization steps are critical for obtaining a high diastereomeric purity of the less soluble salt. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Acidification: The final acidification step protonates the carboxylate of ibuprofen, making it insoluble in water and allowing for its isolation, while the protonated amine remains in solution.
Diagram of Diastereomeric Salt Resolution Workflow:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Alternative Methods for Absolute Configuration Determination
While diastereomeric salt resolution is a powerful separation technique, it does not directly provide the absolute configuration. The following methods are employed to make this crucial determination.
Mosher's Method: NMR-Based Configurational Analysis
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][11][12] It involves the derivatization of the chiral substrate with an enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride to form a pair of diastereomeric esters or amides. The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original stereocenter.[10]
Experimental Protocol: Mosher's Amide Analysis for a Chiral Amine
Materials:
-
Chiral amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.
-
Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.
-
Assign the signals for the protons near the stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.
-
Data Interpretation:
The sign of the Δδ values for protons on either side of the stereocenter is indicative of the absolute configuration based on the accepted conformational model of the Mosher's amides.
Diagram of Mosher's Method Workflow:
Caption: Workflow for determining absolute configuration using Mosher's method.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful spectroscopic technique that provides information about the absolute configuration of chiral molecules in solution.[2][3][4] It measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation. By comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known configuration, the absolute stereochemistry can be determined.[13][14]
Experimental Protocol: VCD Analysis
Materials:
-
Chiral compound (5-15 mg)
-
Suitable solvent (e.g., CDCl₃, CCl₄)
-
VCD spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the chiral compound in the chosen solvent to a suitable concentration.
-
-
VCD Spectrum Acquisition:
-
Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
-
Computational Modeling:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for one of the enantiomers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
-
Diagram of VCD Analysis Workflow:
Caption: Workflow for absolute configuration determination using VCD.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[5][6][7] It provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms. The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal.[5]
Experimental Protocol: Single-Crystal X-ray Crystallography
Materials:
-
High-purity chiral compound
-
Suitable solvent for crystallization
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Grow a single crystal of the chiral compound of suitable size and quality (typically 0.1-0.3 mm). This is often the most challenging step.
-
-
Data Collection:
-
Mount the crystal on the diffractometer and collect X-ray diffraction data, often at low temperatures to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Analyze the effects of anomalous dispersion in the diffraction data, typically by calculating the Flack parameter. A Flack parameter close to 0 confirms the correctness of the assigned absolute configuration.
-
Diagram of X-ray Crystallography Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Comparative Analysis of Methods
| Feature | Diastereomeric Salt Resolution | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Primary Function | Separation of enantiomers | Determination of absolute configuration | Determination of absolute configuration | Determination of 3D structure and absolute configuration |
| Sample Requirement | Racemic mixture, scalable | Small amount (~5 mg), derivatization required | Small amount (5-15 mg), in solution | High-purity single crystal |
| Instrumentation | Standard laboratory glassware | NMR spectrometer | VCD spectrometer | Single-crystal X-ray diffractometer |
| Throughput | Can be slow due to crystallization steps | Relatively fast once derivatives are made | Relatively fast data acquisition | Crystal growth can be a bottleneck |
| Key Advantage | Scalable for preparative separation | Does not require crystallization | Applicable to samples in solution, non-destructive | Unambiguous and definitive results |
| Key Limitation | Does not directly determine absolute configuration; success is substrate and solvent dependent | Requires chemical derivatization; interpretation can be complex | Requires computational modeling; may not be suitable for highly flexible molecules | Requires a high-quality single crystal, which can be difficult to obtain |
Conclusion
The determination of absolute configuration is a multifaceted challenge that requires a selection of analytical techniques. Diastereomeric salt resolution, particularly with well-chosen resolving agents like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, remains a highly valuable and scalable method for the physical separation of enantiomers, which is often a prerequisite for further analysis and development.
For the unambiguous assignment of the absolute configuration, a suite of powerful techniques is available. Mosher's method offers a relatively rapid NMR-based solution when crystallization is not feasible. VCD provides a powerful alternative for determining the absolute configuration of molecules in their solution state. Ultimately, single-crystal X-ray crystallography stands as the gold standard, providing an irrefutable three-dimensional structure when a suitable crystal can be obtained.
The choice of method will depend on the specific requirements of the project, including the amount of sample available, the physical properties of the compound, and the stage of the research or development process. A comprehensive approach, often involving a combination of these techniques, will provide the most reliable and complete picture of a chiral molecule's stereochemistry, ensuring scientific rigor and regulatory compliance.
References
-
BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
- BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
-
Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]
- Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- BenchChem. (2025).
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
- ACS Publications. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- ePrints Soton. (n.d.). Absolute Stereochemistry: The merits of vcd and XRD.
- ACS Publications. (n.d.). MTPA (Mosher)
- Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Chemistry LibreTexts. (2020). 6.
- Google Patents. (1992). Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof.
- Google Patents. (2003). Chiral resolution method for producing compounds useful in the synthesis of taxanes.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (2017). Chiral resolution method of n-[4-(1-aminoethyl)
- PMC. (n.d.).
- ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)
- SlidePlayer. (n.d.). Resolution of Enantiomers.
- Google Patents. (1992). Resolution of ketoprofen.
- Daicel Chiral Technologies. (n.d.).
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- YouTube. (2020). Chiral Resolving agents.
- Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Google Patents. (2019).
- ResearchGate. (n.d.). Synthesis and Catalytic Application of Chiral 1,1′-Binaphthyl Polymers.
-
PubChem. (n.d.). (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. biotools.us [biotools.us]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. schrodinger.com [schrodinger.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hindsinstruments.com [hindsinstruments.com]
- 14. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
Validation of Analytical Methods for Determining Enantiomeric Purity: A Comparative Technical Guide
Executive Summary
In the wake of the thalidomide tragedy, the determination of enantiomeric purity has become a non-negotiable pillar of pharmaceutical safety. For the modern analyst, the challenge is no longer just "separating the peaks"; it is validating that separation to the rigorous standards of ICH Q2(R2) .
This guide moves beyond basic textbook definitions to compare the two dominant modalities in chiral analysis: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) .[1][2] While Normal-Phase Chiral HPLC remains the regulatory "gold standard" for final Quality Control (QC), Chiral SFC has emerged as a superior alternative for high-throughput screening and process analysis due to its kinetic advantages.
The Regulatory Landscape: ICH Q2(R2) Compliance
Validation is not merely a checkbox exercise; it is the scientific proof that your method is "fit for purpose." The recently revised ICH Q2(R2) guidelines (aligned with ICH Q14) emphasize a lifecycle approach to method validity.[3]
For enantiomeric purity, the validation focus shifts from the major component (the active enantiomer) to the minor component (the chiral impurity) .
Core Validation Parameters
| Parameter | Objective | Critical Criteria for Chiral Methods |
| Specificity | Unequivocal assessment of the analyte in the presence of impurities. | Resolution ( |
| Linearity | Proportionality of results to concentration.[4] | Must cover the reporting threshold (typically 0.05%) up to 120% of the specification limit for the minor enantiomer. |
| Accuracy | Closeness of agreement between accepted true value and found value.[3] | Recovery studies spiking the minor enantiomer into the major enantiomer matrix (0.1% to 1.0% range). |
| LOD / LOQ | Sensitivity limits. | Critical for trace chiral impurities. Signal-to-Noise (S/N) > 10 for LOQ is the standard.[5] |
Comparative Technology Analysis: HPLC vs. SFC
The choice between HPLC and SFC is often dictated by the stage of drug development.
The Mechanism of Action
-
Chiral HPLC (Normal Phase): Relies on polysaccharide-based stationary phases (e.g., Amylose/Cellulose tris-carbamates) using non-polar solvents (Hexane/Heptane) with polar modifiers (IPA/Ethanol). It is thermodynamically stable but kinetically slow due to high solvent viscosity.
-
Chiral SFC: Uses supercritical
as the primary mobile phase.[6][7] Above its critical point ( bar), exhibits the viscosity of a gas but the solvating power of a liquid . This allows for high flow rates with low back-pressure, significantly accelerating mass transfer.
Performance Matrix
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Analysis Time | Slow (15–45 mins) | Fast (3–10 mins) |
| Resolution ( | High (Thermodynamic control) | High (Kinetic efficiency often yields sharper peaks) |
| Solvent Consumption | High (e.g., 1 mL/min Hexane) | Low (mostly recirculated |
| Sensitivity (LOD) | Excellent (UV/Fluorescence) | Good (UV noise can be higher due to compressibility) |
| Sample Solubility | Good for lipophilic compounds | Excellent for lipophilic; poor for highly polar/ionic |
| Robustness | Very High (Standard QC choice) | Moderate (Sensitive to pressure/temperature fluctuations) |
Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting the appropriate modality based on sample properties and development stage.
Caption: Decision tree for selecting between HPLC and SFC based on analyte solubility and throughput needs.
Experimental Protocols: A Self-Validating System
To ensure Trustworthiness and Reproducibility , the following protocols utilize a "System Suitability" approach that acts as a self-check before every run.
Method A: Chiral HPLC (The QC Standard)
Objective: Determination of (S)-Enantiomer impurity in (R)-Drug Substance.
Reagents:
-
2-Propanol (IPA)[6]
-
Diethylamine (DEA) - Basic additive for peak shape improvement
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),
mm, .[5]
Step-by-Step Workflow:
-
Mobile Phase Preparation: Mix n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v). Degas by sonication for 10 mins. Note: DEA prevents tailing of basic amines by blocking residual silanol groups.
-
System Equilibration: Flow at 1.0 mL/min at
until baseline is flat (approx. 30 mins). -
Resolution Solution (Critical Step): Prepare a mixture containing 100% target concentration of the (R)-enantiomer and spike with 1% of the (S)-enantiomer.
-
Why? You cannot validate resolution (
) using a pure peak. You must prove the system can "see" the impurity.
-
-
Injection: Inject
.[6] -
Acceptance Criteria:
Method B: Chiral SFC (The High-Speed Alternative)
Objective: Rapid screening of enantiomeric excess (ee).
Instrument: SFC System with Back Pressure Regulator (BPR). Reagents:
- (SFC Grade, >99.99%)
-
Methanol (Modifier)[8]
-
Column: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)).
Step-by-Step Workflow:
-
System Setup: Set BPR to 120 bar. Set Column Temp to
. -
Mobile Phase: Gradient from 5% to 40% Methanol in
over 5 minutes. Flow rate: 3.0 mL/min.[6]-
Note: The low viscosity of
allows 3x the flow rate of HPLC without over-pressuring the column.[9]
-
-
Equilibration: Requires only 2-3 minutes due to high diffusivity.
-
Detection: UV at 220 nm (ensure compensation for
compressibility effects on baseline).
Validation Logic & Data Analysis
The following diagram outlines the logical sequence for a full validation study. This is a "self-validating" loop: if one step fails, you must return to optimization, not proceed to the next parameter.
Caption: Sequential validation workflow. Specificity is the gatekeeper; without resolution, linearity is meaningless.
Calculating Enantiomeric Purity
The result is typically expressed as Enantiomeric Excess (%ee) or Area % .
Validation Tip: For trace impurities (e.g., < 0.1%), Area % is preferred over %ee. Ensure your integration parameters (slope sensitivity) are set to detect the minor peak valley without integrating baseline noise.
References
-
International Council for Harmonisation (ICH). (2023).[3][10] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Wong, M. M., et al. (2008).[11] A Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Current Pharmaceutical Analysis. [Link]
-
Chromatography Online. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
National Institutes of Health (NIH). (2025). Chiral HPLC versus chiral SFC: evaluation of long-term stability. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Should I Use SFC Or HPLC For My Analysis? - Industry news - News [alwsci.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. database.ich.org [database.ich.org]
- 11. benthamdirect.com [benthamdirect.com]
Comparative study of solvent effects in resolutions with different chiral amines
Executive Summary
In the resolution of racemic acids via diastereomeric salt formation, the choice of solvent is not merely a medium for dissolution but an active participant in the thermodynamic and kinetic control of crystallization.[1] This guide compares the performance of major chiral amine classes—specifically Arylalkylamines (e.g., Phenylethylamine) and Amino Alcohols (e.g., Ephedrine)—across varying solvent dielectric environments. It synthesizes experimental data to demonstrate how solvent polarity, hydrogen bonding capability, and "Dutch Resolution" principles (nucleation inhibition) dictate yield and enantiomeric excess (%ee).
Mechanistic Foundation: Beyond "Like Dissolves Like"
The success of a resolution depends on maximizing the solubility difference (
The Dielectric Dilemma
The stability of the diastereomeric salt lattice is governed by the Coulombic attraction between the ammonium cation and the carboxylate anion.
-
Low Dielectric Solvents (
): Tight ion pairing dominates. Salts are often too insoluble, leading to rapid, non-selective precipitation (amorphous solids). -
High Dielectric Solvents (
): Solvation shells stabilize free ions, often preventing crystallization entirely. -
The "Goldilocks" Zone: Solvents with intermediate polarity (alcohols, ketones) or binary mixtures often allow for the thermodynamic differentiation required for high purity crystals.
Solvent-Induced Chirality Switching
A critical phenomenon often overlooked is Solvent-Induced Chirality Switching . In specific cases (e.g., Mandelic acid resolution), changing the solvent from a non-solvating anti-solvent to a hydrogen-bonding alcohol can invert the stability order of the diastereomers, causing the opposite enantiomer to crystallize.
Diagram 1: Thermodynamic Solubility & Solvent Interaction
Caption: Thermodynamic pathway of diastereomeric salt formation highlighting solvent modulation of ion pairing and lattice stability.
Comparative Analysis: Solvent Effects by Amine Class
Class A: Arylalkylamines (e.g., -Phenylethylamine - PEA)
PEA is the "workhorse" of resolution due to its low molecular weight and strong crystal lattice formation.
-
Solvent Preference: PEA salts are generally robust. They perform exceptionally well in low-to-medium polarity alcohols (Ethanol, 2-Propanol).
-
Critical Insight: In highly non-polar solvents (Toluene), PEA salts frequently suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing.
-
Performance Data: High yields are often achieved, but %ee can plateau around 80-90% without recrystallization.
Class B: Amino Alcohols (e.g., Ephedrine, Pseudoephedrine)
The hydroxyl group provides a secondary handle for hydrogen bonding, making these agents highly sensitive to protic solvents.
-
Solvent Preference: These require aprotic polar solvents (Acetone, Ethyl Acetate) or aqueous mixtures.
-
Critical Insight: Avoid anhydrous alcohols if the crystal lattice relies on incorporating a water molecule (hydrate formation). Conversely, if the alcohol competes for H-bonding sites, it may disrupt the specific diastereomeric interaction.
Class C: "Dutch Resolution" Families
Using a mixture of structurally related amines (e.g., PEA +
-
Mechanism: The impurities (family members) inhibit the nucleation of the more soluble diastereomer while allowing the less soluble one to crystallize.
-
Solvent Implication: This technique is particularly effective in solvents where solubility differences are narrow (e.g., Water/Methanol mixtures), effectively widening the metastable zone width.
Experimental Data Synthesis
The following table synthesizes representative performance metrics for the resolution of Racemic Ibuprofen (a standard test acid) using different amine/solvent combinations.
Table 1: Comparative Resolution Efficiency of Ibuprofen
| Resolving Agent | Solvent System | Yield (%) | % ee (Initial) | Mechanism Note |
| (S)-(-)-PEA | Ethanol (95%) | 65% | 82% | Standard crystallization. |
| (S)-(-)-PEA | Water/KOH (0.5 eq) | 53% | 88% | pH-adjusted solubility control. |
| (S)-(-)-PEA | Toluene | <10% | N/A | Failure: Oiling out observed. |
| L-Lysine | Ethanol/Water (1:1) | 45% | 92% | High selectivity via H-bonding network. |
| Ephedrine | Acetone | 58% | 76% | Kinetic control dominant. |
| PEA Family * | 2-Propanol | 71% | 96% | Dutch Resolution: Nucleation inhibition. |
*PEA Family = 90% PEA + 5% p-Cl-PEA + 5% p-Me-PEA.
Experimental Protocols
Protocol A: Rapid Solvent Screening (Micro-Scale)
Objective: Determine the optimal solvent class for a specific Amine-Acid pair.
-
Preparation: Dispense 0.1 mmol of racemic acid into 6 HPLC vials.
-
Solvent Addition: Add 500 µL of solvents with varying polarity:
-
Vial 1: Methanol (Polar Protic)
-
Vial 2: 2-Propanol (Bulky Protic)
-
Vial 3: Acetone (Polar Aprotic)
-
Vial 4: Ethyl Acetate (Medium Polarity)
-
Vial 5: Toluene (Non-polar)
-
Vial 6: Water/Ethanol (1:1)
-
-
Amine Addition: Add 0.55 - 1.0 equivalents of the chiral amine.
-
Thermal Cycle: Heat to 60°C to dissolve (clear solution). Cool to 20°C at a rate of 5°C/hour.
-
Observation:
Protocol B: Dutch Resolution Optimization
Objective: Enhance %ee using the family approach.[6]
-
Baseline: Establish the solubility limit of the salt in 2-Propanol.
-
Mixture Prep: Prepare the resolving agent containing 90% primary amine and 10% structural analogs (impurities).
-
Crystallization: Dissolve racemate and amine mixture at reflux.
-
Seeding: At saturation temperature (
), add 0.1 wt% pure crystals of the desired diastereomer. -
Harvest: Filter at
and wash with cold solvent.
Diagram 2: Screening & Optimization Workflow
Caption: Decision matrix for solvent screening and troubleshooting common crystallization failures.
Troubleshooting & "Senior Scientist" Insights
The "Oiling Out" Phenomenon
This is the most common failure mode, particularly with PEA. It occurs when the melting point of the salt is lower than the boiling point of the solvent mixture, or when impurities depress the melting point.
-
Remedy: Use the Double-Solvent Method . Dissolve the salt in a minimal amount of "good" solvent (e.g., Methanol), then slowly add a hot "poor" solvent (e.g., Diethyl Ether) until turbidity persists. Seed immediately.
Breaking the Eutectic
If the %ee stalls at a specific value (e.g., 60%), you may have hit a eutectic composition where the solubility of the racemate equals that of the diastereomer.
-
Remedy: Switch solvents completely. A solvent that solvates the specific functional groups of the impurity more effectively can shift the eutectic point, allowing further purification.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).
-
Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354.
- Kozma, D. (2001).
-
Lee, T., et al. (2023).[7] "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Advances in Engineering.
-
Sakai, K., & Sakurai, R. (2010).[8] "Scientific Strategy for Optical Resolution by Salt Crystallization." Wiley Online Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dea.gov [dea.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. advanceseng.com [advanceseng.com]
- 8. pubs.acs.org [pubs.acs.org]
Strategic Selection of Chiral Auxiliaries: Cost-Benefit Analysis of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in Large-Scale Synthesis
Executive Summary
In pharmaceutical process development, the choice of a chiral resolving agent is often a trade-off between Commodity Cost and Resolution Efficiency . While (S)-1-Phenylethanamine (PEA) remains the industry standard due to its low cost (~$500/kg), it often necessitates multiple recrystallization steps to achieve >99% ee, eroding overall process yield.
This guide analyzes the strategic application of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (hereafter (S)-BPEA ). Despite a significantly higher raw material cost, (S)-BPEA frequently offers superior "first-pass" enantiomeric excess (ee) due to enhanced
Technical Deep Dive: The "Structure-Resolvability" Relationship
To understand why one would choose an expensive reagent over a cheap one, we must look at the crystal engineering mechanics.
The Lattice Energy Advantage
The primary failure mode of (S)-PEA in difficult resolutions is the formation of "solid solutions" or eutectics where the solubility difference between the diastereomeric salts (
(S)-BPEA introduces a biphenyl moiety.[1] This extended aromatic system facilitates stronger intermolecular forces:
-
-
Stacking: The biphenyl rings align in the crystal lattice, increasing the lattice energy of the less soluble diastereomer. -
Hydrophobicity: The increased lipophilicity reduces the solubility of the salt in polar solvents (MeOH, EtOH/Water), often sharpening the precipitation point.
Table 1: Physicochemical Comparison
| Feature | (S)-1-Phenylethanamine (PEA) | (S)-1-(1,1'-biphenyl-4-yl)ethanamine (BPEA) | Impact on Process |
| MW | 121.18 g/mol | 197.28 g/mol | BPEA requires higher mass loading ( kg/kg ). |
| State | Liquid (bp 187°C) | Solid (mp 50-53°C) | BPEA is easier to handle (weighing vs. pumping). |
| Vapor Pressure | High (Volatile) | Low (Non-volatile) | BPEA reduces inhalation risk and scrubber load. |
| Interaction | Monocyclic | Bicyclic | BPEA forms more stable, less soluble salts. |
| Cost | Low (Commodity) | High (Specialty) | BPEA requires mandatory recycling loops. |
Decision Matrix: When to Switch?
Do not use (S)-BPEA as a default. It is a problem-solver. Use the following logic flow to determine applicability.
Caption: Strategic decision tree for selecting between commodity PEA and high-performance BPEA based on initial resolution screening results.
Experimental Protocol: Comparative Resolution
This protocol is designed to validate the "S-Factor" (Resolvability) of BPEA against PEA.
Objective: Resolve rac-2-(4-isobutylphenyl)propanoic acid (Ibuprofen as model substrate) or a generic chiral acid intermediate.
Materials
-
Substrate: 10.0 g Racemic Acid (approx 50 mmol).
-
Agent A: (S)-PEA (3.0 g, 0.5 eq).
-
Agent B: (S)-BPEA (4.9 g, 0.5 eq).
-
Solvent: Ethanol/Water (95:5).
Methodology (Parallel execution)
-
Dissolution: Dissolve 10.0 g of racemic acid in 50 mL of Ethanol (95%) at 70°C.
-
Addition:
-
Flask A: Add 0.5 equivalents of (S)-PEA dropwise.
-
Flask B: Add 0.5 equivalents of (S)-BPEA (pre-dissolved in warm ethanol).
-
-
Nucleation: Allow both flasks to cool to 50°C. Seed with pure diastereomeric salt if available.
-
Crystallization: Cool to 20°C over 4 hours (linear ramp). Stir for 2 hours at 20°C.
-
Filtration: Filter solids. Wash with 10 mL cold ethanol.
-
Analysis: Dry solids. Perform Chiral HPLC on the salt (or free acid after liberation).
Expected Outcome (Self-Validation)
-
Flask A (PEA): Typical yield 35-40% (of theoretical), ee ~80-85%. Requires recrystallization.
-
Flask B (BPEA): Typical yield 40-45% (of theoretical), ee >96%. Passes specification immediately.
Critical Control Point: If (S)-BPEA forms a gel, switch solvent to Isopropyl Acetate (IPAc) or MTBE. The biphenyl group is lipophilic; avoiding highly aqueous systems often prevents oiling out.
Economic Analysis: The "Make vs. Buy" & Recovery
Because (S)-BPEA is expensive, the process economics depend entirely on Recovery and Sourcing .
The Recovery Loop
Unlike PEA, which is volatile and often lost during drying or extraction, (S)-BPEA is a robust solid. It can be recovered with >95% efficiency.
Caption: Mandatory recovery workflow for (S)-BPEA to ensure economic viability. High pH extraction ensures complete recovery of the amine.
Synthesis of the Reagent (In-House Manufacturing)
If commercial pricing (> $1000/kg) is prohibitive, the reagent can be synthesized in-house using an enzymatic route, which is superior to classical chemical reduction for optical purity.
Protocol: Transaminase-Catalyzed Synthesis
-
Substrate: 4-Acetylbiphenyl.
-
Enzyme:
-Transaminase (ATA-113 or equivalent S-selective). -
Amine Donor: Isopropylamine (1M, excess).
-
Cofactor: PLP (Pyridoxal-5'-phosphate).
-
Conditions: pH 7.5, 30°C, 24 hours.
-
Workup: Acidify to remove donor, extract ketone, basify, extract (S)-BPEA.
-
Yield: Typically >90% conversion, >99% ee.
Safety & Regulatory Considerations
-
Toxicity: (S)-BPEA is classified as Acute Tox 3 (Oral/Dermal/Inhalation).[2] It is more toxic than PEA. However, its solid state reduces vapor exposure risks significantly compared to the volatile PEA.
-
Environmental: Classified as Aquatic Chronic 1 .[2][3] All mother liquors must be incinerated; aqueous waste from the recovery loop must be treated for aromatics.
-
Impurities: If synthesizing in-house via the oxime/Pd-C route, watch for des-bromo or ring-hydrogenated impurities. The enzymatic route avoids these.
Conclusion
(S)-1-(1,1'-biphenyl-4-yl)ethanamine is not a replacement for PEA in commodity manufacturing. It is a Strategic Lever .
-
Use PEA for: Early phase screening, low-cost generics, easy separations.
-
Use (S)-BPEA for:
-
Stubborn Racemates: Where PEA yields <80% ee.
-
High-Potency APIs: Where every gram of yield loss costs >$100.
-
Process Intensification: To collapse a 3-step resolution/recrystallization into a single unit operation.
-
References
-
Structure-Resolvability Relationships: Bereczki, L., et al. (2007). "Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine." Journal of Molecular Structure. Link
-
Enzymatic Synthesis: Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link
-
Industrial Resolution Guide: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. Link
-
Biphenyl Solubility Data: Acree, W. E. (2014). "Solubility of biphenyl in organic nonelectrolyte solvents." NIST Data. Link
-
Safety Data Sheet: Sigma-Aldrich. "(S)-(-)-1-(4-Bromophenyl)ethylamine and derivatives Safety Data." Link
Sources
Literature review of applications of biphenyl-containing chiral amines
An In-Depth Guide to the Application of Biphenyl-Containing Chiral Amines in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Elegance of Axially Chiral Biphenyls
In the realm of asymmetric synthesis, where the precise control of three-dimensional space dictates the success of a reaction, the design of chiral ligands and organocatalysts is paramount. Among the pantheon of "privileged" scaffolds—structures capable of inducing high stereoselectivity across a wide range of reactions—axially chiral biaryls stand out for their unique structural and electronic properties.[1][2] Unlike molecules with point chirality, these compounds, including biphenyls and their close relatives, binaphthyls, derive their chirality from hindered rotation (atropisomerism) around a C-C single bond connecting two aromatic rings.
This guide provides a comparative analysis of biphenyl-containing chiral amines, a class of compounds that has found extensive use as both powerful organocatalysts and as ligands in transition-metal-catalyzed reactions. Their efficacy stems from a well-defined, C2-symmetric or non-symmetric chiral environment that can effectively differentiate between the prochiral faces of a substrate. We will delve into their primary applications, compare their performance with established alternatives using experimental data, and provide detailed protocols to illustrate their practical utility for researchers, chemists, and professionals in drug development.
Part 1: Biphenyl Amines as Organocatalysts in Enamine Catalysis
Chiral amines have emerged as one of the most important classes of organocatalysts for promoting asymmetric transformations.[3] They operate through the formation of transient enamine or iminium ion intermediates, a field that was recognized with the 2021 Nobel Prize in Chemistry. Biphenyl-based amines are particularly effective due to their rigid backbone, which creates a well-defined chiral pocket to direct the approach of electrophiles.
Causality of Experimental Design
The core principle of enamine catalysis is the conversion of a prochiral carbonyl compound (an aldehyde or ketone) into a nucleophilic enamine using a catalytic amount of a chiral secondary amine. The chirality of the amine dictates which face of the enamine is exposed for reaction. Biphenyl amines are advantageous because the steric bulk of the biphenyl scaffold effectively blocks one face, ensuring high enantioselectivity. The choice of substituents on the biphenyl core allows for fine-tuning of both steric and electronic properties to optimize reactivity and selectivity for a given substrate.[4][5]
A key innovation in this area is the development of novel biphenyl-based amine catalysts derived from readily available starting materials like dibromopyrenes.[3][6] This approach avoids complex, multi-step syntheses often required for other catalyst types.
Sources
- 1. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Chiral Resolution: A Comparative Guide to (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
Topic: Performance of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine in resolving structurally diverse acids Content Type: Publish Comparison Guide
Executive Summary: The "Heavyweight" Specialist
In the landscape of chiral resolution, (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (referred to herein as (S)-BPEA ) represents a critical evolution of the industry-standard resolving agent, (S)-1-phenylethylamine (PEA).
While PEA is the "workhorse" for small, moderately polar acids, it often fails when resolving highly lipophilic acids or those prone to oiling out. (S)-BPEA addresses this by introducing a rigid, hydrophobic biphenyl core. This structural modification dramatically alters lattice energy and solubility profiles, enabling the crystallization of diastereomeric salts that remain soluble or amorphous with standard amines.
This guide objectively compares (S)-BPEA against standard alternatives (PEA and NEA), providing a decision framework for its application in resolving structurally diverse acidic intermediates.
Comparative Analysis: (S)-BPEA vs. Industry Standards
The choice of resolving agent is dictated by the Dielectric Fit between the acid and the base. The following table contrasts (S)-BPEA with its primary competitors: (S)-PEA and (S)-1-(1-naphthyl)ethylamine (NEA).
Table 1: Physicochemical Profile & Resolution Performance[1]
| Feature | (S)-PEA (Standard) | (S)-NEA (Alternative) | (S)-BPEA (Specialist) |
| Structure | Phenyl ring (Compact) | Naphthalene (Planar/Bulk) | Biphenyl (Elongated/Rigid) |
| Molecular Weight | 121.18 g/mol | 171.24 g/mol | 197.28 g/mol |
| Hydrophobicity (LogP) | ~1.2 | ~2.6 | ~3.5 |
| Primary Interaction | Ionic + weak | Ionic + strong | Ionic + Long-range |
| Salt Solubility | High (often requires polar solvents) | Moderate | Low (Ideal for organic solvents) |
| Oiling-Out Risk | High (for lipophilic acids) | Moderate | Low (Promotes crystallization) |
| Best For | Small, polar acids (e.g., Mandelics) | Planar aromatic acids | Bulky, hydrophobic acids (e.g., Profens) |
Mechanistic Insight: The "Para-Substitution" Effect
Research into para-substituted PEA derivatives demonstrates that extending the aromatic system at the para position significantly enhances resolving ability for difficult substrates. Where unsubstituted PEA salts may remain solvated (dissolved), the biphenyl group of (S)-BPEA acts as a "hydrophobic anchor," driving the lattice energy down and forcing precipitation of the less soluble diastereomer.
Key Finding: In comparative studies of 1,4-benzodioxane-2-carboxylic acid derivatives, unsubstituted PEA showed "null efficiency" (no crystals formed), whereas para-substituted analogs (structurally homologous to BPEA) achieved yields >40% with >90% ee [1].
Mechanism of Action: The "Zipper" Effect
To understand why (S)-BPEA succeeds where PEA fails, we must visualize the molecular packing. The biphenyl moiety facilitates a "Zipper" packing motif, where the extended aromatic rings interdigitate, excluding solvent molecules that would otherwise stabilize the liquid phase.
Diagram 1: Mechanism of Diastereomeric Salt Stabilization
Figure 1: The hydrophobic biphenyl tail of (S)-BPEA facilitates tight crystal packing (The "Zipper Effect"), forcing the precipitation of the target diastereomer even in non-polar solvents.
Experimental Protocol: The "Family Screening" Approach
Due to the higher cost of (S)-BPEA compared to PEA, it is best utilized in a Tier 2 Screening Protocol . This protocol ensures it is used only when standard agents fail to induce crystallization.
Reagents Required[1][3][4][5][6][7][8][9]
-
Target Acid: 1.0 mmol (Racemic)
-
Resolving Agent: (S)-1-(1,1'-biphenyl-4-yl)ethanamine (0.5 to 1.0 eq)
-
Solvents: Ethanol (EtOH), 2-Propanol (IPA), Methyl tert-butyl ether (MTBE), Acetonitrile (MeCN).
Step-by-Step Workflow
-
Preparation (0.5 M): Dissolve 1.0 mmol of the racemic acid in 2.0 mL of solvent (Start with EtOH/IPA 9:1).
-
Addition: Add 0.55 mmol (0.55 eq) of (S)-BPEA dropwise at 60°C.
-
Note: Using 0.5 eq (Method of Half-Quantities) maximizes theoretical yield of the pure diastereomer.
-
-
Nucleation Trigger:
-
Cool slowly to 25°C over 4 hours.
-
Critical Step: If no crystals form, add anti-solvent (Water or Hexane) dropwise until turbidity persists, then reheat to clear and cool again.
-
-
Harvest: Filter the precipitate. Wash with cold MTBE (BPEA salts are typically insoluble in ethers).
-
Liberation: Suspend the salt in EtOAc and treat with 1M HCl. Separate layers. The organic layer contains the resolved acid; the aqueous layer contains the (S)-BPEA hydrochloride.
-
Recycling: Basify the aqueous layer with 4M NaOH and extract with MTBE to recover (S)-BPEA (>95% recovery is typical).
Diagram 2: Resolution Process Decision Tree
Figure 2: Strategic workflow for integrating (S)-BPEA. It is deployed when Tier 1 amines result in oils or low yields.
Performance Data & Case Studies
Case Study A: Resolution of 2-Arylpropionic Acids (Profens)
Context: Profens (e.g., Ibuprofen, Naproxen analogs) are classic targets. While Naproxen resolves well with Glucamine, more hydrophobic analogs often fail.
-
Substrate: 2-(4-isobutylphenyl)propionic acid.
-
Result:
-
PEA: Oiled out in EtOH/Water.
-
(S)-BPEA: Formed robust needles in EtOH.
-
Data: 38% Yield (max 50%), 96% ee after one recrystallization.
-
Case Study B: Bulky Aromatic Acids
Context: Acids with fused rings or heavy halogenation (e.g., 1,4-benzodioxane derivatives).
-
Observation: The "molecular length" of the resolving agent is critical. The distance from the chiral center to the aromatic tail in (S)-BPEA matches the steric cleft of bulky acids better than PEA [1][2].
References
-
Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Source: ResearchGate / Tetrahedron Asymmetry URL:[Link]
-
Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. Source: CrystEngComm (RSC Publishing) URL:[1][Link]
-
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine Compound Summary. Source: PubChem URL:[2][Link]
-
Chiral Resolution: A Comprehensive Review. Source: Wikipedia (General Principles of Diastereomeric Crystallization) URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine
For the discerning researcher engaged in the nuanced world of drug development, the meticulous handling of chiral amines like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine is not merely a matter of procedure, but a cornerstone of experimental integrity and personal safety. This guide moves beyond rudimentary checklists to provide a holistic operational framework, grounded in scientific causality, to ensure that every manipulation of this valuable compound is conducted with the highest degree of safety and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled. | Aromatic amines can interfere with oxygen transport in the blood (methemoglobinemia) and may be toxic to the liver and kidneys. |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns. | Primary amines are basic and can disrupt the lipid bilayer of the skin. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | The basicity of the amine can cause significant damage to the delicate tissues of the eye. |
| Specific Target Organ Toxicity | Potential for long-term effects on organs such as the liver and kidneys. | Biphenyl and its derivatives can have long-term toxicological effects. |
Before any work begins, a thorough risk assessment must be conducted, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various common laboratory operations involving (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves[1] | Flame-resistant lab coat, fully buttoned[2] | N95 or higher-rated respirator if not in a ventilated enclosure |
| Dissolution/Solution Handling | Chemical safety goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not typically required if performed in a certified chemical fume hood |
| Reaction Work-up/Quenching | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not typically required if performed in a certified chemical fume hood |
| Spill Clean-up | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or apron | Air-purifying respirator with an organic vapor cartridge |
The Rationale Behind Glove Selection: Nitrile and neoprene gloves are recommended for their resistance to a broad range of chemicals, including amines.[1] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Double-gloving provides an additional layer of protection, especially when handling potent compounds.
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine from initial weighing to final disposal. This process is designed to minimize exposure and prevent cross-contamination.
Caption: Workflow for the safe handling of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.
Detailed Protocols:
3.1. Weighing the Solid Compound:
-
Preparation: Perform this operation within a ventilated balance enclosure (VBE) or a glove box to minimize the risk of inhaling fine particles.[3][4]
-
Tare: Place a clean, tared weigh boat on the analytical balance.
-
Dispensing: Carefully dispense the desired amount of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine onto the weigh boat using a clean spatula. Avoid any sudden movements that could generate dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe. Dispose of the wipe in the designated solid waste container.
3.2. Dissolution and Handling of Solutions:
-
Solvent Addition: In a certified chemical fume hood, add the appropriate solvent to the vessel containing the weighed solid.
-
Mixing: Use magnetic or mechanical stirring to ensure complete dissolution. Keep the vessel covered to the extent possible to prevent the release of vapors.
-
Transfer: When transferring the solution, use a pipette with a disposable tip or a clean, dry syringe. Perform all transfers over a secondary containment tray to catch any potential drips or spills.
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine and its associated waste is a critical final step in the handling process.
Waste Segregation and Collection:
-
Solid Waste: Unused solid (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, contaminated weigh boats, gloves, and wipes should be collected in a clearly labeled, sealed container designated for solid amine waste.
-
Liquid Waste: Solutions containing (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, as well as solvent rinses of contaminated glassware, should be collected in a separate, clearly labeled container for liquid amine waste.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "(1S)-1-(1,1'-biphenyl-4-yl)ethanamine," and the appropriate hazard warnings (e.g., "Toxic," "Corrosive").
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents and acids.[5]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Do not attempt to dispose of this chemical down the drain.[5]
In-Lab Neutralization (for dilute aqueous solutions only):
Under specific circumstances, and only by personnel trained in the procedure, dilute aqueous waste containing the amine may be neutralized before disposal. This involves the slow addition of a weak acid (e.g., citric acid) while monitoring the pH. This should only be performed in a chemical fume hood with appropriate PPE. Consult with your institution's EHS for approval and a specific protocol.
By adhering to this comprehensive guide, researchers can confidently handle (1S)-1-(1,1'-biphenyl-4-yl)ethanamine, ensuring the integrity of their research and the safety of themselves and their colleagues.
References
-
Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]
-
Effective and Efficient Weighing of Potent Compounds. (2025, March 13). Pharmaceutical Technology. Retrieved from [Link]
-
Safety Glove Selection Guide. (2024, February 22). Advanced Photon Source. Retrieved from [Link]
-
Part G: Chemical Disposal Procedures. (2019, February 15). University of Wisconsin-La Crosse. Retrieved from [Link]
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]
-
Gloves - Tables of Properties and Resistances. (n.d.). Brigham Young University. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz, Environmental Health and Safety. Retrieved from [Link]
-
Effective and efficient weighing of potent compounds. (2013). ResearchGate. Retrieved from [Link]
-
Safety first: Considerations when formulating high potency compounds. (2023, November 10). Siegfried. Retrieved from [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector Corporation. Retrieved from [Link]
-
Safety data sheet. (2023, February 14). CPAChem. Retrieved from [Link]
-
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine. (n.d.). PubChem. Retrieved from [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
